PhD1
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RRICRCRIGRCLGLEVYFGVCFLHGRLARRCCR |
Origin of Product |
United States |
Foundational & Exploratory
The Primary Function of PHD1 in Cellular Oxygen Sensing: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), is a critical enzyme in the cellular oxygen sensing pathway. As a member of the Fe(II) and 2-oxoglutarate-dependent dioxygenase superfamily, this compound's primary function is to act as a molecular oxygen sensor. Under normoxic conditions, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. This post-translational modification serves as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-α for proteasomal degradation. This process effectively suppresses the hypoxic response in the presence of sufficient oxygen. Conversely, under hypoxic conditions, the lack of molecular oxygen as a substrate limits this compound's enzymatic activity, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a broad range of genes involved in adapting to low oxygen environments. Beyond its canonical role in HIF regulation, emerging evidence indicates that this compound also participates in other cellular processes, including the regulation of NF-κB signaling and cell cycle progression. This guide provides a comprehensive technical overview of the core function of this compound, including its enzymatic properties, key signaling pathways, and detailed experimental protocols for its study.
The Role of this compound in the HIF-1α Signaling Pathway
The canonical function of this compound is intrinsically linked to the regulation of the master transcriptional regulator of the hypoxic response, HIF-1. This heterodimeric transcription factor is composed of a constitutively expressed HIF-1β subunit and an oxygen-labile HIF-α subunit. The stability of HIF-α is tightly controlled by the PHD family of enzymes, with this compound playing a significant role.
Mechanism of HIF-1α Hydroxylation
Under normoxic conditions, this compound catalyzes the hydroxylation of two conserved proline residues (Pro-402 and Pro-564 in human HIF-1α) within the oxygen-dependent degradation domain (ODD) of the HIF-α subunit.[1][2] This enzymatic reaction requires molecular oxygen (O2), Fe(II) as a cofactor, and 2-oxoglutarate (α-ketoglutarate) as a co-substrate.[1] The reaction involves the incorporation of one oxygen atom from O2 into the proline residue, forming 4-hydroxyproline, while the other oxygen atom is incorporated into 2-oxoglutarate, leading to its decarboxylation to succinate and CO2.[1]
VHL-Mediated Degradation of HIF-1α
The hydroxylation of HIF-α by this compound creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[1][3] The binding of pVHL to the hydroxylated proline residues of HIF-α leads to the polyubiquitination of the HIF-α subunit.[3] This polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the HIF-α protein, thus preventing its accumulation and transcriptional activity in the presence of oxygen.[1]
HIF-1α Stabilization in Hypoxia
In a hypoxic environment, the limited availability of molecular oxygen restricts the catalytic activity of this compound.[4] This reduction in this compound activity leads to the accumulation of non-hydroxylated HIF-α. Stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates the transcription of a wide array of genes that facilitate cellular adaptation to low oxygen, including those involved in angiogenesis, erythropoiesis, and glycolysis.[4]
Beyond HIF-1α: Other Substrates and Functions of this compound
While the regulation of HIF-α is considered its primary function, this compound has been shown to hydroxylate other substrates, thereby expanding its role in cellular physiology.
Regulation of NF-κB Signaling
This compound has been identified as a negative regulator of the NF-κB signaling pathway.[5][6][7] It has been demonstrated that this compound can hydroxylate the IκB kinase β (IKKβ) subunit at a conserved proline residue (Pro-191) within its activation loop.[1][5] This hydroxylation impairs the kinase activity of IKKβ, leading to a reduction in the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[5] Consequently, NF-κB remains sequestered in the cytoplasm, and its transcriptional activity is suppressed. Under hypoxic conditions, the reduced activity of this compound leads to decreased IKKβ hydroxylation, thereby promoting NF-κB activation.[5][7]
Role in Cell Cycle Control
This compound also plays a role in regulating the cell cycle through its interaction with the centrosomal protein CEP192.[1] this compound can hydroxylate CEP192, which promotes its ubiquitination and subsequent proteasomal degradation. This regulation of CEP192 levels by this compound links oxygen sensing to the control of centrosome function and cell cycle progression.[1]
Quantitative Data
Comparative Enzyme Kinetics of PHD Isoforms
| Parameter | This compound | PHD2 | PHD3 | Substrate | Reference |
| Km (HIF-1α peptide) | - | 3.6 ± 1.4 µM | 24.0 ± 6.0 µM | HIF-1α peptide | [8] |
| Km (2-Oxoglutarate) | - | - | 43.3 ± 7.3 µM | 2-Oxoglutarate | [8] |
| Km (O2) | - | High µM range | - | O2 | [4] |
Note: Direct comparative kinetic data for all three isoforms under identical conditions is limited in the available literature. The provided values are from studies that may have used different experimental setups.
Comparative Inhibitor Sensitivity of PHD Isoforms
| Inhibitor | This compound IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [9] |
| Roxadustat (FG-4592) | - | 120.8 ± 3.8 | - | [9] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vitro this compound Hydroxylation Assay
This protocol describes a method to measure the enzymatic activity of recombinant this compound by detecting the hydroxylation of a synthetic HIF-1α peptide substrate.
Reagents and Materials:
-
Recombinant human this compound enzyme
-
HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 2 mM Ascorbic Acid, 5 mM 2-Oxoglutarate
-
[³⁵S]-labeled VHL (in vitro translated)
-
Streptavidin-coated beads
-
Wash Buffer: Assay Buffer without 2-Oxoglutarate
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 15 µL of recombinant this compound with the HIF-1α peptide substrate.
-
Add Assay Buffer to a final volume of 50 µL.
-
Incubate the reaction at 30°C for 60 minutes.
-
As a negative control, use an unprogrammed reticulocyte lysate or heat-inactivated this compound. A hydroxylated version of the peptide can serve as a positive control.[10]
-
-
Capture of Hydroxylated Peptide:
-
Add streptavidin-coated beads to the reaction mixture and incubate for 30 minutes at 4°C with gentle rotation to capture the biotinylated peptide.
-
Pellet the beads by centrifugation and wash three times with Wash Buffer.
-
-
VHL Binding:
-
Resuspend the beads in a buffer containing [³⁵S]-labeled VHL.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the binding of VHL to the hydroxylated peptide.
-
-
Detection:
-
Wash the beads three times with Wash Buffer to remove unbound VHL.
-
Resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and visualize the radiolabeled VHL by phosphorimaging or autoradiography. The amount of captured VHL corresponds to the level of peptide hydroxylation.[10]
-
Co-Immunoprecipitation (Co-IP) of this compound and IKKβ
This protocol details a method to investigate the in vivo interaction between this compound and IKKβ in cultured cells.
Reagents and Materials:
-
Cultured cells (e.g., HEK293T)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Anti-PHD1 antibody
-
Anti-IKKβ antibody
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G agarose or magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer
-
Elution Buffer: Glycine-HCl (pH 2.5) or SDS-PAGE loading buffer
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS and lyse with Co-IP Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-PHD1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Elution Buffer or by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-IKKβ antibody to detect the co-immunoprecipitated protein. The presence of an IKKβ band in the this compound immunoprecipitate indicates an interaction.
-
Visualizations
Caption: this compound-HIF-1α Signaling Pathway.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence Determinants in Hypoxia-inducible Factor-1α for Hydroxylation by the Prolyl Hydroxylases this compound, PHD2, and PHD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain enzymes (isoforms 1-3, this compound-3), but not factor-inhibiting HIF-1 (FIH-1), interact with the IKK complex and attenuate LPS-activated NF-kappa-B [jstage.jst.go.jp]
- 4. Kinetic Investigations of the Role of Factor Inhibiting Hypoxia-inducible Factor (FIH) as an Oxygen Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl hydroxylase-1 negatively regulates IκB kinase-β, giving insight into hypoxia-induced NFκB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Role of PHD1 in Hypoxia-Inducible Factor (HIF) Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular adaptation to fluctuating oxygen availability is a fundamental process critical for survival and is orchestrated primarily by the hypoxia-inducible factor (HIF) family of transcription factors. The stability and activity of HIF are tightly controlled by a family of prolyl hydroxylase domain (PHD) enzymes, which act as cellular oxygen sensors. This technical guide provides a comprehensive overview of the role of PHD1 (also known as EGLN2) in the regulation of HIF, with a focus on its biochemical function, involvement in signaling pathways, and the experimental methodologies used to study its activity.
The Core Mechanism: this compound-Mediated Hydroxylation of HIF-α
Under normoxic conditions, this compound, along with its isoforms PHD2 and PHD3, utilizes molecular oxygen to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α subunits (HIF-1α and HIF-2α). This post-translational modification serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-α leads to the polyubiquitination and subsequent proteasomal degradation of the HIF-α subunit, effectively suppressing HIF-mediated transcription.
In hypoxic conditions, the enzymatic activity of this compound is inhibited due to the limited availability of its co-substrate, oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, heterodimerize with the constitutively expressed HIF-β (also known as ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This initiates a transcriptional program that promotes adaptation to low oxygen, including genes involved in angiogenesis, erythropoiesis, and metabolism.[1]
The enzymatic reaction catalyzed by this compound requires several co-factors, including Fe(II) and 2-oxoglutarate (α-ketoglutarate).[2] The reaction produces succinate and carbon dioxide as by-products.[2]
Data Presentation: Quantitative Insights into this compound Function
While precise Michaelis-Menten constants (Km and kcat) for this compound with HIF-α substrates are not consistently reported across the literature, comparative and semi-quantitative data provide valuable insights into its enzymatic activity and expression.
| Parameter | Observation | References |
| Substrate Preference | This compound can hydroxylate both HIF-1α and HIF-2α. Some studies suggest a potential preference for HIF-2α. | [3] |
| Relative Activity | In vitro assays suggest that PHD2 has the highest specific activity towards HIF-1α peptides, followed by this compound and then PHD3. | [4] |
| Tissue Expression (mRNA) | This compound (EGLN2) mRNA is expressed in various human tissues, with notable levels in the testis, brain, placenta, lung, and kidney. | |
| Expression under Hypoxia | This compound mRNA expression is generally considered to be less responsive to hypoxic conditions compared to the robust induction of PHD3. However, HIF-1α can maintain basal expression of this compound in hypoxia at the post-transcriptional level. |
Table 1: Summary of Quantitative and Semi-Quantitative Data on this compound
| Cell Type | Relative mRNA Expression (Normoxia) | Change in mRNA Expression (Hypoxia) | References |
| Nucleus Pulposus Cells | PHD2 > this compound > PHD3 | This compound shows a significant increase at 72h of hypoxia. |
Table 2: Example of Relative PHD Isoform Expression in a Specific Cell Type
Signaling Pathways Involving this compound
This compound is a central node in cellular oxygen sensing, integrated into a complex network of signaling pathways.
Upstream Regulation of this compound
The expression and activity of this compound are modulated by various upstream signals:
-
HIF-1α: As part of a negative feedback loop, HIF-1α can post-transcriptionally maintain basal levels of this compound during hypoxia.
-
SIAH1/2: The E3 ubiquitin ligases Siah1 and Siah2 can target this compound for proteasomal degradation, particularly in hypoxic conditions.[4]
Downstream Effects of this compound-Mediated HIF Regulation
The primary downstream effect of this compound activity is the regulation of HIF-α stability and, consequently, the expression of HIF target genes. These genes are involved in a wide array of cellular processes:
-
Angiogenesis: Vascular Endothelial Growth Factor (VEGF)
-
Erythropoiesis: Erythropoietin (EPO)
-
Metabolism: Glucose Transporter 1 (GLUT1), Phosphoglycerate Kinase 1 (PGK1)
-
Cell Survival and Apoptosis: BNIP3
Crosstalk with Other Signaling Pathways
This compound has been implicated in signaling pathways beyond HIF regulation, most notably the NF-κB pathway. Some evidence suggests that this compound can negatively regulate the IκB kinase (IKK) complex, thereby influencing inflammatory responses.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in HIF regulation.
In Vitro Prolyl Hydroxylation Assay
This assay directly measures the enzymatic activity of recombinant this compound on a HIF-α-derived peptide substrate.
Materials:
-
Recombinant human this compound
-
Biotinylated HIF-1α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM Ferrous Chloride (FeCl₂), 2 mM Ascorbic Acid, 5 mM α-ketoglutarate
-
Streptavidin-coated plates
-
Anti-hydroxy-HIF-1α antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare the assay buffer containing all co-factors.
-
Add the biotinylated HIF-1α peptide to the wells of a streptavidin-coated plate and incubate to allow binding. Wash the plate to remove unbound peptide.
-
Add the recombinant this compound enzyme to the assay buffer.
-
Initiate the reaction by adding the this compound-containing assay buffer to the wells with the immobilized peptide.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate to remove the enzyme and reaction components.
-
Add the primary antibody specific for the hydroxylated proline residue and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the color development with the stop solution and measure the absorbance at 450 nm using a plate reader.
Co-Immunoprecipitation of this compound and HIF-α
This technique is used to demonstrate the physical interaction between this compound and HIF-α within a cell.
Materials:
-
Cell lysate from cells expressing this compound and HIF-α
-
Anti-PHD1 antibody or Anti-HIF-α antibody
-
Protein A/G magnetic beads
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PHD1) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (e.g., anti-HIF-α).
HIF-Responsive Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF by quantifying the expression of a reporter gene (luciferase) under the control of HREs.
Materials:
-
Mammalian cell line
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., expressing Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover and express the plasmids for 24-48 hours.
-
Expose the cells to normoxic or hypoxic conditions for a desired period.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
Conclusion
This compound is a crucial component of the cellular oxygen-sensing machinery, playing a key role in the regulation of HIF-α stability and activity. Its intricate involvement in cellular signaling, extending beyond the canonical HIF pathway, underscores its importance as a potential therapeutic target for a variety of diseases, including cancer and ischemia. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted role of this compound in health and disease.
References
The Role of PHD1 in Cellular Signaling: A Technical Guide to Expression Patterns and Analysis
An in-depth technical guide for researchers, scientists, and drug development professionals on the expression patterns of Prolyl Hydroxylase Domain 1 (PHD1) in various cell types and tissues.
Introduction
Prolyl Hydroxylase Domain 1 (this compound), also known as Egl-Nine Homolog 2 (EGLN2), is a crucial cellular oxygen sensor belonging to the family of 2-oxoglutarate-dependent dioxygenases. Its activity is intricately linked to the availability of molecular oxygen, positioning it as a key regulator of cellular adaptation to varying oxygen levels. This compound plays a pivotal role in a range of physiological and pathological processes, including cellular metabolism, proliferation, apoptosis, and inflammation. Its significance is underscored by its involvement in major signaling pathways such as the Hypoxia-Inducible Factor (HIF) and Nuclear Factor-kappa B (NF-κB) pathways. This technical guide provides a comprehensive overview of this compound expression patterns, its role in key signaling cascades, and detailed methodologies for its analysis, aimed at researchers and professionals in the field of drug development.
This compound Expression Patterns
The expression of this compound varies across different tissues and cell types, reflecting its diverse physiological roles. While PHD2 is the most ubiquitously and abundantly expressed PHD isoform, this compound exhibits a more distinct expression profile.
Quantitative mRNA Expression in Human Tissues
Analysis of transcriptomic data from the Genotype-Tissue Expression (GTEx) project reveals the mRNA expression levels of EGLN2 (the gene encoding this compound) across a wide array of human tissues. The following table summarizes the median expression levels in transcripts per million (TPM).
| Tissue | Median TPM |
| Testis | 15.7 |
| Skeletal Muscle | 8.2 |
| Heart, Atrial Appendage | 7.5 |
| Heart, Left Ventricle | 7.1 |
| Uterus | 6.5 |
| Ovary | 6.1 |
| Adipose - Subcutaneous | 5.9 |
| Colon - Transverse | 5.8 |
| Small Intestine - Terminal Ileum | 5.7 |
| Lung | 5.5 |
| Prostate | 5.3 |
| Breast - Mammary Tissue | 5.1 |
| Adrenal Gland | 4.9 |
| Thyroid | 4.8 |
| Nerve - Tibial | 4.7 |
| Artery - Tibial | 4.6 |
| Esophagus - Muscularis | 4.5 |
| Stomach | 4.3 |
| Skin - Sun Exposed (Lower leg) | 4.1 |
| Brain - Cerebellum | 3.9 |
| Liver | 3.2 |
| Kidney - Cortex | 3.1 |
| Pancreas | 2.9 |
| Spleen | 2.5 |
| Whole Blood | 1.2 |
Data sourced from the GTEx Portal. TPM values are rounded to one decimal place.
Protein Expression in Human Tissues
The Human Protein Atlas provides valuable insights into the protein expression of this compound through immunohistochemistry (IHC) across a multitude of normal human tissues. The staining intensity is generally scored as not detected, low, medium, or high.
| Tissue | Staining Intensity | Location |
| Testis | High | Cytoplasmic and nuclear in cells of seminiferous ducts. |
| Skeletal Muscle | Medium | Cytoplasmic and nuclear in myocytes. |
| Heart Muscle | Medium | Cytoplasmic and nuclear in cardiomyocytes. |
| Kidney | Medium | Cytoplasmic and nuclear in renal tubules. |
| Placenta | Medium | Cytoplasmic and nuclear in trophoblastic cells. |
| Brain (Cerebral Cortex) | Low | Cytoplasmic and nuclear in neuronal and glial cells. |
| Lung | Low | Cytoplasmic and nuclear in pneumocytes and alveolar macrophages. |
| Liver | Low | Cytoplasmic and nuclear in hepatocytes. |
| Colon | Low | Cytoplasmic and nuclear in glandular cells. |
| Skin | Low | Cytoplasmic and nuclear in epidermal and dermal cells. |
| Spleen | Low | Cytoplasmic and nuclear in cells in red and white pulp. |
| Bone Marrow | Low | Cytoplasmic and nuclear in hematopoietic cells. |
Data interpreted from The Human Protein Atlas. Expression levels and locations can vary between different antibodies and individuals.
Subcellular Localization
Consistent with its function in regulating transcription factors, this compound is predominantly localized to the nucleus of cells.[1] However, it can also be found in the cytoplasm, and its distribution between these compartments can be influenced by cellular conditions such as hypoxia.[2] Two splice variants of this compound have been identified, with a 44 kDa and a 40 kDa form being present in the nuclear fraction, while only the 40 kDa variant is detected in the cytoplasm.[2]
Signaling Pathways Involving this compound
This compound is a critical regulator of two major signaling pathways: the Hypoxia-Inducible Factor (HIF) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.
The HIF Pathway
Under normoxic conditions, this compound, along with other PHD isoforms, hydroxylates specific proline residues on the alpha subunit of HIF (HIF-α).[3][4] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This keeps HIF-α levels low and the HIF pathway inactive.
Under hypoxic conditions, the lack of molecular oxygen as a co-substrate inhibits this compound activity.[3] As a result, HIF-α is no longer hydroxylated and degraded. It stabilizes, translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[4] this compound specifically hydroxylates HIF-1α and has a preference for the C-terminal oxygen-dependent degradation (ODD) domain.[5][6]
The NF-κB Pathway
This compound also plays a significant, albeit complex, role in regulating the NF-κB pathway, a central mediator of inflammation. This compound can hydroxylate the IκB kinase β (IKKβ) subunit, which is a key kinase in the canonical NF-κB pathway.[1] This hydroxylation event inhibits IKKβ activity, thereby suppressing the activation of NF-κB.
Under certain inflammatory conditions or in response to specific stimuli, a decrease in this compound activity can lead to increased IKKβ activity, phosphorylation of IκBα, and subsequent activation of NF-κB, which then translocates to the nucleus to promote the transcription of pro-inflammatory genes. The interplay between this compound and the NF-κB pathway is context-dependent and can be influenced by the specific cell type and the nature of the inflammatory stimulus.
Experimental Protocols
Accurate measurement of this compound expression is fundamental to understanding its biological role. Below are detailed methodologies for key experiments.
Experimental Workflow for this compound Expression Analysis
A typical workflow for analyzing this compound expression involves sample collection and preparation, followed by quantification of mRNA or protein levels.
Reverse Transcription Quantitative PCR (RT-qPCR) for this compound mRNA
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop) and integrity using gel electrophoresis or a bioanalyzer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
3. qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for EGLN2, and a SYBR Green or TaqMan-based master mix.
-
Example Primers (Human EGLN2):
-
Forward: 5'-GCTGGGCAGAAATGACAGTG-3'
-
Reverse: 5'-TCCTCCATCACCTTCTCCAG-3'
-
-
Run the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis for SYBR Green assays to ensure primer specificity.
-
Quantify relative expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting for this compound Protein
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit anti-PHD1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the this compound band intensity to a loading control (e.g., β-actin, GAPDH).
Immunohistochemistry (IHC) for this compound in Tissues
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with a primary antibody against this compound overnight at 4°C.
-
Wash with a wash buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain the nuclei with hematoxylin.
5. Mounting and Visualization:
-
Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
-
Visualize and score the staining intensity and distribution under a light microscope.
Conclusion
This compound is a multifaceted protein with distinct expression patterns and critical roles in cellular signaling. Its function as an oxygen sensor places it at the crossroads of major pathways that govern cellular responses to physiological and pathological stimuli. A thorough understanding of its expression and regulation is paramount for the development of therapeutic strategies targeting diseases in which this compound is implicated, such as cancer, inflammation, and ischemic disorders. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the intricate biology of this compound.
References
- 1. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 5. mdpi.com [mdpi.com]
- 6. sinobiological.com [sinobiological.com]
The Mechanism of Action of PHD1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl hydroxylase domain protein 1 (PHD1), also known as egl-9 family hypoxia-inducible factor 2 (EGLN2), is a critical cellular oxygen sensor that plays a pivotal role in the regulation of the hypoxia-inducible factor (HIF) pathway. As a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily, this compound catalyzes the post-translational hydroxylation of specific proline residues on the alpha subunit of HIF (HIF-α). This modification serves as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α under normoxic conditions. The inhibition of this compound under hypoxic conditions stabilizes HIF-α, allowing it to activate the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolism. Beyond its canonical role in HIF regulation, emerging evidence indicates that this compound hydroxylates non-HIF substrates, thereby influencing other critical cellular processes, including inflammation and cell cycle control. This guide provides a comprehensive technical overview of the mechanism of action of this compound, including its enzymatic kinetics, substrate specificity, and key signaling pathways. Detailed experimental protocols for studying this compound function are also provided to facilitate further research and drug development efforts.
Core Mechanism of this compound as a Prolyl Hydroxylase
The primary function of this compound is to act as an oxygen sensor by catalyzing the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α subunits. This enzymatic reaction is strictly dependent on the presence of molecular oxygen, Fe(II) as a cofactor, and 2-oxoglutarate as a co-substrate. Ascorbate is also required to maintain the iron in its reduced Fe(II) state.[1]
The catalytic cycle begins with the binding of Fe(II) and 2-oxoglutarate to the active site of this compound. The HIF-α substrate then binds, forming a ternary complex. In the presence of oxygen, a highly reactive ferryl intermediate is generated, which then hydroxylates the target proline residue. This hydroxylation event creates a binding site for the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex. The VHL complex then polyubiquitinates HIF-α, marking it for rapid degradation by the proteasome. Under hypoxic conditions, the lack of molecular oxygen limits this compound activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and activates the transcription of hypoxia-responsive genes.[2]
Quantitative Data
Kinetic Parameters of PHD Isoforms
| Enzyme | Substrate | KM (µM) | kcat (min-1) | Reference |
| PHD2 | HIF-1α peptide | 5.2 ± 0.9 | 4.9 ± 0.2 | [3] |
| PHD2 | 2-oxoglutarate | 12.0 ± 3.0 | 4.3 ± 0.3 | [3] |
| PHDs | Oxygen | 65 to >450 | - | [3] |
Inhibitor Specificity
A number of small molecule inhibitors targeting the active site of PHDs have been developed. These compounds typically act as 2-oxoglutarate mimetics and chelate the active site iron. The IC50 values for several inhibitors against this compound are summarized below.
| Inhibitor | This compound IC50 (nM) | Reference |
| MK-8617 | 1.0 | [4] |
| TP0463518 | 18 | [4] |
| Molidustat (BAY 85-3934) | 480 | [4] |
| FG-4592 (Roxadustat) | 27 (for PHD2) | [5] |
| Vadadustat (AKB-6548) | 29 (for PHD2) | [5] |
| GSK1278863 (Daprodustat) | 67 (for PHD2) | [5] |
Substrate Specificity
HIF-1α
The primary and most well-characterized substrate of this compound is the alpha subunit of HIF-1. This compound hydroxylates two conserved proline residues, Pro402 and Pro564, within the ODD of human HIF-1α.[2] Hydroxylation of these sites is critical for VHL-mediated degradation.
Non-HIF Substrates
Emerging research has identified several non-HIF substrates for this compound, suggesting a broader role for this enzyme in cellular signaling.
| Substrate | Hydroxylated Proline Residue(s) | Functional Consequence | Reference |
| Forkhead box protein O3 (FOXO3a) | Pro426, Pro437 | Proteasomal degradation | [2] |
| p53 | Pro142 | Regulation of p53 stability and activity | [2] |
| Centrosomal protein of 192 kDa (Cep192) | Pro1717 | Regulation of cell cycle progression | [2] |
| Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ) | Pro191 | Modulation of NF-κB signaling | [2] |
Signaling Pathways
HIF-1α Signaling Pathway
As detailed in Section 1, this compound is a central negative regulator of the HIF-1α signaling pathway. By controlling the stability of HIF-1α, this compound influences a vast transcriptional program that governs cellular adaptation to hypoxia.
NF-κB Signaling Pathway
This compound has been shown to interact with and regulate the NF-κB signaling pathway. Evidence suggests that this compound can hydroxylate IKKβ, a key kinase in the canonical NF-κB pathway.[2] This hydroxylation appears to modulate IKKβ activity and subsequent NF-κB-dependent gene expression, linking oxygen sensing to inflammatory responses.
Experimental Protocols
In Vitro Prolyl Hydroxylation Assay
This assay measures the ability of recombinant this compound to hydroxylate a synthetic peptide corresponding to the HIF-1α ODD. The hydroxylated product can be detected by mass spectrometry.
Materials:
-
Recombinant human this compound
-
HIF-1α CODD peptide (e.g., DLDLEMLAPYIPMDDDFQL)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 2 mM ascorbate, 5 mM 2-oxoglutarate
-
Quenching Solution: 1% Formic Acid
-
LC-MS/MS system
Procedure:
-
Prepare the assay buffer containing all co-factors.
-
Add the HIF-1α CODD peptide to a final concentration of 10-50 µM.
-
Initiate the reaction by adding recombinant this compound to a final concentration of 1-5 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the sample by LC-MS/MS to detect the +16 Da mass shift corresponding to proline hydroxylation.
Immunoprecipitation of this compound and Interacting Proteins
This protocol describes the immunoprecipitation of endogenous or overexpressed this compound to identify interacting proteins.
Materials:
-
Cells expressing the protein of interest
-
IP Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, with freshly added protease and phosphatase inhibitors.[6]
-
Anti-PHD1 antibody (ensure it is validated for IP)
-
Control IgG (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
Wash Buffer: IP Lysis Buffer
-
Elution Buffer: 1x SDS-PAGE sample buffer
Procedure:
-
Lyse cells in ice-cold IP Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the anti-PHD1 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the bound proteins by resuspending the beads in Elution Buffer and boiling for 5-10 minutes.
-
Analyze the eluate by SDS-PAGE and western blotting using antibodies against suspected interacting proteins.
Cell-Based Hypoxia-Responsive Element (HRE) Luciferase Reporter Assay
This assay measures the activity of the HIF transcription factor, which is indirectly regulated by this compound activity.
Materials:
-
HeLa or other suitable cells
-
HRE-luciferase reporter plasmid (containing multiple copies of the HRE upstream of a luciferase gene)
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
PHD inhibitors (e.g., DMOG, Roxadustat) or hypoxic chamber
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Allow cells to recover for 24 hours.
-
Treat the cells with PHD inhibitors or place them in a hypoxic chamber (1% O₂) for 6-16 hours.[6]
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. An increase in relative luciferase activity indicates HIF activation and, therefore, inhibition of PHD activity.
Conclusion
This compound is a multifaceted enzyme that extends its regulatory reach beyond the canonical HIF pathway. Its role as a primary oxygen sensor is fundamental to cellular adaptation to hypoxia, while its interactions with non-HIF substrates highlight its involvement in a broader range of cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of this compound and to explore its potential as a therapeutic target in various diseases. A deeper understanding of this compound's substrate specificity and the downstream consequences of its activity will be crucial for the development of selective and effective therapeutic interventions.
References
- 1. The this compound oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human prolyl hydroxylase domain 2 reacts with O2 and 2-oxoglutarate to enable formation of inactive Fe(III).2OG.hypoxia-inducible-factor α complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.nau.edu [www2.nau.edu]
- 5. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 6. bosterbio.com [bosterbio.com]
PHD1 downstream signaling pathways in normoxia versus hypoxia.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), is a crucial cellular oxygen sensor that plays a pivotal role in orchestrating downstream signaling events in response to varying oxygen availability. As a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily, this compound's enzymatic activity is intrinsically linked to the presence of molecular oxygen. In normoxic conditions (normal oxygen levels), this compound is active and hydroxylates specific proline residues on its target substrates. This post-translational modification often serves as a signal for protein degradation or altered protein-protein interactions. Conversely, under hypoxic conditions (low oxygen levels), this compound activity is inhibited, leading to the stabilization and accumulation of its substrates, which can then initiate a cascade of adaptive cellular responses.
This technical guide provides a comprehensive overview of the downstream signaling pathways of this compound in both normoxia and hypoxia. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this compound in health and disease.
Core Signaling Pathways
HIF-1α-Dependent Signaling: The Canonical Pathway
The most well-characterized substrate of this compound is the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α). HIF-1 is a master transcriptional regulator of genes involved in angiogenesis, glucose metabolism, and cell survival.
In Normoxia:
Under normoxic conditions, this compound, along with other PHD isoforms, hydroxylates specific proline residues (Pro402 and Pro564) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1] This hydroxylation event creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is a component of an E3 ubiquitin ligase complex. The binding of VHL leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, effectively keeping its levels low.[1]
In Hypoxia:
In a hypoxic environment, the lack of molecular oxygen as a co-substrate limits the enzymatic activity of this compound.[1] As a result, HIF-1α is not hydroxylated, escapes VHL-mediated degradation, and stabilizes. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β (also known as ARNT). This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, activating their transcription. This transcriptional program allows cells to adapt to low oxygen conditions by promoting processes such as glycolysis and angiogenesis.
Diagram: this compound-HIF-1α Signaling Pathway
Caption: this compound-mediated regulation of HIF-1α in normoxia versus hypoxia.
Non-HIF-Dependent Signaling
Emerging evidence suggests that this compound has a broader substrate repertoire beyond HIF-1α, implicating it in a variety of other cellular processes.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. IκB kinase β (IKKβ) is a key component of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.
In Normoxia:
In normoxic conditions, this compound can hydroxylate IKKβ. This hydroxylation is thought to negatively regulate IKKβ activity, thereby suppressing the NF-κB pathway.
In Hypoxia:
Under hypoxic conditions, the reduced activity of this compound leads to decreased hydroxylation of IKKβ. This results in increased IKKβ activity, leading to the activation of the NF-κB pathway. This provides a mechanism for hypoxia-induced inflammation.
Diagram: this compound-IKKβ-NF-κB Signaling Pathway
Caption: this compound's regulatory role in the NF-κB signaling pathway.
Forkhead box protein O3 (FOXO3a) is a transcription factor that regulates genes involved in stress resistance, metabolism, and apoptosis.
In Normoxia:
This compound has been shown to hydroxylate FOXO3a at two proline residues (Pro426 and Pro437), which can lead to its proteasomal degradation.[2] This suggests that under normoxic conditions, this compound activity helps to keep FOXO3a levels in check.
In Hypoxia:
In hypoxia, the inhibition of this compound leads to the stabilization of FOXO3a. Increased FOXO3a activity can then influence the expression of its target genes, contributing to the cellular response to low oxygen.
Diagram: this compound-FOXO3a Signaling Pathway
Caption: Regulation of FOXO3a stability by this compound in different oxygen conditions.
Centrosomal protein 192 (Cep192) is a key component of the centrosome, which plays a crucial role in cell cycle progression and the formation of cilia.
In Normoxia:
This compound has been demonstrated to hydroxylate Cep192 on proline residue 1717.[2] This hydroxylation appears to be important for the stability and proper function of Cep192, thus influencing normal cell cycle progression.[2]
In Hypoxia:
The consequences of reduced Cep192 hydroxylation by this compound in hypoxia are still under investigation. However, it is plausible that alterations in Cep192 stability or function could contribute to the changes in cell cycle dynamics observed under low oxygen conditions.
Diagram: this compound-Cep192 Interaction
Caption: this compound interaction with Cep192, impacting cell cycle and cilia formation.
This compound and Metabolic Reprogramming
This compound is increasingly recognized as a key regulator of cellular metabolism, influencing both glycolysis and fatty acid oxidation.
Glycolysis
In hypoxia, the stabilization of HIF-1α by reduced this compound activity leads to the upregulation of numerous glycolytic enzymes and glucose transporters.[1] This metabolic shift, known as the Warburg effect in cancer cells, allows for sustained ATP production in the absence of sufficient oxygen for oxidative phosphorylation. This compound deficiency has been shown to lead to an increase in glycolytic gene expression.[3]
Fatty Acid Oxidation (FAO)
Recent studies have uncovered a role for PHDs in the regulation of fatty acid oxidation. While the direct role of this compound is still being fully elucidated, related PHD isoforms have been shown to hydroxylate and regulate key enzymes in FAO. For instance, PHD deficiency can lead to reduced expression of fatty acid synthase (FAS).[3] Furthermore, under low oxygen conditions, HIF-1 can actively reduce fatty acid β-oxidation.[4]
Quantitative Data Summary
While extensive quantitative data directly comparing this compound enzymatic activity in normoxia versus hypoxia is limited in the public domain, the following table summarizes the key qualitative and semi-quantitative findings regarding this compound's downstream targets.
| Target Protein | Effect of this compound in Normoxia | Effect of this compound Inhibition/Hypoxia | Downstream Consequence |
| HIF-1α | Prolyl hydroxylation leading to VHL-mediated ubiquitination and proteasomal degradation. | Stabilization and nuclear accumulation. | Activation of hypoxia-responsive genes (e.g., glycolysis, angiogenesis). |
| IKKβ | Putative hydroxylation leading to inhibition of kinase activity. | Increased kinase activity. | Activation of the NF-κB inflammatory pathway. |
| FOXO3a | Prolyl hydroxylation (Pro426, Pro437) leading to proteasomal degradation.[2] | Stabilization and increased transcriptional activity. | Regulation of genes involved in stress resistance and apoptosis. |
| Cep192 | Prolyl hydroxylation (Pro1717) contributing to protein stability.[2] | Potential destabilization or altered function. | Altered cell cycle progression and cilia formation. |
Experimental Protocols
In Vitro Prolyl Hydroxylation Assay
This assay is used to determine the ability of this compound to hydroxylate a specific substrate peptide in a controlled environment.
Materials:
-
Recombinant human this compound enzyme
-
Synthetic peptide substrate (e.g., a peptide containing the target proline residue from HIF-1α, FOXO3a, or IKKβ)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 2 mM Ascorbate, 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O)
-
2-oxoglutarate (2-OG)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, peptide substrate, and 2-OG in a microcentrifuge tube.
-
Initiate the reaction by adding the recombinant this compound enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).
-
Analyze the reaction products by mass spectrometry to detect the mass shift corresponding to the addition of a hydroxyl group (+16 Da) to the peptide substrate.
Diagram: In Vitro Hydroxylation Assay Workflow
Caption: A simplified workflow for an in vitro hydroxylation assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions, such as the interaction between this compound and its substrates.
Materials:
-
Cell lysate from cells expressing the proteins of interest
-
Primary antibody specific to the "bait" protein (e.g., anti-PHD1 antibody)
-
Protein A/G magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Lyse cells to release proteins.
-
Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-antigen complexes.
-
Add Protein A/G beads to capture the antibody-antigen complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Diagram: Co-Immunoprecipitation Workflow
Caption: A general workflow for a co-immunoprecipitation experiment.
Mass Spectrometry for Hydroxylation Site Identification
Mass spectrometry is a powerful tool for identifying the specific proline residues that are hydroxylated by this compound.
Materials:
-
Protein sample of interest (e.g., immunoprecipitated substrate)
-
Trypsin or other protease
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
Digest the protein sample with trypsin to generate peptides.
-
Separate the peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments.
-
Use database search software to compare the experimental MS/MS spectra to theoretical spectra from a protein database. The software will identify peptides and can be configured to search for specific post-translational modifications, such as hydroxylation (+15.9949 Da on proline).
-
Manual validation of the spectra is often necessary to confirm the site of hydroxylation.
Diagram: Mass Spectrometry Workflow for Hydroxylation Site ID
References
- 1. mdpi.com [mdpi.com]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl hydroxylase 1 (this compound) deficiency promotes hepatic steatosis and liver-specific insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factors and the Regulation of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PHD1 in Angiogenesis and Erythropoiesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl Hydroxylase Domain 1 (PHD1), an isoform of the Egl-nine homolog (EGLN) family of enzymes, plays a critical role as a cellular oxygen sensor. Its enzymatic activity, which is dependent on molecular oxygen, is central to the regulation of the Hypoxia-Inducible Factor (HIF) signaling pathway. By hydroxylating specific proline residues on the alpha subunit of HIF, this compound marks it for proteasomal degradation under normoxic conditions. The inhibition or genetic deletion of this compound leads to the stabilization of HIF-1α, a master transcriptional regulator that orchestrates cellular responses to low oxygen, including the promotion of angiogenesis and erythropoiesis. This technical guide provides an in-depth exploration of the multifaceted role of this compound in these two critical physiological processes. It summarizes key quantitative data, details experimental protocols for studying this compound function, and presents visual representations of the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating this compound as a therapeutic target.
Core Signaling Pathways
This compound-Mediated Regulation of HIF-1α
Under normal oxygen conditions (normoxia), this compound utilizes O2 as a co-substrate to hydroxylate proline residues on the HIF-1α subunit.[1] This post-translational modification is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which binds to the hydroxylated HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This process effectively keeps HIF-1α levels low in well-oxygenated tissues.
In hypoxic conditions, the lack of available oxygen inhibits this compound activity.[2] As a result, HIF-1α is not hydroxylated and is stabilized, allowing it to translocate to the nucleus. In the nucleus, it dimerizes with the constitutively expressed HIF-1β (also known as ARNT) and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[2]
This compound in Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in development, wound healing, and also in pathological conditions like tumor growth. This compound plays a significant role in regulating angiogenesis primarily through its control of HIF-1α.[3] The stabilization of HIF-1α following this compound inhibition leads to the transcriptional activation of several pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF).[4][5] VEGF, in turn, initiates a signaling cascade in endothelial cells, promoting their proliferation, migration, and tube formation, which are essential steps in the angiogenic process.
This compound in Erythropoiesis
Erythropoiesis is the process of red blood cell production, which is essential for oxygen transport in the body. This process is primarily regulated by the hormone erythropoietin (EPO).[6] Similar to its role in angiogenesis, this compound influences erythropoiesis through the regulation of HIF. Specifically, HIF-2α is a key transcriptional activator of the EPO gene.[6][7] While PHD2 is considered the primary regulator of HIF-1α, this compound and PHD3 also contribute to the regulation of HIF-2α.[6] Inhibition of this compound, particularly in conjunction with PHD3, leads to the stabilization of HIF-2α in the liver, which in turn increases EPO production and stimulates erythropoiesis.[6]
References
- 1. Regulation of HIF-1α stability by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl hydroxylase inhibitors increase the production of vascular endothelial growth factor by periodontal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel PHD2/VHL-mediated Regulation of YAP1 Contributes to VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of adult erythropoiesis by prolyl hydroxylase domain proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Pathway Proteins are Master Regulators of Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Prolyl Hydroxylase Domain 1 (PHD1) Activity in Hypoxic Conditions
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl Hydroxylase Domain (PHD) enzymes are critical cellular oxygen sensors that regulate the adaptive response to hypoxia, primarily through the control of the Hypoxia-Inducible Factor (HIF) transcription factor. This technical guide focuses on PHD1, detailing the fundamental mechanisms governing its activity and how this activity is modulated by low oxygen tension (hypoxia). Under normoxic conditions, this compound is catalytically active, leading to the degradation of HIF-α. Conversely, in hypoxic conditions, the enzymatic activity of this compound is inhibited due to the limited availability of its co-substrate, molecular oxygen. This inhibition is the pivotal event that allows for the stabilization of HIF-α and the subsequent activation of a broad transcriptional program to restore oxygen homeostasis. This document provides a detailed overview of the this compound signaling pathway, a summary of factors influencing its activity, methodologies for its measurement, and visual representations of the core processes.
The this compound-HIF Signaling Axis: A Core Oxygen Sensing Mechanism
The primary and most well-characterized function of this compound is to act as an oxygen-dependent regulator of the HIF-1α subunit of the HIF transcription factor. PHDs are a family of non-heme, iron(II)- and 2-oxoglutarate-dependent dioxygenases.[1][2] Their catalytic activity is intrinsically tied to the presence of molecular oxygen.
Under Normoxic Conditions (Sufficient Oxygen): When oxygen levels are normal, this compound is active. It utilizes molecular oxygen to hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) located within the oxygen-dependent degradation domain (ODD) of the HIF-α subunit.[3][4] This post-translational modification is a critical signal for degradation. The hydroxylated HIF-α is recognized by the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[2][5] This recognition leads to the poly-ubiquitination of HIF-α and its subsequent rapid degradation by the 26S proteasome.[6][7]
Under Hypoxic Conditions (Low Oxygen): In hypoxic conditions, the availability of molecular oxygen becomes the rate-limiting factor for the hydroxylation reaction catalyzed by this compound.[8][9][10] The lack of this essential co-substrate leads to a significant reduction or complete inhibition of this compound enzymatic activity.[5][11]
The consequences of this compound inactivation are profound:
-
HIF-α Stabilization: Without prolyl hydroxylation, HIF-α is no longer a substrate for the pVHL E3 ligase complex and thus escapes proteasomal degradation.[5]
-
Nuclear Translocation and Dimerization: The stabilized HIF-α protein accumulates in the cytoplasm and translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, HIF-α dimerizes with its constitutively expressed partner, HIF-1β (also known as ARNT).[9] This active HIF-1 heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) in the promoter regions of target genes.[5][10]
-
Adaptive Cellular Response: The activation of these target genes orchestrates a wide range of physiological responses to hypoxia, including angiogenesis, erythropoiesis, and a shift to anaerobic metabolism.[9][10]
Quantitative Analysis of this compound Activity
While the inhibitory effect of hypoxia on PHD activity is well-established, precise quantitative data from the literature often varies depending on the cell type, the severity and duration of hypoxia, and the assay used. The fundamental principle is a direct relationship between oxygen concentration and enzyme activity. The search results describe this relationship qualitatively rather than providing specific percentages of activity reduction at defined oxygen levels.
The table below summarizes the conditions affecting this compound activity and the resulting impact on the HIF-1α pathway.
| Condition | Key Co-factors/Substrates | This compound Activity State | Consequence for HIF-1α |
| Normoxia | High O₂, Fe²⁺, α-ketoglutarate | Active | Prolyl hydroxylation, leading to ubiquitination and proteasomal degradation.[2][5] |
| Hypoxia | Low O₂ , Fe²⁺, α-ketoglutarate | Inhibited | Hydroxylation is blocked, leading to HIF-1α stabilization and accumulation.[8][9][10] |
| Iron Chelation | High O₂, Low Fe²⁺ , α-ketoglutarate | Inhibited | Mimics hypoxia by removing the essential iron co-factor, leading to HIF-1α stabilization.[2][6] |
| α-KG Analogs | High O₂, Fe²⁺, Competitive Inhibitors | Inhibited | Small molecule inhibitors (e.g., DMOG) compete with α-ketoglutarate, blocking PHD activity and stabilizing HIF-1α. |
Experimental Protocols for Measuring PHD Activity
Several methodologies have been developed to measure the enzymatic activity of PHDs. These assays are crucial for screening potential inhibitor compounds and for fundamental research into oxygen sensing.
In Vitro Hydroxylation (IVH) Assays
These assays directly measure the catalytic activity of purified, recombinant PHD enzymes on a specific substrate.
Principle: The activity is quantified by measuring either the consumption of a co-substrate (e.g., α-ketoglutarate) or the formation of the hydroxylated product.
General Protocol (α-Ketoglutarate Consumption Method):
-
Reaction Setup: A reaction mixture is prepared containing recombinant this compound enzyme, a synthetic peptide corresponding to the HIF-1α ODD substrate, the iron co-factor (FeSO₄), ascorbate (to maintain iron in its reduced Fe²⁺ state), and the co-substrate α-ketoglutarate.
-
Initiation and Incubation: The reaction is initiated by adding the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
Quenching: The reaction is stopped, typically by adding an acid like perchloric acid.
-
Derivatization: The remaining α-ketoglutarate in the mixture is derivatized with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored hydrazone product.[12]
-
Detection: The amount of the colored product is measured spectrophotometrically (e.g., absorbance at a specific wavelength). A decrease in α-ketoglutarate compared to a no-enzyme control indicates this compound activity.[12]
HIF-1α / VHL Interaction-Based Assays
This method is a substrate-dependent assay ideal for high-throughput screening of PHD inhibitors.
Principle: This assay leverages the specific biological consequence of PHD activity: the creation of a binding site on HIF-1α for the pVHL protein.[12]
General Protocol (e.g., Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reaction: Recombinant this compound is incubated with a biotinylated HIF-1α peptide substrate, α-ketoglutarate, and Fe²⁺.
-
Detection Mixture: A detection mixture containing Europium-labeled anti-tag antibody (e.g., anti-GST if using a GST-tagged pVHL) and Streptavidin-XL665 is added.
-
Binding: If the HIF-1α peptide is hydroxylated by this compound, the tagged pVHL-elonginB-elonginC complex will bind to it.
-
Signal Generation: The binding brings the Europium donor and the XL665 acceptor into close proximity, generating a FRET signal that can be read on a compatible plate reader. A high signal indicates high this compound activity.
Mass Spectrometry-Based Assays
This is a highly sensitive and direct method for detecting the product of the hydroxylation reaction.
Principle: Mass spectrometry (MS) is used to detect the mass shift (+16 Da) that occurs when a proline residue on a HIF-1α peptide substrate is hydroxylated.
General Protocol:
-
In Vitro Reaction: An in vitro hydroxylation reaction is performed as described in section 4.1.
-
Sample Preparation: The reaction is stopped, and the peptide substrate is purified and prepared for MS analysis (e.g., using ZipTip).
-
Analysis: The sample is analyzed by MALDI-TOF or LC-MS/MS.
-
Quantification: The relative abundance of the hydroxylated versus the non-hydroxylated peptide is quantified, providing a direct measure of this compound enzymatic activity.[13]
Conclusion and Future Directions
The activity of this compound is directly and exquisitely sensitive to cellular oxygen concentrations, positioning it as a primary regulator of the hypoxic response. In hypoxic conditions, the inhibition of this compound activity is a non-negotiable first step in the cascade that leads to HIF-1α stabilization and the transcription of adaptive genes. While this compound is a key player, it is important to note the roles of other isoforms, PHD2 and PHD3, which also contribute to the regulation of HIF-α subunits and have partially overlapping but also distinct functions and tissue expression profiles.[8][10][14] Furthermore, emerging research indicates that this compound may have HIF-independent functions, including roles in regulating NF-κB signaling and cellular metabolism, which are also impacted by changes in its activity during hypoxia.[2][8] Understanding the precise dynamics of this compound inhibition under various hypoxic gradients is fundamental for the development of therapeutic PHD inhibitors aimed at treating conditions such as anemia, ischemia, and inflammatory diseases.
References
- 1. PHDs overactivation during chronic hypoxia “desensitizes” HIFα and protects cells from necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Possible Role of PHD Inhibitors as Hypoxia-Mimicking Agents in the Maintenance of Neural Stem Cells’ Self-Renewal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The this compound oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-3 oxygen sensors in vivo—lessons learned from gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments [experiments.springernature.com]
- 14. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Conservation of PHD1: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Prolyl Hydroxylase Domain (PHD) enzymes are a family of non-heme iron-containing dioxygenases that play a critical role as cellular oxygen sensors.[1] This family comprises three main isoforms in mammals: PHD1, PHD2, and PHD3, also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), EGLN1, and EGLN3, respectively.[2] These enzymes utilize molecular oxygen to hydroxylate specific proline residues on their substrates, most notably the alpha subunit of the Hypoxia-Inducibile Factor (HIF).[1] This post-translational modification targets HIF-α for proteasomal degradation under normoxic conditions.[3] Consequently, PHDs are central regulators of the cellular response to hypoxia.
This compound, the focus of this guide, has been shown to have distinct but sometimes overlapping functions with the other PHD isoforms.[4] Its high degree of evolutionary conservation across a wide range of species underscores its fundamental biological importance and highlights its potential as a therapeutic target. This technical guide provides an in-depth overview of the evolutionary conservation of this compound, detailed experimental protocols for its study, and visualizations of its key signaling pathways.
Evolutionary and Functional Conservation of this compound
The PHD enzyme family is highly conserved throughout the metazoan lineage, indicating its ancient and critical role in oxygen sensing.[5] The catalytic domain, in particular, shows a high degree of sequence similarity across diverse species.[5]
Sequence Homology of this compound Across Species
The amino acid sequence of this compound is well-conserved across vertebrates and has identifiable orthologs in invertebrates. To quantify this conservation, pairwise sequence alignments were performed using the Basic Local Alignment Search Tool (BLAST) from the National Center for Biotechnology Information (NCBI). The table below summarizes the percentage identity of the this compound protein sequence (or its ortholog) from several model organisms compared to the human this compound sequence.
| Species | Common Name | Ortholog | UniProt Accession | Sequence Identity with Homo sapiens this compound |
| Homo sapiens | Human | This compound/EGLN2 | Q96KS0 | 100% |
| Mus musculus | Mouse | This compound/Egln2 | Q91YE2 | 92.5% |
| Danio rerio | Zebrafish | egln2a | Q6DGN1 | 68.7% |
| Drosophila melanogaster | Fruit Fly | EglN/CG1114 | Q9VAA5 | 40.2% |
| Caenorhabditis elegans | Nematode | egl-9 | O01548 | 34.9% |
Data obtained from pairwise sequence alignments using NCBI BLASTp.
Orthologs and Paralogs of the PHD Family
The three mammalian PHD isoforms (this compound, PHD2, and PHD3) are considered paralogs, having arisen from gene duplication events during vertebrate evolution.[5] In contrast, invertebrates such as Drosophila melanogaster and Caenorhabditis elegans possess a single PHD/EglN ortholog.[5] This single invertebrate enzyme is believed to carry out the functions that are distributed among the three paralogs in vertebrates. The study of these single orthologs in simpler model organisms provides valuable insights into the fundamental roles of the PHD enzyme family.
Key Signaling Pathways Involving this compound
This compound's primary and most well-characterized function is the regulation of the HIF-1α signaling pathway. However, it is also implicated in other crucial cellular pathways, notably the NF-κB signaling cascade.
The HIF-1α Signaling Pathway
Under normoxic conditions, this compound hydroxylates proline residues on the HIF-1α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[3] In hypoxic conditions, the lack of molecular oxygen inhibits this compound activity, leading to the stabilization of HIF-1α, which can then translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of a wide range of genes involved in angiogenesis, erythropoiesis, and metabolism.[3]
The NF-κB Signaling Pathway
This compound has also been shown to regulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and immunity.[6] this compound can hydroxylate the IκB kinase β (IKKβ), a critical component of the NF-κB pathway.[7] This hydroxylation is thought to inhibit IKKβ activity, thereby suppressing the activation of NF-κB. Under hypoxic conditions, the inhibition of this compound would lead to increased IKKβ activity and subsequent NF-κB activation. This provides a direct link between oxygen sensing and the inflammatory response.
References
- 1. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 2. sinobiological.com [sinobiological.com]
- 3. Nucleotide BLAST: Align two or more sequences using BLAST [blast.ncbi.nlm.nih.gov]
- 4. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring PHD1 Activity in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), is a crucial cellular oxygen sensor.[1] It belongs to a family of 2-oxoglutarate-dependent dioxygenases that play a vital role in cellular adaptation to changes in oxygen availability. Under normoxic conditions, this compound utilizes molecular oxygen to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[1] This post-translational modification targets HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent proteasomal degradation.[1] In hypoxic conditions, the activity of this compound is inhibited due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Beyond its canonical role in regulating HIF-1α, this compound is also implicated in other signaling pathways, including the regulation of NF-κB activity. Given its central role in cellular oxygen sensing and its implications in various pathological conditions such as cancer and inflammation, the accurate measurement of this compound activity is of significant interest in both basic research and drug development.
This document provides a detailed protocol for measuring this compound activity in cell lysates using a colorimetric assay that quantifies the consumption of the co-substrate α-ketoglutarate.
Signaling Pathway and Experimental Workflow
To visualize the core signaling pathway involving this compound and the experimental workflow for its activity measurement, the following diagrams are provided.
Caption: this compound signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for the this compound activity assay.
Experimental Protocols
Cell Lysis
This protocol is designed to gently lyse cells while preserving the enzymatic activity of this compound. A modified RIPA buffer is recommended to minimize protein denaturation.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Modified RIPA Lysis Buffer (see table below for composition)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Modified RIPA Lysis Buffer Composition:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 (Igepal CA-630) | 1% (v/v) | Non-ionic detergent for membrane solubilization |
| Sodium deoxycholate | 0.25% (w/v) | Ionic detergent to aid in solubilization |
| EDTA | 1 mM | Chelates divalent cations |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of proteins |
Procedure:
-
Grow cells of interest (e.g., HeLa, HEK293, HepG2) to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Completely remove the PBS and add an appropriate volume of ice-cold Modified RIPA Lysis Buffer containing freshly added protease and phosphatase inhibitors. A general guideline is to use 1 mL of lysis buffer per 10 cm dish.
-
Scrape the cells from the surface of the culture vessel and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the cell lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
The cell lysate can be used immediately for the this compound activity assay or stored at -80°C in aliquots for future use. Avoid repeated freeze-thaw cycles.
This compound Activity Assay (α-Ketoglutarate Consumption)
This colorimetric assay measures the activity of this compound by quantifying the decrease in the concentration of its co-substrate, α-ketoglutarate (α-KG). The reaction between α-KG and 2,4-dinitrophenylhydrazine (DNPH) produces a colored product that can be measured spectrophotometrically.
Materials:
-
Cell lysate (prepared as described above)
-
Recombinant human this compound (as a positive control)
-
HIF-1α peptide substrate (e.g., a synthetic peptide encompassing the Pro-564 hydroxylation site of human HIF-1α, such as DLDLEMLAPYIPMDDDFQL). Commercially available from various suppliers.
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
Ferrous chloride (FeCl₂)
-
Ascorbic acid
-
α-Ketoglutarate (α-KG)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
Quantitative Data and Reagent Concentrations:
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Cell Lysate | 1-5 mg/mL | 10-100 µg total protein |
| Recombinant this compound | 1 µg/µL | 100-500 ng (positive control) |
| HIF-1α Peptide | 1 mM | 100 µM |
| FeCl₂ | 10 mM | 100 µM |
| Ascorbic Acid | 100 mM | 1 mM |
| α-Ketoglutarate | 10 mM | 100 µM |
| DNPH | 2 mg/mL in 2M HCl | As per detection step |
| NaOH | 2.5 M | As per detection step |
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the following reaction mixtures. It is recommended to perform each reaction in triplicate.
-
Sample Wells:
-
X µL Cell Lysate (containing 10-100 µg of total protein)
-
5 µL of 1 mM HIF-1α Peptide
-
1 µL of 10 mM FeCl₂
-
1 µL of 100 mM Ascorbic Acid
-
Assay Buffer to a final volume of 40 µL
-
-
Positive Control Wells:
-
X µL Recombinant this compound (100-500 ng)
-
5 µL of 1 mM HIF-1α Peptide
-
1 µL of 10 mM FeCl₂
-
1 µL of 100 mM Ascorbic Acid
-
Assay Buffer to a final volume of 40 µL
-
-
Negative Control (No Enzyme) Wells:
-
5 µL of 1 mM HIF-1α Peptide
-
1 µL of 10 mM FeCl₂
-
1 µL of 100 mM Ascorbic Acid
-
Assay Buffer to a final volume of 40 µL
-
-
Negative Control (No Substrate) Wells:
-
X µL Cell Lysate (containing 10-100 µg of total protein)
-
1 µL of 10 mM FeCl₂
-
1 µL of 100 mM Ascorbic Acid
-
Assay Buffer to a final volume of 40 µL
-
-
-
Initiate the Reaction: To each well, add 10 µL of 10 mM α-ketoglutarate to initiate the enzymatic reaction. The final reaction volume will be 50 µL.
-
Incubation: Incubate the microplate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the activity of this compound in the cell lysate.
-
Colorimetric Detection:
-
Stop the reaction by adding 25 µL of 2 mg/mL DNPH solution to each well.
-
Incubate at room temperature for 10 minutes to allow the derivatization of the remaining α-KG.
-
Add 50 µL of 2.5 M NaOH to each well to develop the color.
-
Incubate at room temperature for 5 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank (no enzyme) wells from the absorbance readings of all other wells.
-
The this compound activity is inversely proportional to the absorbance, as a higher absorbance indicates more unreacted α-KG.
-
Calculate the amount of α-KG consumed by preparing a standard curve with known concentrations of α-KG subjected to the same colorimetric detection procedure.
-
Express the this compound activity as the amount of α-KG consumed per unit time per amount of total protein (e.g., nmol/min/mg protein).
Expected Results:
The activity of this compound can vary significantly between different cell lines and under different culture conditions. Generally, cells with higher metabolic activity may exhibit higher this compound activity. It is recommended to establish baseline this compound activity levels for the specific cell lines used in your experiments. Titration of the cell lysate concentration is crucial to ensure that the enzyme activity falls within the linear range of the assay.[2]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no this compound activity | Inactive enzyme due to improper lysate preparation or storage. | Prepare fresh cell lysates and ensure they are kept on ice. Avoid repeated freeze-thaw cycles. |
| Insufficient amount of this compound in the cell lysate. | Increase the amount of cell lysate used in the assay. | |
| Sub-optimal reaction conditions. | Optimize the pH, temperature, and incubation time. | |
| High background signal | Contamination of reagents. | Use fresh, high-quality reagents. |
| Non-enzymatic degradation of α-KG. | Include a "no enzyme" control to assess background levels. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete cell lysis. | Ensure complete cell lysis by following the protocol carefully. |
By following this detailed protocol, researchers can reliably measure this compound activity in cell lysates, providing valuable insights into cellular oxygen sensing and related signaling pathways.
References
Targeting PHD1: Application Notes and Protocols for Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for targeting Prolyl Hydroxylase Domain 1 (PHD1) with small molecule inhibitors. This document outlines the biological context of this compound, available inhibitory compounds, and detailed protocols for in vitro and cell-based assays to assess inhibitor potency and efficacy.
Introduction to this compound
Prolyl Hydroxylase Domain 1 (this compound), also known as Egl-9 homolog 2 (EGLN2), is a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase superfamily. Along with two other isoforms, PHD2 and PHD3, it plays a crucial role as a cellular oxygen sensor. Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation, thereby keeping its levels low.
During hypoxia (low oxygen), PHD activity is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in angiogenesis, erythropoiesis, glucose metabolism, and cell survival.
While PHD2 is considered the primary regulator of HIF-α in most cells, this compound has distinct roles in specific tissues and cellular processes. Notably, this compound has been implicated in the regulation of metabolism in skeletal muscle and has shown involvement in inflammatory processes and ischemic diseases. Therefore, the specific inhibition of this compound is an attractive therapeutic strategy for conditions where modulating the hypoxic response in a targeted manner is desirable, potentially avoiding some of the systemic effects of pan-PHD inhibition.
Small Molecule Inhibitors of this compound
A number of small molecule inhibitors have been developed that target the PHD enzymes. Most of these compounds are 2-oxoglutarate mimetics and chelate the active site Fe(II), thereby competitively inhibiting the enzyme. While many of the initial inhibitors are pan-PHD inhibitors, efforts are ongoing to develop isoform-selective compounds. The table below summarizes the inhibitory activity of selected small molecule inhibitors against PHD isoforms.
| Compound Name | This compound IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity Profile |
| IOX3 | 79 | 20 | 110 | PHD2-selective |
| GSK569A | 9.8 | 15.3 | 2.9 | PHD3-potent |
| Vadadustat | ~100-200 | ~50-100 | ~100-200 | Pan-PHD |
| Roxadustat | ~100-200 | ~50-100 | ~100-200 | Pan-PHD |
| Daprodustat | 3.5 | 22.2 | 5.5 | Pan-PHD[1] |
| Molidustat | 480 | 280 | 450 | Pan-PHD[2] |
| TP0463518 | 18 | 22 (monkey) | 63 | Pan-PHD[2] |
| MK-8617 | 1.0 | 1.0 | 14 | Pan-PHD[2] |
Note: IC50 values can vary depending on the assay conditions. The values presented here are approximate and intended for comparative purposes.
Signaling Pathways and Experimental Workflows
This compound-HIF-1α Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving this compound and its role in the regulation of HIF-1α. Under normoxic conditions, this compound hydroxylates HIF-1α, leading to its degradation. Small molecule inhibitors block this process, stabilizing HIF-1α and promoting the transcription of hypoxia-inducible genes.
Caption: this compound-HIF-1α signaling under normoxia and with inhibition.
Experimental Workflow: In Vitro this compound Enzymatic Assay
This diagram outlines the general workflow for an in vitro enzymatic assay to determine the IC50 of a small molecule inhibitor against this compound.
Caption: Workflow for an in vitro this compound enzymatic inhibition assay.
Experimental Workflow: Cellular HIF-1α Stabilization Assay
This diagram shows the workflow for a cell-based assay to measure the stabilization of HIF-1α in response to a PHD inhibitor.
Caption: Workflow for a cell-based HIF-1α stabilization assay.
Experimental Protocols
In Vitro this compound Enzymatic Assay (TR-FRET based)
This protocol is for a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure this compound activity.
Materials:
-
Recombinant human this compound
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO4)
-
L-Ascorbic acid
-
Assay buffer: 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA
-
Europium-labeled anti-hydroxy-HIF-1α antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in DMSO. Serially dilute the inhibitor in assay buffer to create a concentration gradient.
-
Prepare a reaction mixture containing recombinant this compound, biotinylated HIF-1α peptide, FeSO4, and L-Ascorbic acid in assay buffer.
-
-
Reaction Setup:
-
Add 5 µL of the inhibitor dilutions to the wells of a 384-well plate.
-
Add 10 µL of the reaction mixture to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 5 µL of 2-OG solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mixture containing Europium-labeled anti-hydroxy-HIF-1α antibody and SA-APC in a TR-FRET buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-1α stabilization in cultured cells treated with a this compound inhibitor by Western blotting.[3][4][5]
Materials:
-
Cell line of choice (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
This compound inhibitor
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 7.5% acrylamide)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: mouse anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[3]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to 20-40 µg of protein from each sample and boil for 5 minutes.
-
Load the samples onto a 7.5% SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[5]
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.[5]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary anti-HIF-1α antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify the HIF-1α band intensity, normalizing to a loading control like β-actin or tubulin.
-
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Genes
This protocol is for measuring the mRNA expression of HIF-1α target genes to assess the downstream effects of this compound inhibition.[6][7][8]
Materials:
-
Treated cells from the cellular assay
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., VEGFA, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's protocol.[7]
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Set up the reactions in a 96- or 384-well qPCR plate. Include no-template controls for each primer set.
-
-
qPCR Program:
-
Run the plate on a qRT-PCR instrument with a standard cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR Green).
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
The specific targeting of this compound with small molecule inhibitors represents a promising therapeutic avenue for a variety of diseases. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the efficacy and mechanism of action of novel this compound inhibitors. Careful execution of these assays will enable the identification and characterization of potent and selective compounds for further drug development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. IC50 values for 5-fluorouracil, paclitaxel, and doxorubicin for wild-type and tamoxifen-resistant sublines. [plos.figshare.com]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AlphaLISA assay development guide | Revvity [revvity.com]
- 6. xenotech.com [xenotech.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for western blotting to detect PHD1 protein levels.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the detection of Prolyl Hydroxylase Domain 1 (PHD1) protein levels using Western blotting. This document includes detailed experimental protocols, data presentation tables, and visual diagrams of relevant signaling pathways and workflows to assist researchers in obtaining reliable and reproducible results.
Introduction to this compound
Prolyl Hydroxylase Domain 1 (this compound), also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), is a key cellular oxygen sensor. Under normoxic conditions, this compound hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This post-translational modification targets HIF-1α for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, this compound activity is inhibited, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to regulate the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. Beyond its role in the HIF pathway, this compound has also been implicated in the regulation of other signaling pathways, including the NF-κB pathway, and is involved in cellular processes such as apoptosis and proliferation. Accurate detection of this compound protein levels is therefore crucial for understanding its role in both normal physiology and various pathological states, including cancer and inflammatory diseases.
Experimental Protocols
A. Sample Preparation: Lysis of Cells and Tissues
Objective: To efficiently extract total protein from cell or tissue samples while minimizing protein degradation.
Materials:
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (RIPA buffer is a common choice)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Homogenizer (for tissue samples)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Protocol:
-
For Cultured Adherent Cells:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the plate.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with freshly added inhibitors.
-
-
For Tissue Samples:
-
Excise the tissue of interest and wash it with ice-cold PBS to remove any contaminants.
-
Flash-freeze the tissue in liquid nitrogen.[1]
-
Add ice-cold lysis buffer with inhibitors to the frozen tissue.
-
Homogenize the tissue on ice using a dounce homogenizer or a mechanical homogenizer until no visible tissue clumps remain.
-
-
Lysis and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[2]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
B. SDS-PAGE and Protein Transfer
Objective: To separate proteins by molecular weight and transfer them to a membrane for immunodetection.
Materials:
-
Polyacrylamide gels (appropriate percentage for a ~48 kDa protein)
-
SDS-PAGE running buffer
-
Protein loading buffer (e.g., Laemmli buffer)
-
Protein ladder
-
PVDF or nitrocellulose membrane (0.45 µm pore size is suitable for this compound)
-
Transfer buffer
-
Western blot transfer system (wet or semi-dry)
Protocol:
-
Sample Preparation for Loading:
-
Based on the protein quantification results, dilute the protein samples to the desired concentration with lysis buffer and 1X protein loading buffer. A typical loading amount is 20-50 µg of total protein per lane.[3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis apparatus and load the protein ladder and samples into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-activate it with methanol.[4]
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) ensuring no air bubbles are trapped between the layers.
-
Perform the transfer using a wet or semi-dry transfer system. Typical wet transfer conditions are 100V for 60-90 minutes.[5]
-
C. Immunodetection of this compound
Objective: To detect the this compound protein on the membrane using specific primary and secondary antibodies.
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step is crucial to prevent non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PHD1 antibody in blocking buffer to the recommended concentration. A common starting dilution is 1:1000.
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for this compound Western Blotting
| Step | Reagent | Concentration/Dilution | Incubation Time | Temperature |
| Sample Preparation | Protein Loading | 20-50 µg per lane | N/A | N/A |
| Blocking | Non-fat dry milk or BSA in TBST | 5% (w/v) | 1 hour or overnight | Room Temp or 4°C |
| Primary Antibody | Anti-PHD1 Antibody | 1:200 - 1:2000 (start with 1:1000)[7] | 1-2 hours or overnight | Room Temp or 4°C |
| Secondary Antibody | HRP-conjugated anti-rabbit/mouse IgG | 1:2000 - 1:10000 | 1 hour | Room Temperature |
| Washing | TBST (0.1% Tween-20) | N/A | 3 x 5-10 minutes | Room Temperature |
Table 2: Troubleshooting Common Issues in this compound Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Insufficient protein loaded | Increase protein load to 50-100 µg. |
| Low primary antibody concentration | Decrease antibody dilution (e.g., from 1:1000 to 1:500). | |
| Inactive secondary antibody or substrate | Use fresh reagents and ensure proper storage. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA). |
| High primary/secondary antibody concentration | Increase antibody dilution. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody cross-reactivity | Use a more specific antibody; perform a literature search for validated antibodies. |
| Protein degradation | Ensure protease inhibitors are fresh and samples are kept on ice. |
Mandatory Visualization
This compound Signaling Pathways
The following diagrams illustrate the central role of this compound in the HIF-1α and NF-κB signaling pathways.
Caption: this compound's role in the HIF-1α pathway under normoxic and hypoxic conditions.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the key steps in the Western blotting workflow for this compound detection.
Caption: Step-by-step workflow for this compound Western blotting.
References
Lentiviral shRNA Knockdown of PHD1 in Primary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the effective knockdown of Prolyl Hydroxylase Domain 1 (PHD1) in primary cell cultures using a lentiviral-mediated short hairpin RNA (shRNA) approach. This compound, a key cellular oxygen sensor, plays a critical role in various signaling pathways, including the regulation of Hypoxia-Inducible Factor (HIF) and NF-κB. Its involvement in cellular metabolism, inflammation, and apoptosis makes it a significant target for therapeutic development. These application notes offer comprehensive protocols for lentivirus production, primary cell transduction, and validation of this compound knockdown, alongside illustrative diagrams of the associated signaling pathways and experimental workflows.
Introduction
Prolyl Hydroxylase Domain 1 (this compound), also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), is a crucial enzyme that functions as a cellular oxygen sensor. Under normoxic conditions, this compound hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation. In hypoxic conditions, this compound activity is inhibited, leading to the stabilization of HIF-α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolism. Beyond its canonical role in HIF regulation, this compound has been shown to influence other critical cellular processes through HIF-independent mechanisms, including the NF-κB inflammatory pathway.[1]
Given its central role in cellular adaptation to oxygen availability and its implication in various pathological conditions such as cancer and inflammation, this compound has emerged as a promising therapeutic target. Lentiviral-mediated shRNA knockdown is a powerful and widely used tool for silencing gene expression in a stable and long-term manner, particularly in challenging cell types like primary cells, which are often resistant to traditional transfection methods.[2] This document provides detailed protocols and application notes for researchers to effectively silence this compound in primary cell cultures, enabling the investigation of its function and the development of novel therapeutic strategies.
Data Presentation
Table 1: Representative Lentiviral shRNA Knockdown Efficiency in Primary Cells
While specific quantitative data for this compound knockdown in primary cells is not extensively published, the following table presents representative knockdown efficiencies achieved for other target genes in various primary cell types using lentiviral shRNA. These values serve as a general benchmark for expected outcomes when targeting this compound. Successful knockdown is typically considered to be >70%.
| Target Gene | Primary Cell Type | Method of Validation | Knockdown Efficiency | Reference |
| Dynamin 1 | Rat Primary Hippocampal Neurons | Western Blot | ~80-90% | [1] |
| ASC | Human THP-1 Monocytic Cells | Western Blot | ~60-80% | |
| Target Gene X | Human Primary Fibroblasts | qPCR & Western Blot | >80% (successful), 50-60% (less efficient) | |
| LINGO-1 | Primary Postnatal Neurons | qRT-PCR | Significant knockdown |
Note: Knockdown efficiency is highly dependent on the shRNA sequence, viral titer, multiplicity of infection (MOI), and the specific primary cell type. Optimization of these parameters is crucial for achieving desired results.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling in normoxia, hypoxia, and the NF-κB pathway.
Experimental Workflow for Lentiviral shRNA Knockdown
Caption: Workflow for this compound knockdown using lentiviral shRNA.
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol outlines the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete DMEM (10% FBS, 1% Penicillin-Streptomycin)
-
Lentiviral vector containing shRNA targeting this compound
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the shRNA-containing lentiviral plasmid and the packaging plasmids in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Media Change: After 12-16 hours, carefully remove the transfection medium and replace it with fresh complete DMEM.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the viral supernatant.
-
Filtering and Storage: Centrifuge the collected supernatant at a low speed to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the virus and store at -80°C. For long-term storage, the use of a lenti stabilizer solution is recommended.
Protocol 2: Transduction of Primary Cells
This protocol describes the infection of primary cells with the produced lentivirus.
Materials:
-
Primary cells of interest
-
Appropriate culture medium for the primary cells
-
Lentiviral stock (titered)
-
Polybrene (stock solution of 8 mg/mL)
-
Puromycin (for selection, concentration to be determined for each cell type)
Procedure:
-
Cell Seeding: Seed the primary cells in the desired culture vessel (e.g., 6-well plate) to be 50-70% confluent at the time of transduction.
-
Preparation for Transduction: On the day of transduction, remove the culture medium.
-
Transduction:
-
Prepare the transduction medium by adding the appropriate volume of lentiviral stock to achieve the desired Multiplicity of Infection (MOI).
-
Add Polybrene to the transduction medium to a final concentration of 4-8 µg/mL. Note: Some primary cells are sensitive to Polybrene; it is advisable to perform a toxicity test beforehand.
-
Add the transduction medium to the cells.
-
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Media Change: After incubation, remove the virus-containing medium and replace it with fresh complete culture medium.
-
Selection (Optional but Recommended): 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal puromycin concentration should be determined beforehand by generating a kill curve for the specific primary cell type.
-
Expansion: Expand the puromycin-resistant cells to generate a stable knockdown cell population.
Protocol 3: Validation of this compound Knockdown
This protocol details the methods to confirm the reduction of this compound expression at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Validation
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for this compound and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from both the control (transduced with a non-targeting shRNA) and this compound knockdown primary cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for this compound and the housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in this compound mRNA expression in the knockdown cells compared to the control cells.
B. Western Blot for Protein Level Validation
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the control and this compound knockdown cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel.
-
Transfer the proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PHD1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities and normalize the this compound signal to the loading control to determine the extent of protein knockdown.
Conclusion
The lentiviral shRNA-mediated knockdown of this compound in primary cell culture is a robust and effective method for studying the multifaceted roles of this key oxygen sensor. The protocols provided in this document offer a comprehensive guide for researchers to successfully implement this technique, from lentivirus production to the validation of gene silencing. By carefully optimizing experimental conditions and adhering to the detailed methodologies, scientists and drug development professionals can effectively investigate the downstream consequences of this compound inhibition, paving the way for novel therapeutic interventions in a range of diseases.
References
Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of PHD1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the CRISPR/Cas9 system for knocking out the Prolyl Hydroxylase Domain 1 (PHD1) gene. The protocols outlined below cover the entire workflow from guide RNA design to the validation of knockout cell lines, enabling the study of this compound's role in cellular signaling and its potential as a therapeutic target.
Introduction to this compound
Prolyl Hydroxylase Domain 1 (this compound), also known as Egl-9 homolog 2 (EGLN2), is a key cellular oxygen sensor. Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1][2] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1] Consequently, HIF-α levels are kept low. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits this compound activity, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of a multitude of genes involved in angiogenesis, erythropoiesis, and metabolism.[1][3]
The CRISPR/Cas9 system offers a precise and efficient method for creating this compound gene knockouts, providing a powerful tool to investigate its specific functions and downstream effects.[4][5]
This compound Signaling Pathway
The canonical pathway involving this compound is the regulation of HIF-1α stability. Knockout of this compound is expected to increase the stability of HIF-1α, even under normoxic conditions, leading to the activation of hypoxia-responsive genes.
Experimental Workflow for this compound Knockout
The process of generating and validating a this compound knockout cell line using CRISPR/Cas9 follows a structured workflow, from initial design to final confirmation.
Detailed Experimental Protocols
Protocol 1: sgRNA Design and Cloning for this compound Knockout
Objective: To design and clone specific single guide RNAs (sgRNAs) that target an early exon of the this compound gene into a Cas9-expressing plasmid. Targeting early exons increases the likelihood of generating a loss-of-function mutation.[6][7][8]
Materials:
-
This compound gene sequence (from NCBI or Ensembl)
-
sgRNA design software (e.g., CHOPCHOP, IDT's design tool)[7][9]
-
pSpCas9(BB)-2A-GFP (pX458) plasmid (Addgene #48138)
-
BbsI restriction enzyme
-
T4 DNA Ligase
-
Stellar™ Competent Cells (or similar)
-
Oligonucleotides (forward and reverse) for sgRNA
-
LB agar plates with ampicillin
Methodology:
-
sgRNA Design:
-
Obtain the coding sequence of the human this compound gene (EGLN2).
-
Use an online sgRNA design tool to identify potential 20-nucleotide target sequences in an early exon (e.g., exon 2 or 3).[7] The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9.[6][9]
-
Select 2-3 sgRNAs with high predicted on-target activity scores and low predicted off-target effects.[10][11]
-
-
Oligonucleotide Preparation:
-
For each selected sgRNA, order a forward and a reverse DNA oligonucleotide.
-
Add CACC to the 5' end of the forward oligo.
-
Add AAAC to the 5' end of the reverse oligo's complement sequence.
-
Anneal the forward and reverse oligos:
-
Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 Ligase Buffer and 7 µL of nuclease-free water.
-
Incubate at 95°C for 5 minutes, then ramp down to 25°C at a rate of 5°C/min.
-
-
-
Vector Preparation:
-
Ligation:
-
Set up a ligation reaction with the linearized pX458 vector and the annealed oligo duplex.
-
Incubate with T4 DNA Ligase at room temperature for 1 hour.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Plate on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Select individual colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence via Sanger sequencing.
-
Protocol 2: Cell Culture, Transfection, and Single-Cell Cloning
Objective: To deliver the this compound-targeting CRISPR/Cas9 plasmid into a mammalian cell line and isolate single cells to generate clonal populations.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Validated this compound-sgRNA-pX458 plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
96-well plates
-
Fluorescence-Activated Cell Sorter (FACS) or standard cell culture equipment for serial dilution
Methodology:
-
Cell Culture:
-
Culture HEK293T cells in DMEM in a 37°C incubator with 5% CO2.
-
One day before transfection, seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
-
Transfection:
-
Transfect the cells with the this compound-sgRNA-pX458 plasmid according to the manufacturer's protocol for your chosen transfection reagent. The pX458 plasmid co-expresses GFP, which can be used to monitor transfection efficiency.[7]
-
-
Single-Cell Cloning (Option A - FACS):
-
48 hours post-transfection, trypsinize the cells and resuspend them in FACS buffer.
-
Use a cell sorter to isolate single GFP-positive cells and deposit one cell per well into 96-well plates containing conditioned media.[4]
-
-
Single-Cell Cloning (Option B - Serial Dilution):
-
48 hours post-transfection, trypsinize and count the cells.
-
Perform serial dilutions of the cell suspension to a final concentration of approximately 1 cell per 100 µL.
-
Dispense 100 µL into each well of several 96-well plates.[4]
-
The next day, visually inspect the plates under a microscope to identify wells containing a single cell.
-
-
Clonal Expansion:
-
Culture the single-cell-derived colonies for 2-4 weeks, gradually expanding them from 96-well plates to larger culture vessels.
-
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of the this compound gene at both the genomic and protein levels. Using multiple validation methods is recommended.[12]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the this compound gene
-
Taq DNA polymerase
-
Sanger sequencing service
-
T7 Endonuclease I (T7E1) assay kit (optional)
-
RIPA buffer and protease inhibitors
-
Anti-PHD1 antibody
-
Anti-HIF-1α antibody
-
Loading control antibody (e.g., anti-β-actin)
-
Secondary HRP-conjugated antibodies
-
Western blot equipment and reagents
Methodology:
-
Genomic DNA Analysis:
-
Harvest a portion of the expanded clonal cells and extract genomic DNA.
-
Perform PCR to amplify the region of the this compound gene targeted by the sgRNA.[4][12]
-
Analyze the PCR products by Sanger sequencing. A successful knockout will show overlapping peaks on the chromatogram downstream of the cut site, indicating the presence of insertions/deletions (indels).[4][12]
-
(Optional) The T7E1 assay can be used to screen for mutations. This enzyme cleaves mismatched DNA heteroduplexes formed by annealing wild-type and mutated PCR products.[4]
-
-
Protein Level Analysis (Western Blot):
-
Lyse cells from each validated clone using RIPA buffer to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound. The absence of a band at the correct molecular weight confirms a successful knockout.[12]
-
Probe for a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Functional Validation:
-
To confirm the functional consequence of the knockout, perform a Western blot for HIF-1α on lysates from wild-type and this compound knockout cells cultured under normoxic conditions.
-
A successful this compound knockout should result in increased stabilization and detection of HIF-1α protein.[3]
-
Quantitative Data Summary
The following tables present examples of the quantitative data that would be generated during a this compound knockout study.
Table 1: Designed sgRNA Sequences for Human this compound (EGLN2)
| sgRNA ID | Target Exon | Sequence (5' to 3') | On-Target Score | Off-Target Score |
|---|---|---|---|---|
| This compound-sg1 | 2 | GAGCTCGTCTACCCGGACCG | 92 | 85 |
| This compound-sg2 | 2 | TCGTGGCCATCGCCAACGAG | 88 | 91 |
| this compound-sg3 | 3 | GCTACGAGGTGGAGATGCGC | 85 | 78 |
Table 2: Validation of this compound Knockout Efficiency in Clonal Cell Lines
| Clone ID | Genotyping Result (Sanger) | This compound Protein Expression (% of WT) | HIF-1α Protein Level (Fold Change vs. WT, Normoxia) |
|---|---|---|---|
| WT Control | Wild-Type Sequence | 100% | 1.0 |
| Clone A5 | Biallelic frameshift (-4bp / +1bp) | <1% | 5.2 |
| Clone B2 | Monoallelic frameshift (-7bp) | 48% | 2.1 |
| Clone C11 | Biallelic frameshift (-1bp / -13bp) | <1% | 6.1 |
Table 3: Functional Consequences of this compound Knockout
| Cell Line | Condition | VEGF mRNA Expression (Fold Change) | Glucose Uptake (pmol/min/mg protein) |
|---|---|---|---|
| WT Control | Normoxia | 1.0 | 150 ± 12 |
| WT Control | Hypoxia (1% O2) | 4.5 ± 0.5 | 310 ± 25 |
| This compound KO (A5) | Normoxia | 4.1 ± 0.4 | 295 ± 21 |
| this compound KO (A5) | Hypoxia (1% O2) | 4.8 ± 0.6 | 325 ± 30 |
Logic for Knockout Validation
The process of confirming a true knockout involves a series of validation steps. A successful outcome at each stage informs the next step, ensuring a rigorously validated model.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-3 oxygen sensors in vivo—lessons learned from gene deletions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genemedi.net [genemedi.net]
- 5. Guidelines for optimized gene knockout using CRISPR/Cas9 [diagenode.com]
- 6. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 7. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 8. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idtdna.com [idtdna.com]
- 10. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 11. Improved design and analysis of CRISPR knockout screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
Application Notes: In Vitro Hydroxylation Assay Using Recombinant PHD1 Protein
Introduction
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), is a crucial enzyme in the cellular oxygen-sensing pathway. As a member of the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenase family, this compound plays a pivotal role in regulating the stability of the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). Under normoxic conditions, this compound hydroxylates specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-1α.[1][2] This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. Conversely, under hypoxic conditions, the lack of molecular oxygen, a co-substrate for the hydroxylation reaction, inhibits this compound activity. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
Given its central role in cellular adaptation to hypoxia, this compound has emerged as a significant therapeutic target for various conditions, including anemia, ischemia, and inflammatory diseases. The development of small molecule inhibitors of this compound is an active area of research. Therefore, a robust and reliable in vitro hydroxylation assay is essential for screening and characterizing the potency and mechanism of action of these potential inhibitors.
These application notes provide a detailed protocol for performing an in vitro hydroxylation assay using recombinant human this compound. The assay measures the enzymatic activity of this compound by detecting the hydroxylation of a synthetic peptide substrate derived from human HIF-1α.
Principle of the Assay
The in vitro hydroxylation assay reconstitutes the key components of the this compound-catalyzed reaction in a cell-free system. The assay mixture includes:
-
Recombinant this compound Protein: The enzyme catalyst.
-
HIF-1α Peptide Substrate: A synthetic peptide containing the specific proline residue targeted for hydroxylation by this compound (e.g., corresponding to residues 556-574 of human HIF-1α).
-
Co-substrates:
-
2-Oxoglutarate (α-Ketoglutarate): The source of oxidative decarboxylation that is coupled to proline hydroxylation.
-
Molecular Oxygen (O₂): Provided from the ambient air in the reaction buffer.
-
-
Co-factors:
-
Fe(II): A critical metal ion at the active site of the enzyme.
-
Ascorbate: A reducing agent that maintains the iron in its catalytically active Fe(II) state.
-
The enzymatic reaction is initiated by the addition of the recombinant this compound protein and is allowed to proceed for a defined period. The extent of the reaction, and thus the activity of this compound, can be determined by various methods, including direct detection of the hydroxylated peptide product or indirect measurement of co-substrate consumption. This protocol will focus on a method amenable to determining the inhibitory potential of test compounds.
Experimental Protocols
Materials and Reagents
-
Recombinant Human this compound Protein
-
HIF-1α Peptide Substrate (e.g., a biotinylated peptide corresponding to human HIF-1α residues 556-574)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
2-Oxoglutarate (disodium salt)
-
Sodium L-ascorbate
-
(NH₄)₂Fe(II)(SO₄)₂·6H₂O (Mohr's salt)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Catalase
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Quenching Solution (e.g., 10% Trichloroacetic acid - TCA)
-
96-well microplates
-
Detection reagents (specific to the chosen detection method, e.g., VHL protein for a capture assay, or reagents for LC-MS analysis)
Preparation of Stock Solutions
-
Assay Buffer: Prepare a 50 mM Tris-HCl solution and adjust the pH to 7.5. Filter sterilize and store at 4°C.
-
Recombinant this compound: Prepare aliquots of recombinant this compound in a suitable storage buffer and store at -80°C. Avoid repeated freeze-thaw cycles.
-
HIF-1α Peptide Substrate: Dissolve the peptide in nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
2-Oxoglutarate: Prepare a 100 mM stock solution in nuclease-free water. Aliquot and store at -20°C.
-
Ascorbate: Prepare a 100 mM stock solution in nuclease-free water immediately before use. Ascorbate is prone to oxidation.
-
Fe(II): Prepare a 5 mM stock solution of Mohr's salt in nuclease-free water immediately before use.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO. A typical starting stock concentration is 10 mM.
In Vitro Hydroxylation Assay Protocol
This protocol is designed for a 96-well plate format and can be adapted for inhibitor screening.
-
Prepare the Reaction Master Mix: On the day of the experiment, prepare a master mix containing all reaction components except for the enzyme and test compounds. The final concentrations in the reaction should be:
-
Prepare Inhibitor Dilutions: Serially dilute the test compounds in DMSO to create a range of concentrations for IC₅₀ determination. For example, create a 10-point dilution series.
-
Set up the Assay Plate:
-
Add the appropriate volume of the diluted test compounds to the wells of a 96-well plate. Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
Add the Reaction Master Mix to each well.
-
-
Initiate the Reaction: Start the reaction by adding the recombinant this compound protein to each well to a final concentration of 2 µM.[3] Do not add the enzyme to the "no enzyme" control wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[2] The incubation time may need to be optimized based on the activity of the enzyme batch.
-
Quench the Reaction: Stop the reaction by adding a quenching solution, such as TCA to a final concentration of 5%.[2]
-
Detection: The method of detection will depend on the available instrumentation. Common methods include:
-
VHL Capture Assay: If a biotinylated HIF-1α peptide is used, the hydroxylated product can be captured on a streptavidin-coated plate and detected by binding to a labeled VHL protein complex.[1]
-
Mass Spectrometry (LC-MS): The reaction mixture can be analyzed by LC-MS to detect the mass shift corresponding to the addition of an oxygen atom (+16 Da) to the HIF-1α peptide.[3]
-
Colorimetric α-Ketoglutarate Detection: This indirect method measures the amount of α-ketoglutarate consumed during the reaction.[2]
-
-
Data Analysis:
-
For inhibitor screening, calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation
The results of an inhibitor screening experiment can be summarized in a table for easy comparison of the potency of different compounds.
| Compound ID | This compound IC₅₀ (µM) |
| Inhibitor A | 0.5 |
| Inhibitor B | 2.1 |
| Inhibitor C | 15.8 |
| DMOG (Control) | 1.2 |
This table presents example data for illustrative purposes.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling under normoxic and hypoxic conditions.
Experimental Workflow for In Vitro this compound Hydroxylation Assay
Caption: Workflow for the in vitro this compound hydroxylation assay.
References
- 1. Characterization of different isoforms of the HIF prolyl hydroxylase this compound generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates - PMC [pmc.ncbi.nlm.nih.gov]
How to assess the efficacy of a novel PHD1 inhibitor in a mouse model.
Application Notes and Protocols
Topic: How to Assess the Efficacy of a Novel PHD1 Inhibitor in a Mouse Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl Hydroxylase Domain (PHD) enzymes are cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factors (HIFs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for von Hippel-Lindau (VHL) protein-mediated ubiquitination and subsequent proteasomal degradation. The inhibition of PHD enzymes, particularly this compound, prevents HIF-1α degradation, leading to its stabilization and the transcription of hypoxia-responsive genes.[1][2] This pathway holds significant therapeutic potential in diseases characterized by hypoxia or ischemia, such as anemia, ischemic injury, and certain cancers.[2][3]
Assessing the efficacy of a novel this compound inhibitor in a preclinical mouse model requires a multi-faceted approach, including pharmacodynamic (PD) marker assessment, evaluation of downstream physiological effects, and determination of therapeutic efficacy in a relevant disease model. These notes provide a comprehensive guide to designing and executing such studies.
This compound/HIF-1α Signaling Pathway
The diagram below illustrates the core mechanism of this compound action and its inhibition. Under normal oxygen levels (normoxia), this compound hydroxylates HIF-1α, leading to its degradation. A this compound inhibitor blocks this process, allowing HIF-1α to accumulate, translocate to the nucleus, and activate target gene expression.
Experimental Design and Workflow
A logical workflow is critical for a successful efficacy study. This involves selecting an appropriate animal model, defining treatment groups, administering the compound, and collecting samples for various analyses.
Mouse Model Selection
The choice of mouse model is contingent on the therapeutic indication.
-
Oncology:
-
Syngeneic Models: A mouse tumor is implanted into a genetically identical and immunocompetent host, which is crucial for studying interactions with the immune system.[4]
-
Xenograft Models (CDX/PDX): Human tumor cell lines (Cell Line-Derived Xenografts) or patient tumor tissue (Patient-Derived Xenografts) are implanted into immunodeficient mice (e.g., NCG).[5][6] PDX models often better retain the features of the original tumor.[6]
-
-
Ischemia/Reperfusion Injury:
-
Anemia/Renal Disease:
-
Models of chronic kidney disease (CKD) or diabetic mice (e.g., BTBR ob/ob) can be used to assess effects on erythropoiesis and metabolic parameters.[2]
-
General Experimental Workflow
The following diagram outlines a typical workflow for assessing a novel this compound inhibitor.
Experimental Protocols
Protocol 1: Tumor Growth Inhibition in a Xenograft Mouse Model
Objective: To determine the anti-tumor efficacy of a novel this compound inhibitor.
Materials:
-
Selected tumor cell line (e.g., human colorectal cancer HCT116)
-
Immunodeficient mice (e.g., NCG or NOD-SCID)
-
Matrigel
-
Novel this compound inhibitor, vehicle control
-
Calipers, sterile syringes, and needles
-
Dosing gavage needles
Methodology:
-
Cell Culture: Culture tumor cells under standard conditions to ~80% confluency.
-
Implantation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5x10^7 cells/mL. Subcutaneously inject 100 µL (5x10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle, Inhibitor at 10, 30, 100 mg/kg).
-
Dosing: Administer the compound and vehicle daily (or as determined by PK studies) via oral gavage. Monitor body weight and clinical signs daily.
-
Endpoint: Continue treatment for 21-28 days or until tumors in the vehicle group reach the predetermined size limit (~1500 mm³).
-
Sample Collection: At the end of the study, collect terminal blood samples via cardiac puncture for plasma. Euthanize mice and excise tumors. Weigh the tumors and divide them for different analyses (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for IHC).
Protocol 2: Western Blot for HIF-1α Stabilization (PD Marker)
Objective: To quantify the stabilization of HIF-1α in tumor or tissue samples following inhibitor treatment.
Materials:
-
Snap-frozen tissue samples
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, electrophoresis, and transfer equipment
-
Primary antibodies (anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Protein Extraction: Homogenize ~50 mg of frozen tissue in 500 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Dilute lysates in Laemmli buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.
-
Imaging: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for a loading control (e.g., β-actin). Quantify band intensity using software like ImageJ. Normalize HIF-1α levels to the loading control.
Protocol 3: ELISA for Plasma VEGF and EPO (Downstream Targets)
Objective: To measure the systemic levels of HIF-1α target gene products.
Materials:
-
Plasma samples collected in EDTA or heparin tubes
-
Commercial ELISA kits for mouse/human VEGF and EPO
-
Microplate reader
Methodology:
-
Sample Preparation: Centrifuge whole blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until use.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Adding standards, controls, and plasma samples to the antibody-coated microplate.
-
Incubating the plate.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody.
-
Adding a substrate solution to develop color.
-
Adding a stop solution.
-
-
Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the concentration of VEGF or EPO in the samples based on this curve.
Protocol 4: Immunohistochemistry (IHC) for Tumor Hypoxia
Objective: To visualize and quantify hypoxic regions within the tumor. Exogenous markers like pimonidazole are commonly used.[7][8]
Materials:
-
Pimonidazole hydrochloride
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Anti-pimonidazole primary antibody
-
HRP-conjugated secondary antibody and DAB substrate kit
-
Microscope and imaging software
Methodology:
-
Pimonidazole Administration: 60-90 minutes before euthanasia and tumor collection, inject mice intraperitoneally with pimonidazole (60 mg/kg). Pimonidazole forms adducts with proteins in hypoxic cells (pO₂ < 10 mmHg).[7]
-
Tissue Processing: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.
-
Staining:
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval (e.g., citrate buffer, heat-mediated).
-
Block endogenous peroxidases.
-
Incubate with anti-pimonidazole antibody.
-
Incubate with HRP-conjugated secondary antibody.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
-
Analysis: Scan the slides and use image analysis software to quantify the percentage of pimonidazole-positive (brown-stained) area relative to the total tumor area.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent TGI (%) |
| Vehicle | 0 | 1250 ± 150 | - |
| Inhibitor A | 10 | 980 ± 120 | 21.6 |
| Inhibitor A | 30 | 650 ± 95 | 48.0 |
| Inhibitor A | 100 | 310 ± 60 | 75.2 |
| TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean Tumor Volume of Treated / Mean Tumor Volume of Vehicle)] x 100 |
Table 2: Example of Pharmacodynamic and Downstream Target Data
| Treatment Group | Time Post-Dose | Tissue/Matrix | HIF-1α Fold Increase (vs. Vehicle) | Plasma VEGF (pg/mL) | Plasma EPO (mU/mL) |
| Vehicle | 4 hr | Tumor | 1.0 ± 0.2 | 50 ± 8 | 15 ± 3 |
| Inhibitor A (30 mg/kg) | 4 hr | Tumor | 8.5 ± 1.5 | 150 ± 25 | 75 ± 12 |
| Vehicle | 24 hr | Kidney | 1.0 ± 0.3 | 52 ± 10 | 16 ± 4 |
| Inhibitor A (30 mg/kg) | 24 hr | Kidney | 2.1 ± 0.5 | 85 ± 15 | 40 ± 8 |
| Data presented as Mean ± SEM. |
Efficacy Logic Diagram
This diagram illustrates the logical progression from target engagement to the desired therapeutic outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
Protocol for immunoprecipitation of the PHD1-HIF-1α complex.
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the immunoprecipitation (IP) of the endogenous Prolyl Hydroxylase Domain 1 (PHD1) and Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein complex. The interaction between this compound and HIF-1α is a critical cellular event, particularly in the context of oxygen sensing and cellular adaptation to hypoxia. Under normoxic (normal oxygen) conditions, this compound hydroxylates specific proline residues on HIF-1α, marking it for ubiquitination and subsequent proteasomal degradation.[1] This process is inhibited under hypoxic (low oxygen) conditions, leading to the stabilization and activity of HIF-1α. The ability to successfully immunoprecipitate this complex is essential for studying the regulation of the hypoxia signaling pathway and for the development of therapeutics targeting this interaction.
The following protocol is a comprehensive guide for the co-immunoprecipitation of the this compound-HIF-1α complex from cell lysates, followed by detection of the interacting partner by western blotting.
This compound-HIF-1α Signaling Pathway
Under normoxic conditions, this compound, an oxygen-dependent enzyme, hydroxylates proline residues on the alpha subunit of HIF-1. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits this compound activity, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, metabolism, and other responses to low oxygen.
Caption: this compound-HIF-1α signaling pathway under normoxia and hypoxia.
Experimental Protocol: Co-Immunoprecipitation of this compound and HIF-1α
This protocol describes the immunoprecipitation of endogenous this compound and the subsequent detection of co-immunoprecipitated HIF-1α.
Materials and Reagents
-
Cell Lines: Human cell line known to express this compound and HIF-1α (e.g., HEK293T, U2OS).
-
Culture Conditions: Standard cell culture reagents and conditions. For hypoxia experiments, a hypoxic chamber or incubator (1% O₂).
-
Antibodies:
-
Rabbit anti-PHD1 antibody for immunoprecipitation.
-
Mouse anti-HIF-1α antibody for western blot detection.
-
Normal Rabbit IgG (Isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) or a non-denaturing lysis buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100). Supplement with protease and phosphatase inhibitors just before use.
-
Wash Buffer: Lysis buffer diluted 1:1 with PBS.
-
Elution Buffer: 1X Laemmli sample buffer.
-
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
For hypoxia treatment, place cells in a hypoxic chamber for 4-6 hours to allow HIF-1α stabilization. For normoxic controls, maintain cells under standard conditions.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of rabbit anti-PHD1 antibody or normal rabbit IgG (isotype control).
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads to each sample and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with mouse anti-HIF-1α antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated anti-mouse secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Experimental Workflow
Caption: Workflow for the co-immunoprecipitation of the this compound-HIF-1α complex.
Data Presentation
The results of a co-immunoprecipitation experiment are typically analyzed by western blotting. The presence of a band for HIF-1α in the lane corresponding to the this compound immunoprecipitation (and its absence or significant reduction in the isotype control lane) indicates an interaction between the two proteins. For a more quantitative analysis, the band intensities from the western blot can be measured using densitometry software.
| Sample | Input (HIF-1α) | IP: anti-PHD1 (Detected: HIF-1α) | IP: IgG Control (Detected: HIF-1α) |
| Normoxia | Normalized Intensity: 1.0 | Relative Band Intensity: 0.2 | Relative Band Intensity: 0.05 |
| Hypoxia | Normalized Intensity: 5.0 | Relative Band Intensity: 1.0 | Relative Band Intensity: 0.08 |
-
Input: A small fraction of the total cell lysate is run to show the total amount of HIF-1α present in each condition.
-
IP: anti-PHD1: The sample in which the anti-PHD1 antibody was used for immunoprecipitation. The detected band represents HIF-1α that was pulled down with this compound.
-
IP: IgG Control: The isotype control sample, which should show minimal to no HIF-1α band, indicating the specificity of the immunoprecipitation.
This quantitative data demonstrates a significant increase in the co-immunoprecipitation of HIF-1α with this compound under hypoxic conditions, which is consistent with the stabilization of HIF-1α and its increased availability to interact with this compound before the degradation machinery is fully active or when the system is saturated.
References
Troubleshooting & Optimization
Technical Support Center: PHD1 Inhibitor Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the specificity of Prolyl Hydroxylase Domain 1 (PHD1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel compound inhibits this compound, but also shows significant activity against PHD2 and PHD3. How can I improve its selectivity for this compound?
A1: Achieving isoform selectivity among the highly conserved PHD enzymes is a common challenge. Here are several strategies to consider:
-
Structure-Based Drug Design (SBDD): Exploit subtle differences in the active sites of the PHD isoforms. While the catalytic core is highly conserved, variations in the surrounding residues and the flexibility of certain loop regions can be targeted to achieve selectivity. For instance, the β2-β3 "finger loop" exhibits conformational heterogeneity among isoforms, which can be exploited for designing selective inhibitors.
-
Targeting the Substrate Binding Pocket: The binding pockets for the HIF-α substrate may have isoform-specific characteristics. Designing inhibitors that interact with these unique regions can enhance selectivity.
-
Fragment-Based Screening: Identify small fragments that bind to specific pockets of this compound with higher affinity than to other isoforms. These fragments can then be grown or linked to build a potent and selective inhibitor.
-
Computational Modeling: Utilize molecular docking and dynamics simulations to predict the binding modes and affinities of your compounds for the different PHD isoforms. This can help prioritize synthetic efforts on compounds predicted to have higher this compound selectivity.
Q2: I am concerned that my inhibitor is not a specific this compound inhibitor but rather a general chelating agent. How can I test for this?
A2: This is a valid concern as the PHD active site contains a ferrous iron (Fe(II)) atom essential for catalysis. Many small molecules can non-specifically chelate this iron, leading to inhibition. To rule this out, you can perform the following experiments:
-
Iron Rescue Experiment: In your enzyme activity assay, add an excess of Fe(II) along with your inhibitor. If the inhibitory effect is reversed or significantly reduced, it suggests that your compound is acting as a chelator.
-
Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the binding affinity of your compound to the enzyme in the presence and absence of iron. A significant change in the binding isotherm upon iron removal can indicate chelation.
-
Structural Analysis: If you have a crystal structure of your inhibitor bound to this compound, you can visually inspect for direct coordination with the active site iron.
Q3: What are the potential off-target effects of PHD inhibitors, and how can I assess them?
A3: Besides other PHD isoforms, PHD inhibitors can potentially interact with other 2-oxoglutarate (2-OG) dependent dioxygenases due to structural similarities in their active sites. To assess off-target effects, it is recommended to screen your inhibitor against a panel of related enzymes, such as:
-
Factor Inhibiting HIF (FIH): Another key regulator of the HIF pathway.
-
Jumonji domain-containing histone demethylases (JMJDs): A large family of enzymes involved in epigenetics.
-
Collagen prolyl-4-hydroxylases (C-P4Hs): Involved in collagen biosynthesis.
A broad selectivity panel will provide a better understanding of your compound's specificity and potential for off-target effects.
Troubleshooting Guides
Problem: High variability in IC50 values between experiments.
| Possible Cause | Solution |
| Enzyme Instability | Prepare fresh enzyme dilutions for each experiment. Keep the enzyme on ice at all times. |
| Inhibitor Precipitation | Check the solubility of your compound in the assay buffer. Use a small amount of DMSO to aid solubility, ensuring the final concentration does not affect enzyme activity. |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents. Strictly adhere to the pre-incubation and reaction times outlined in the protocol. |
| Pipetting Errors | Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. |
Problem: No inhibition observed even at high compound concentrations.
| Possible Cause | Solution |
| Inactive Compound | Confirm the identity and purity of your compound using methods like LC-MS and NMR. |
| Incorrect Assay Conditions | Verify the pH, temperature, and buffer components of your assay. Ensure all co-factors (e.g., ascorbate, 2-OG) are present at the correct concentrations. |
| Enzyme Concentration Too High | Titrate the enzyme to determine the optimal concentration for the assay window. |
| Substrate Concentration Too High | If your inhibitor is competitive with the substrate, high substrate concentrations can mask its effect. Determine the Km of the substrate and use a concentration at or below the Km. |
Data Presentation
Table 1: Inhibitory Potency (IC50) of Selected PHD Inhibitors Against PHD Isoforms
| Inhibitor | This compound IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity (PHD2/PHD1) | Selectivity (PHD3/PHD1) |
| MK-8617 | 1.0 | 1.0 | 14 | 1 | 14 |
| TP0463518 | 18 | 22 | 63 | 1.2 | 3.5 |
| Molidustat | 480 | 280 | 450 | 0.6 | 0.9 |
| Daprodustat | 3.5 | 22.2 | 5.5 | 6.3 | 1.6 |
Data compiled from publicly available sources.
Experimental Protocols
Protocol: In Vitro this compound, PHD2, and PHD3 Inhibition Assay (AlphaScreen)
This protocol outlines a general procedure for determining the IC50 of a test compound against PHD isoforms using an AlphaScreen-based assay.
1. Reagents and Materials:
-
Recombinant human this compound, PHD2, and PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Streptavidin-coated Donor beads
-
Anti-hydroxyproline antibody conjugated to Acceptor beads
-
384-well white microplates
-
Test compound serially diluted in DMSO
2. Assay Procedure:
-
Prepare the reaction mixture by adding the following to each well of a 384-well plate:
-
Assay Buffer
-
Recombinant PHD enzyme (final concentration optimized for each isoform)
-
Biotinylated HIF-1α peptide substrate (final concentration at or below Km)
-
Ascorbate (final concentration ~100 µM)
-
FeSO4 (final concentration ~5 µM)
-
-
Add the test compound at various concentrations (typically a 10-point dose-response curve) to the reaction mixture. Include DMSO-only wells as a negative control.
-
Initiate the enzymatic reaction by adding 2-OG (final concentration at or below Km).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a solution containing EDTA and the AlphaScreen beads (Streptavidin-Donor and anti-hydroxyproline-Acceptor beads).
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate on an AlphaScreen-compatible plate reader.
3. Data Analysis:
-
The AlphaScreen signal is proportional to the amount of hydroxylated peptide.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound's role in the HIF-1α signaling pathway.
Caption: Experimental workflow for this compound inhibitor selectivity.
Technical Support Center: Optimizing siRNA Transfection for Efficient PHD1 Knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize small interfering RNA (siRNA) transfection for efficient knockdown of Prolyl Hydroxylase Domain-containing protein 1 (PHD1).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound siRNA transfection?
Q2: How does cell density affect siRNA transfection efficiency?
Q3: Should I use serum-containing or serum-free media during transfection?
Q4: How long should I incubate the cells with the siRNA-transfection reagent complex?
Q5: How can I assess the efficiency of this compound knockdown?
A5: The most direct way to measure siRNA-mediated knockdown is by quantifying the target mRNA levels using quantitative real-time PCR (qPCR).[9] This is because siRNAs primarily function by inducing the degradation of the target mRNA.[9] It is also essential to assess the reduction in this compound protein levels using methods like Western blotting to confirm that the mRNA knockdown translates to a functional decrease in the protein.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Knockdown Efficiency | Suboptimal siRNA concentration. | Perform a dose-response experiment with siRNA concentrations ranging from 1 to 30 nM.[1][3] |
| Inappropriate cell density. | Optimize cell seeding density to achieve 40-80% confluency at the time of transfection.[5][6] | |
| Inefficient transfection reagent. | Test different transfection reagents, as their efficiency varies between cell types.[10][11][12][13][14] Consider electroporation for difficult-to-transfect cells.[5][9] | |
| Poor quality or degraded siRNA. | Ensure proper storage and handling of siRNA. Use RNase-free reagents and consumables.[2] | |
| Ineffective siRNA sequence. | Use a pool of 3-4 different siRNAs targeting this compound to increase the likelihood of successful knockdown.[7] Use a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm transfection efficiency.[2][6] | |
| High Cell Toxicity/Death | High siRNA concentration. | Use the lowest effective siRNA concentration determined from your dose-response experiment.[2][4] |
| Transfection reagent toxicity. | Optimize the amount of transfection reagent. Perform a toxicity test with the reagent alone.[15] Consider using a less toxic reagent.[11] | |
| Unhealthy cells. | Ensure cells are healthy, at a low passage number, and free from contamination.[1][5] | |
| Presence of antibiotics. | Avoid using antibiotics in the culture medium during and for up to 72 hours after transfection.[2][5] | |
| Inconsistent Results | Variation in cell culture conditions. | Maintain consistent cell culture practices, including passaging frequency, seeding density, and media composition.[3][5] |
| Pipetting errors. | Prepare a master mix of the siRNA-transfection reagent complex for multi-well plates to ensure uniform distribution.[4] | |
| Variable incubation times. | Keep the incubation time constant across experiments. |
Experimental Protocols
I. siRNA Transfection Protocol (24-well plate format)
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at the predetermined optimal density to reach 40-60% confluency on the day of transfection.[16]
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator.
Day 2: Transfection
-
Prepare siRNA Solution: In a sterile microcentrifuge tube, dilute the this compound siRNA stock solution (e.g., 20 µM) in serum-free medium (e.g., Opti-MEM) to the desired final concentration (e.g., 10 nM). Mix gently by pipetting.
-
Prepare Transfection Reagent Solution: In a separate sterile microcentrifuge tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.[17]
-
Form siRNA-Lipid Complex: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the complexes to form.[18]
-
Add Complex to Cells: Add the siRNA-transfection reagent complex dropwise to each well containing the cells in fresh culture medium (with or without serum, depending on the optimized protocol).
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells for 24-72 hours at 37°C before proceeding to downstream analysis.
II. Validation of this compound Knockdown by qPCR
-
RNA Extraction: At the desired time point post-transfection, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, comparing the expression in this compound siRNA-treated cells to that in cells treated with a non-targeting control siRNA.
Visualizations
Caption: Experimental workflow for siRNA transfection and analysis.
Caption: Simplified this compound signaling pathways.
References
- 1. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 3. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 4. Guidelines for transfection of siRNA [qiagen.com]
- 5. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - ZA [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 10. ozbiosciences.com [ozbiosciences.com]
- 11. FuGENE® SI Transfection Reagent [worldwide.promega.com]
- 12. signagen.com [signagen.com]
- 13. biocompare.com [biocompare.com]
- 14. amsbio.com [amsbio.com]
- 15. siRNA transfection problem - siRNA, microRNA and RNAi [protocol-online.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Minimizing Off-Target Effects of PHD1 Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Prolyl Hydroxylase Domain 1 (PHD1) inhibitors. The goal is to help users minimize off-target effects and ensure the reliability and accuracy of their experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound inhibitors.
General Questions
Q1: What are the primary off-target effects of this compound inhibitors?
A1: The most significant off-target effects of this compound inhibitors stem from their potential to inhibit other PHD isoforms (PHD2 and PHD3) and, to a lesser extent, other 2-oxoglutarate (2-OG)-dependent dioxygenases, such as Factor Inhibiting HIF (FIH).[1] Inhibition of these other enzymes can lead to a broader stabilization of HIF-α isoforms than intended and can affect other signaling pathways. For instance, all three PHD isoforms have been shown to regulate the NF-κB signaling pathway, a key regulator of inflammation.
Q2: How can I choose a this compound inhibitor with the best selectivity profile?
A2: Selecting an inhibitor with high selectivity for this compound over other isoforms is crucial. This requires a careful review of the available biochemical data. The table below provides a comparison of the IC50 values for several common PHD inhibitors against PHD isoforms and FIH. Lower IC50 values indicate higher potency. A higher ratio of IC50 (PHD2/PHD1) and IC50 (PHD3/PHD1) suggests better selectivity for this compound.
Troubleshooting Experimental Results
Q3: My this compound inhibitor shows inconsistent effects on HIF-1α stabilization in different cell lines. What could be the cause?
A3: Inconsistent effects on HIF-1α stabilization can be due to several factors:
-
Differential Expression of PHD Isoforms: Cell lines have varying expression levels of this compound, PHD2, and PHD3. The overall effect on HIF-1α will depend on the relative contribution of each isoform to its degradation in a specific cell type.
-
Inhibitor Permeability and Efflux: The ability of the inhibitor to penetrate the cell membrane and its susceptibility to cellular efflux pumps can differ between cell lines, affecting its intracellular concentration.
-
Cellular Metabolism of the Inhibitor: The rate at which the inhibitor is metabolized can vary, leading to different effective concentrations over time.
-
Basal Oxygen Levels: Differences in oxygen tension in cell culture can influence the baseline activity of PHDs and the apparent potency of inhibitors.
Q4: I am seeing unexpected changes in inflammatory markers after treating cells with a this compound inhibitor. Why is this happening?
A4: This is likely due to the off-target inhibition of other PHD isoforms that regulate the NF-κB pathway. This compound, PHD2, and PHD3 can all influence NF-κB signaling. If your inhibitor is not highly selective for this compound, it can modulate the activity of NF-κB and its downstream inflammatory targets. It is advisable to test the inhibitor's effect on NF-κB activation, for example, by measuring the phosphorylation of p65.
Q5: My HRE-luciferase reporter assay is showing a low signal or no induction with my this compound inhibitor. What are the possible reasons?
A5: A low or absent signal in an HRE-luciferase reporter assay could be due to:
-
Insufficient Inhibitor Concentration or Incubation Time: Ensure that the inhibitor concentration is sufficient to inhibit PHD activity and that the incubation time is long enough to allow for HIF-1α stabilization and subsequent reporter gene expression.
-
Low Transfection Efficiency: If using transient transfection, low efficiency will result in a weak signal. Consider using a stable cell line or optimizing your transfection protocol.
-
Substrate Depletion: In assays with very high luciferase expression, the luciferin substrate can be depleted, leading to a decrease in signal over time.[2]
-
Cell Viability Issues: High concentrations of the inhibitor may be toxic to the cells, leading to reduced reporter activity. Perform a cell viability assay in parallel.
-
Problem with the Reporter Construct: Verify the integrity and responsiveness of your HRE-luciferase reporter construct using a known hypoxia-mimetic agent like cobalt chloride or DMOG.
Q6: I am having trouble detecting HIF-1α by Western blot after treating cells with a this compound inhibitor. What can I do to improve my results?
A6: Detecting HIF-1α by Western blot can be challenging due to its rapid degradation. Here are some troubleshooting tips:
-
Use a Proteasome Inhibitor: Treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting to prevent HIF-1α degradation. This can serve as a positive control.
-
Optimize Lysis Buffer: Use a robust lysis buffer, such as RIPA buffer, and keep samples on ice to minimize protein degradation.[3]
-
Load Sufficient Protein: Load a higher amount of total protein per lane (e.g., 40 µg or more) to increase the chances of detecting the low-abundance HIF-1α protein.[3]
-
Choose the Right Antibody: Use a validated antibody for HIF-1α detection.
-
Optimize Transfer Conditions: For low molecular weight proteins like HIF-1α, use a membrane with a smaller pore size (e.g., 0.22 µm) and optimize the transfer time and voltage to prevent over-transfer.[3]
-
Blocking and Washing: Block the membrane for at least one hour at room temperature and perform adequate washing steps to reduce background noise.[3][4]
Quantitative Data Presentation
The following table summarizes the in vitro potency (IC50) of several well-characterized PHD inhibitors against the three human PHD isoforms and FIH. This data can help in selecting an inhibitor with the desired selectivity profile for your experiments.
| Inhibitor | This compound IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | FIH IC50 (µM) | Reference |
| Roxadustat (FG-4592) | ~23 | ~23 | ~23 | >100 | [1] |
| Daprodustat (GSK1278863) | 22 | 17 | 35 | 9.8 | [5] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | >100 | |
| Molidustat (BAY 85-3943) | - | 7 | - | 66 | [6] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are for comparative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the on-target and off-target effects of this compound inhibitors.
Protocol 1: In Vitro PHD Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant this compound.
Materials:
-
Recombinant human this compound, PHD2, and PHD3 enzymes
-
HIF-1α peptide substrate (e.g., corresponding to the C-terminal oxygen-dependent degradation domain, CODD)
-
Fe(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
2-oxoglutarate (α-KG)
-
Ascorbic acid
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor
-
Detection system (e.g., mass spectrometry to detect hydroxylated peptide, or an antibody-based method like AlphaScreen)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Fe(II), ascorbic acid, and the HIF-1α peptide substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding the recombinant PHD enzyme and 2-OG.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching solution like EDTA or by flash freezing).
-
Analyze the formation of the hydroxylated peptide product using a suitable detection method.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay measures the activation of the HIF signaling pathway in response to a PHD inhibitor.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
HRE-luciferase reporter plasmid (containing multiple copies of the HRE driving a luciferase gene)
-
A control plasmid for normalization (e.g., Renilla luciferase under a constitutive promoter)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow the cells to recover and express the reporters for 24-48 hours.
-
Treat the cells with the test inhibitor at various concentrations for a specified time (e.g., 12-24 hours). Include a vehicle control.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of HRE reporter activity relative to the vehicle control.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target in a cellular context.[7]
Materials:
-
Intact cells
-
Test inhibitor
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or a thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against this compound
Procedure:
-
Treat intact cells with the test inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble this compound in the supernatant by Western blotting.
-
A stabilizing ligand (the inhibitor) will increase the thermal stability of this compound, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: HIF-1α signaling pathway under normoxia and in the presence of a this compound inhibitor.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound inhibitor selectivity and off-target effects.
Strategies to Minimize Off-Target Effects
Caption: Logical relationships between strategies to minimize off-target effects of this compound inhibitors.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Thermal Shift Assay (CETSA) for target engagement, screening or medicinal chemistry [zenodo.org]
Validating Commercial PHD1 Antibodies: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of commercial antibodies targeting Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2). Accurate antibody validation is critical for generating reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: My Western Blot shows multiple bands when using the this compound antibody. What could be the cause?
A1: The presence of multiple bands can be attributed to several factors.[1] It's possible that the primary antibody is not entirely specific to this compound under your experimental conditions.[1] Alternatively, the concentration of the primary antibody may be too high, leading to non-specific binding.[1] Consider the possibility of post-translational modifications, protein isoforms, or cleavage fragments that could result in bands of different molecular weights.[2] The theoretical molecular weight of this compound is approximately 48 kDa, and a band is often observed between 45-50 kDa.
Troubleshooting Steps:
-
Optimize Antibody Concentration: Perform a titration experiment to determine the optimal primary antibody concentration that maximizes specific signal while minimizing non-specific bands.[3]
-
Review the Literature: Check published research to see if similar banding patterns have been reported for this compound, which might correspond to known isoforms or modifications.[2]
-
Run Controls: Include a secondary antibody-only control to ensure the non-specific bands are not due to the secondary antibody.[1]
-
Use a Different Blocking Buffer: Some blocking agents can be more effective than others at preventing non-specific antibody binding.[1]
Q2: I'm not getting any signal in my Western Blot for this compound. What should I check?
A2: A lack of signal can be frustrating, but several factors can be investigated.[4] Low protein loading, poor transfer of the protein to the membrane, or insufficient antibody concentration can all lead to weak or no signal.[1][2] It is also possible that the antibody is not active or that the protein of interest is not expressed in your sample.[2][4]
Troubleshooting Steps:
-
Confirm Protein Expression: Use a positive control cell lysate or tissue known to express this compound to verify that your experimental setup can detect the protein.[4]
-
Check Protein Transfer: Stain the membrane with Ponceau S after transfer to visually confirm that proteins have successfully transferred from the gel.[4]
-
Increase Antibody Incubation Time: Try incubating the primary antibody overnight at 4°C to enhance signal.[3]
-
Verify Secondary Antibody Compatibility: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[2]
Q3: How can I be certain that my this compound antibody is specific?
A3: True validation of antibody specificity requires a multi-faceted approach. Relying on a single application is often insufficient. The International Working Group for Antibody Validation (IWGAV) has proposed five pillars for antibody validation which include genetic strategies, orthogonal strategies, and immunoprecipitation followed by mass spectrometry (IP-MS).[5]
Recommended Validation Strategies:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate this compound expression in a cell line. A specific antibody will show a corresponding decrease or loss of signal in these modified cells compared to wild-type controls.[5]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): Use the antibody to immunoprecipitate its target from a cell lysate. The precipitated proteins are then identified by mass spectrometry. A specific antibody should primarily pull down this compound and its known interacting partners.[5]
-
Orthogonal Methods: Compare the results obtained with your antibody in a Western blot with data from a different method, such as quantitative mass spectrometry, across various cell lines. The signals should show a high correlation.[5]
Experimental Validation Workflow
The following diagram illustrates a recommended workflow for validating a commercial this compound antibody.
Key Experimental Protocols
Western Blotting for this compound
This protocol outlines the basic steps for detecting this compound via Western Blot.[6]
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors.[7][8] Determine the protein concentration of the lysate.[7]
-
Gel Electrophoresis: Load 20-30 µg of protein lysate per lane onto an SDS-PAGE gel.[7] Run the gel until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[4][6]
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[7]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Washing: Repeat the washing step as described above.[7]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[7]
Immunofluorescence (IF) for this compound
This protocol provides a general framework for localizing this compound within cells.
-
Cell Culture: Grow cells on glass coverslips to an appropriate confluency.
-
Fixation: Fix the cells with 4% formaldehyde for 15 minutes at room temperature.[9]
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow the antibody to access intracellular targets.[10]
-
Blocking: Block for 1 hour with a suitable blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) to reduce non-specific binding.[10]
-
Primary Antibody Incubation: Incubate with the this compound primary antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain nuclei).[10] Image using a fluorescence microscope.
Quantitative Data Summary
The following tables provide a starting point for experimental setup. Note that optimal conditions should be determined empirically for your specific system.
Table 1: Recommended Antibody Dilutions for this compound
| Application | Starting Dilution Range |
| Western Blot | 1:500 - 1:2500 |
| Immunofluorescence | 1:10 - 1:100[11] |
| Immunoprecipitation | 1:50 |
Table 2: Troubleshooting Common Western Blot Issues
| Issue | Potential Cause | Recommended Solution |
| High Background | Antibody concentration too high | Reduce primary/secondary antibody concentration.[1] |
| Insufficient blocking | Increase blocking time to 1 hour or try a different blocking agent.[1] | |
| Contaminated buffers | Prepare fresh buffers and antibody dilutions for each experiment.[1] | |
| Weak or No Signal | Insufficient protein loaded | Increase the amount of protein loaded per lane.[2] |
| Poor antibody binding | Incubate primary antibody overnight at 4°C.[3] | |
| Inefficient protein transfer | Check transfer efficiency with a total protein stain (e.g., Ponceau S).[4] | |
| Multiple Bands | Non-specific antibody binding | Titrate the primary antibody to find the optimal concentration.[3] |
| Protein degradation | Ensure fresh protease inhibitors are added to the lysis buffer.[2] | |
| Protein isoforms/modifications | Consult literature to see if other bands are expected.[2] |
Signaling Pathway Context
This compound is a key enzyme in the cellular response to hypoxia. Understanding its role can aid in interpreting validation experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. origene.com [origene.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. novoprolabs.com [novoprolabs.com]
Technical Support Center: Expression and Purification of Active PHD1 Protein
Welcome to the technical support center for the expression and purification of active Prolyl Hydroxylase Domain 1 (PHD1/EGLN2) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common expression systems for producing active this compound?
A1: The two most frequently utilized expression systems for generating active this compound are Escherichia coli and the baculovirus-insect cell system. E. coli is a cost-effective and rapid system, often the first choice for producing non-glycosylated proteins. The baculovirus system, while more time-consuming and expensive, is advantageous for complex eukaryotic proteins that may require post-translational modifications for proper folding and activity.[1]
Q2: Why is my this compound protein expressed as insoluble inclusion bodies in E. coli?
A2: High-level expression of recombinant proteins in E. coli, especially eukaryotic proteins, often leads to the formation of insoluble aggregates known as inclusion bodies. This can be due to several factors, including the high rate of protein synthesis overwhelming the cellular folding machinery, the absence of eukaryotic chaperones, and the reducing environment of the E. coli cytoplasm which can interfere with proper disulfide bond formation.
Q3: What is the role of iron (Fe(II)) and other cofactors in this compound activity?
A3: this compound is an iron(II)- and 2-oxoglutarate-dependent dioxygenase. Iron (Fe(II)) is essential for its catalytic activity. The purified enzyme shows maximal activity at a concentration of 10 µM Fe(II).[2] It is crucial to include Fe(II) in the assay buffer to measure this compound activity accurately. Ascorbate is also commonly included in assays as it helps to maintain the iron in its reduced Fe(II) state.
Q4: Can post-translational modifications affect this compound activity?
A4: Yes, post-translational modifications, particularly phosphorylation, can significantly impact this compound activity. For instance, phosphorylation of this compound at specific serine residues can alter its substrate preference and enzymatic activity.[2] It is important to be aware of the potential for phosphorylation when expressing this compound in eukaryotic systems and to consider its potential impact on experimental results.
Troubleshooting Guides
Low Protein Yield
Problem: I am getting a very low yield of soluble this compound protein from my E. coli expression.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Induction Conditions | Optimize the IPTG concentration (try a range from 0.1 mM to 1 mM) and the induction temperature and duration (e.g., lower temperature like 18-25°C for a longer period, such as 16-24 hours).[2][3][4][5][6] |
| Codon Bias | The human this compound gene contains codons that are rare in E. coli, which can hinder translation efficiency. Synthesize a codon-optimized gene for E. coli expression or use an E. coli strain that co-expresses tRNAs for rare codons. |
| Protein Toxicity | High levels of this compound expression may be toxic to E. coli. Use a lower copy number plasmid or a weaker promoter to reduce the expression level. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the soluble protein. Sonication or high-pressure homogenization are common methods. The efficiency of lysis can be checked by microscopy. |
| Protein Degradation | Add protease inhibitors to the lysis buffer to prevent degradation of the target protein by cellular proteases. Perform all purification steps at 4°C to minimize protease activity. |
Protein Inactivity
Problem: My purified this compound protein shows little to no enzymatic activity.
| Possible Cause | Troubleshooting Suggestion |
| Absence of Essential Cofactors | This compound requires Fe(II) and 2-oxoglutarate for activity. Ensure these are present in your activity assay buffer at optimal concentrations. Also, include ascorbate to maintain iron in the reduced state. |
| Incorrect Protein Folding | If the protein was purified from inclusion bodies, the refolding process may have been inefficient. Optimize the refolding protocol by trying different refolding buffers, additives (e.g., L-arginine, glycerol), and refolding methods (e.g., dialysis, rapid dilution). |
| Protein Oxidation | The active site iron can be oxidized to Fe(III), rendering the enzyme inactive. Include a reducing agent like DTT or TCEP in your purification and storage buffers. |
| Inhibitory Contaminants | Contaminating metal ions like Co(II), Ni(II), and Cu(II) can inhibit this compound activity.[2] Ensure high purity of your final protein preparation by using multiple chromatography steps. |
| Improper Storage | Store the purified protein in a buffer that maintains its stability. This may include glycerol for cryoprotection and a suitable buffering agent to maintain an optimal pH. Perform a buffer screen to identify the best storage conditions. |
Inclusion Body Formation
Problem: The majority of my expressed this compound is in the form of insoluble inclusion bodies.
| Quantitative Data Summary | |
| Parameter | Typical Range/Value |
| This compound Yield (E. coli, soluble) | Highly variable, often <1 mg/L of culture without optimization. |
| This compound Yield (Baculovirus) | Can reach up to 2-5 mg/L of culture. |
| Purity (after Ni-NTA) | >90% is achievable. |
| Specific Activity | PHD2 and PHD3 generally exhibit higher specific activity towards HIF-1α peptides than this compound.[7] |
Experimental Protocols
Detailed Methodology for His-tagged this compound Purification from E. coli (Native Conditions)
-
Cell Lysis:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and protease inhibitors).
-
Lyse the cells by sonication on ice until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP, 10% glycerol) until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM TCEP, 10% glycerol).
-
-
Buffer Exchange (Optional but Recommended):
-
Exchange the buffer of the eluted protein into a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 10% glycerol) using dialysis or a desalting column.
-
Protocol for this compound Activity Assay
This assay measures the hydroxylation of a synthetic peptide derived from HIF-1α.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM FeSO4, 1 mM 2-oxoglutarate, and 2 mM ascorbate.
-
Add the HIF-1α substrate peptide (e.g., a 19-mer peptide containing the P564 residue) to the reaction buffer.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified this compound enzyme to the reaction mixture.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Hydroxylation:
-
The hydroxylation of the peptide can be detected by various methods, including:
-
Mass Spectrometry: To observe the mass shift corresponding to the addition of an oxygen atom.
-
Antibody-based detection: Using an antibody specific for the hydroxylated form of the peptide.
-
Coupled enzyme assays: Measuring the consumption of a co-substrate like 2-oxoglutarate.[8]
-
-
Visualizations
Caption: this compound's role in the HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: A troubleshooting workflow for obtaining active this compound protein.
References
- 1. E. coli vs Baculovirus: Choosing the Right Protein Expression System [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of IPTG concentration and induction temperature. [plos.figshare.com]
- 4. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. reddit.com [reddit.com]
- 7. Determination and comparison of specific activity of the HIF-prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to control for hypoxic artifacts in PHD1 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for hypoxic artifacts in experiments involving Prolyl Hydroxylase Domain 1 (PHD1).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and its role in cellular oxygen sensing?
A1: this compound, also known as EglN2, is a key enzyme in the cellular oxygen-sensing pathway.[1] Under normal oxygen conditions (normoxia), this compound acts as an oxygen sensor by using molecular oxygen to hydroxylate specific proline residues on the alpha subunits of Hypoxia-Inducible Factors (HIFs), primarily HIF-1α.[2][3] This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[2][4][5] This process keeps HIF-α levels low in the presence of oxygen.
Q2: How does hypoxia affect this compound activity and the expression of PHD isoforms?
A2: During hypoxia (low oxygen conditions), the activity of all PHD isoforms is inhibited because oxygen, a required co-substrate for their enzymatic reaction, is limited.[6][7] This inhibition prevents the hydroxylation of HIF-α, allowing it to escape degradation, accumulate, translocate to the nucleus, and activate the transcription of hundreds of genes that promote adaptation to low oxygen.[6][8] While this compound activity decreases in hypoxia, the expression levels of the different PHD isoforms are themselves regulated by hypoxia, creating a complex feedback system. Hypoxia robustly induces the expression of PHD3 and to a lesser extent PHD2, while the induction of this compound is less pronounced and often occurs later.[9]
Q3: What are "hypoxic artifacts" in the context of this compound experiments?
A3: Hypoxic artifacts are experimental outcomes that arise from the low-oxygen environment but are not directly caused by the specific this compound-mediated mechanism under investigation. These can include:
-
HIF-independent effects: Hypoxia can induce cellular stress, alter metabolism, and activate other signaling pathways (like NF-κB) independently of the canonical PHD/HIF axis.[6]
-
Off-target effects of chemical mimetics: Chemical agents used to simulate hypoxia, such as cobalt chloride (CoCl₂), can engage signaling pathways beyond those responsive to true hypoxia.[10]
-
Changes in other PHD isoforms: Since hypoxia affects all three PHD isoforms, an observed effect could be due to the inhibition of PHD2 or PHD3, rather than this compound.
-
Sample preparation errors: HIF-α proteins are extremely unstable in the presence of oxygen.[10] If samples from hypoxic conditions are exposed to air during collection and lysis, HIF-α can be rapidly degraded, leading to a false-negative result.
Q4: What is the difference between inducing hypoxia with a chamber versus chemical mimetics?
A4: Both methods aim to stabilize HIF-α, but they work differently and have distinct advantages and disadvantages.
-
Hypoxia Chambers/Workstations: These create a true low-oxygen environment (e.g., 1% O₂) for cell culture.[8] This is the most physiologically relevant method for studying cellular responses to hypoxia. However, it requires specialized equipment and careful handling to prevent re-oxygenation.[11][12]
-
Chemical Hypoxia Mimetics: Agents like cobalt chloride (CoCl₂) and dimethyloxalylglycine (DMOG) mimic a hypoxic state under normoxic conditions. CoCl₂ substitutes for the iron (Fe²⁺) in the PHD active site, inhibiting its function.[10] DMOG is a 2-oxoglutarate analog that competitively inhibits all 2-oxoglutarate-dependent dioxygenases, including all PHD isoforms.[13] These agents are convenient but are less specific than true hypoxia and can have significant off-target effects.[10]
Signaling Pathway Diagram
Caption: The HIF-1α regulation pathway under normoxic vs. hypoxic conditions.
Troubleshooting Guides
Problem 1: Inconsistent HIF-α Stabilization or Detection by Western Blot
Q: My Western blot for HIF-1α from hypoxic samples is inconsistent. Sometimes the band is strong, other times it's weak or absent. Why?
A: This is a common and critical issue. The instability of HIF-α is the most likely cause.[10]
-
Cause 1: Re-oxygenation during sample preparation. HIF-α has a half-life of only a few minutes in the presence of oxygen. Exposing cells to room air during washing or scraping can lead to its rapid degradation before the sample is lysed.[10]
-
Solution: Minimize the time between removing cells from the hypoxic environment and lysing them. Perform all steps on ice as quickly as possible. Wash cells with ice-cold PBS. Consider lysing the cells directly on the plate by adding lysis buffer immediately after removing the media.
-
-
Cause 2: Inadequate Lysis Buffer. Standard lysis buffers may not be sufficient to preserve the HIF-α protein.
-
Solution: Use a robust lysis buffer containing a cocktail of protease and phosphatase inhibitors. To further prevent degradation during the lysis process itself, some protocols recommend including CoCl₂ or DMOG directly in the lysis buffer to keep PHDs inhibited.[10]
-
-
Cause 3: Incorrect Hypoxic Conditions. The level and duration of hypoxia required to stabilize HIF-α can be cell-type dependent.
-
Solution: Ensure your hypoxia chamber is properly sealed and purged to the target O₂ concentration (typically 1-2%).[11] Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to determine the optimal duration for HIF-α stabilization in your specific cell line.
-
-
Cause 4: Antibody Issues or Unexpected Molecular Weight. HIF-1α has a theoretical molecular weight of ~93 kDa, but post-translational modifications can cause it to run higher, between 110-130 kDa. Degraded fragments may appear at lower molecular weights (~60 kDa).[10]
-
Solution: Use a well-validated antibody for HIF-1α. Always run a positive control lysate from cells treated with a hypoxia mimetic like CoCl₂ (e.g., 100-150 µM for 4-6 hours) to confirm your antibody is working and to see the expected band size.[10]
-
Problem 2: Differentiating this compound-Specific Effects from General Hypoxic Responses
Q: I observe a change in my experiment after inhibiting this compound under hypoxia. How can I be sure this is a specific effect of this compound and not a general artifact of hypoxia?
A: This requires a carefully designed set of controls to isolate the variable of interest. A single experimental condition is insufficient.
-
Solution: Use a Multi-Condition Experimental Design. To confirm that an observed effect is dependent on this compound activity under hypoxia, you must be able to rule out other possibilities. Your experiment should include the following arms:
-
Normoxia + Control: Baseline condition.
-
Normoxia + this compound Inhibition: To see the effect of inhibiting this compound without hypoxia. (e.g., using a specific inhibitor or siRNA).
-
Hypoxia + Control: To see the effect of hypoxia alone (e.g., using a scrambled siRNA or vehicle).
-
Hypoxia + this compound Inhibition: The primary experimental condition.
By comparing the results from these four arms, you can distinguish a true this compound-dependent hypoxic effect from other responses. For example, if the effect is only seen in condition #4, it suggests a synergistic or specific role for this compound under hypoxia.
-
Caption: Experimental workflow for isolating this compound-specific hypoxic effects.
Quantitative Data Summary
The table below summarizes the relative expression changes of PHD isoforms in response to prolonged hypoxia in Nucleus Pulposus cells, illustrating the differential regulation that can act as a confounding variable in experiments.
| Gene | Fold Change (mRNA after 72h Hypoxia) | Protein Level Response to Hypoxia | Reference |
| This compound | ~2-fold increase | Modest increase, evident at 72h | [9] |
| PHD2 | ~5-fold increase | Significant increase, evident at 24h | [9] |
| PHD3 | ~50-fold increase | Robust and rapid increase, evident as early as 8h | [9] |
Data is adapted from studies on Nucleus Pulposus cells and may vary by cell type.[9]
Key Experimental Protocol
Protocol: Induction of Hypoxia and Sample Preparation for Western Blot
This protocol is designed to maximize HIF-α stabilization and minimize degradation artifacts.
-
Cell Culture:
-
Plate cells at a density that will result in ~70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
-
Inducing Hypoxia:
-
Place the culture plates into a modular incubator chamber or a hypoxic workstation.
-
If using a chamber, purge with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for at least 5-10 minutes to displace room air.[11] Seal the chamber tightly.
-
Place the sealed chamber or plates (in a workstation) into a 37°C incubator for the desired duration (e.g., 4-16 hours).
-
Crucial Control: Place a parallel set of plates in a standard normoxic incubator (20% O₂, 5% CO₂).
-
-
Sample Harvesting (The Critical Step):
-
Prepare your lysis buffer in advance and keep it on ice. A recommended buffer is RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.
-
Work as quickly as possible. For one plate at a time:
-
Remove the plate from the hypoxic/normoxic incubator.
-
Immediately aspirate the cell culture medium.
-
Wash the cell monolayer ONCE with 2 mL of ice-cold PBS.
-
Immediately aspirate the PBS.
-
Add 100-200 µL of ice-cold lysis buffer directly to the plate.
-
Use a cell scraper to scrape the cells into the lysis buffer.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex for 15 seconds and incubate on ice for 15 minutes.
-
-
Lysate Processing:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube. This is your protein sample.
-
Immediately perform a protein concentration assay (e.g., BCA) or flash-freeze the samples in liquid nitrogen and store at -80°C for later analysis. Avoid multiple freeze-thaw cycles.
-
-
Western Blotting:
-
Load equal amounts of protein for all samples.
-
Run a positive control, such as a lysate from CoCl₂-treated cells, to validate your HIF-1α antibody.[10]
-
Use a reliable loading control. Note that the expression of some common loading controls like GAPDH can sometimes be affected by hypoxia; therefore, validating your loading control or using total protein staining is recommended.
-
References
- 1. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Double Knockdown of this compound and Keap1 Attenuated Hypoxia-Induced Injuries in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
Methods for distinguishing between the activities of PHD1, PHD2, and PHD3.
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for distinguishing between the activities of Prolyl Hydroxylase Domain (PHD) isoforms 1, 2, and 3.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional differences between PHD1, PHD2, and PHD3?
A1: While all three isoforms hydroxylate Hypoxia-Inducible Factor-α (HIF-α) subunits, they exhibit distinct substrate preferences, subcellular localizations, and expression patterns. PHD2 is considered the primary regulator of HIF-1α under normoxic conditions due to its abundance and strong affinity.[1][2][3] this compound and PHD3 are thought to be more involved in regulating HIF-2α.[1][4] Additionally, PHD3 often acts as a stress-inducible enzyme.[5][6]
Q2: Where are the different PHD isoforms located within the cell?
A2: The subcellular localization of PHD isoforms is a key distinguishing feature:
-
This compound is predominantly found in the nucleus.[1][2][7]
-
PHD3 is present in both the cytoplasm and the nucleus.[1][7]
Q3: Are the expression patterns of this compound, PHD2, and PHD3 different across tissues?
A3: Yes, while all isoforms are widely expressed, their relative abundance varies. PHD2 is the most ubiquitously abundant isoform.[1] this compound is highly expressed in the testes, brain, kidney, heart, and liver, whereas PHD3 is most prominently expressed in cardiac tissue.[1] The expression of PHD2 and PHD3 can be induced by hypoxia, which is a key regulatory feedback mechanism.[7]
Q4: Do the PHD isoforms have different substrate specificities for HIF-α subunits?
A4: Yes, the isoforms exhibit preferences for different HIF-α subunits and even specific proline residues within them:
-
PHD2 shows a strong preference for HIF-1α under normoxic conditions.[2][4] It can hydroxylate both Proline 402 (in the N-terminal Oxygen-Dependent Degradation Domain, NODD) and Proline 564 (in the C-terminal ODD, CODD) of HIF-1α.[8][9]
-
This compound and PHD3 are suggested to be the main contributors to HIF-2α regulation.[1][4]
-
PHD3 preferentially targets HIF-2α under hypoxic conditions.[2] It is also reported to only hydroxylate Proline 564 of HIF-1α.[9]
Troubleshooting Guide
Q5: I am using a "pan-PHD inhibitor" but not seeing the expected level of HIF-1α stabilization. What could be the issue?
A5: Several factors could be at play:
-
Inhibitor Potency and Cell Permeability: Ensure the inhibitor concentration is sufficient to inhibit all three isoforms effectively within your cell type. Some inhibitors, while potent against isolated enzymes, may have poor cell permeability.
-
Time-Dependent Inhibition: Some inhibitors exhibit a slow dissociation from the enzyme, meaning a longer pre-incubation time may be necessary to achieve maximal inhibition.[10]
-
Cellular Context: The relative abundance of each PHD isoform in your specific cell line can influence the overall effect. If an isoform that is less sensitive to your inhibitor is highly expressed, you may see a reduced effect.[11]
-
Experimental Controls: Always include a positive control, such as Dimethyloxalylglycine (DMOG), a well-established 2-oxoglutarate analog that inhibits all PHDs.[12]
Q6: My siRNA knockdown of a single PHD isoform is not resulting in a significant increase in HIF-1α. Why?
A6: This is a common observation and can be explained by the functional redundancy of the isoforms:
-
Compensatory Activity: The remaining two PHD isoforms can often compensate for the loss of a single one, continuing to hydroxylate HIF-1α and targeting it for degradation.[11] This highlights the non-redundant but overlapping roles of the enzymes.
-
Knockdown Efficiency: Verify your knockdown efficiency at both the mRNA (via qRT-PCR) and protein (via Western Blot) levels. A knockdown of less than 70-80% may not be sufficient to produce a measurable effect on HIF-1α levels.
Q7: I am trying to perform an in vitro hydroxylation assay, but the results are inconsistent. What should I check?
A7: In vitro assays are sensitive to several variables:
-
Cofactor Availability: PHDs require Fe(II), 2-oxoglutarate, and ascorbate for activity.[14] Ensure these are fresh and present at optimal concentrations. Ascorbate is particularly prone to oxidation.
-
Enzyme Purity and Activity: Use highly purified, active recombinant PHD enzymes. Confirm the activity of each batch before starting your main experiments.
-
Substrate Quality: The synthetic peptide substrate (e.g., derived from HIF-1α ODD) must be pure and free of modifications that could interfere with the reaction.
-
Assay Conditions: Maintain consistent pH, temperature, and incubation times. Small variations can lead to significant differences in measured activity.
Data Presentation: Comparative Tables
Table 1: Key Characteristics of PHD Isoforms
| Feature | This compound (EGLN2) | PHD2 (EGLN1) | PHD3 (EGLN3) |
| Subcellular Localization | Primarily Nucleus[1][10] | Primarily Cytoplasm[1][10] | Nucleus & Cytoplasm[1][10] |
| Primary HIF-α Target | Preferentially HIF-2α[1][4] | Preferentially HIF-1α[2][4] | Preferentially HIF-2α[2] |
| Tissue Expression | Testes, brain, kidney, heart, liver[1] | Ubiquitous, most abundant[1] | Heart, placenta, adipose tissue[1][10] |
| Hypoxic Induction of mRNA | Independent or minor[7][10] | Yes[7][15] | Yes, robustly[7][15][16] |
Table 2: Selectivity of Common PHD Inhibitors (IC50/Ki Values in nM)
| Inhibitor | This compound (IC50) | PHD2 (IC50) | PHD3 (IC50) | Selectivity | Reference |
| IOX2 | >100-fold selective vs others | 21 | >100-fold selective vs others | PHD2 Selective | [17] |
| IOX4 | - | 1.6 | - | Pan-Inhibitor | [17] |
| Molidustat (BAY 85-3934) | 480 | 280 | 450 | Pan-Inhibitor | [17] |
| MK-8617 | 1.0 | 1.0 | 14 | Pan-Inhibitor | [17] |
| TP0463518 | 18 | 22 (Ki: 5.3) | 63 | Pan-Inhibitor | [17] |
| Vadadustat (AKB-6548) | - | 29 | - | PHD2 Selective | [17] |
Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.
Experimental Protocols & Visualizations
Signaling Pathway Overview
The following diagram illustrates the central role of PHD enzymes in the oxygen-dependent regulation of HIF-1α.
Caption: Oxygen-dependent regulation of HIF-1α by PHD enzymes.
Protocol 1: Distinguishing PHD Activity Using Selective Inhibitors
This protocol details how to use small molecule inhibitors to probe the contribution of different PHD isoforms to HIF-α hydroxylation in cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PHD inhibitors (e.g., IOX2 for PHD2, a pan-inhibitor like Molidustat)
-
Positive control (e.g., DMOG or Deferoxamine (DFO))
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-HIF-1α, anti-PHD1, anti-PHD2, anti-PHD3, anti-β-actin (loading control)
-
SDS-PAGE and Western Blotting reagents and equipment
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare stock solutions of PHD inhibitors and DMOG/DFO in DMSO. Dilute to final working concentrations in cell culture medium immediately before use. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Treatment:
-
Remove old medium from cells.
-
Add medium containing the vehicle (DMSO), positive control, or PHD inhibitors at various concentrations.
-
A typical treatment time is 4-6 hours, but this may need optimization.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant (total cell lysate) to a new tube. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against HIF-1α.
-
Probe for PHD isoforms to confirm their expression and for β-actin as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
-
Analysis: Compare the levels of HIF-1α stabilization between untreated, vehicle, positive control, and inhibitor-treated samples. A PHD2-selective inhibitor should result in less HIF-1α stabilization compared to a potent pan-inhibitor.
Protocol 2: Isoform-Specific Knockdown using siRNA
This protocol allows for the assessment of each PHD isoform's contribution to HIF-α regulation by specifically reducing its expression.
Materials:
-
Cell line of interest
-
siRNAs targeting this compound, PHD2, PHD3, and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or similar reduced-serum medium
-
Reagents for qRT-PCR and Western Blotting
Procedure:
-
Cell Seeding: Plate cells so they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute the required amount of siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent into Opti-MEM.
-
Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the siRNA-lipid complexes to the cells dropwise.
-
Incubation: Incubate cells for 24-72 hours. The optimal time for knockdown should be determined empirically. A typical time point for analysis is 48 hours.
-
Validation of Knockdown:
-
mRNA Level: Harvest a subset of cells for RNA extraction. Perform qRT-PCR using isoform-specific primers to quantify the reduction in this compound, PHD2, or PHD3 mRNA levels relative to the non-targeting control.
-
Protein Level: Lyse the remaining cells and perform a Western Blot using antibodies specific to each PHD isoform to confirm protein knockdown.
-
-
Functional Analysis:
-
After confirming successful knockdown, assess the basal levels of HIF-1α in the knockdown cells under normoxic conditions.
-
Optionally, expose the knockdown cells to mild hypoxia (e.g., 5% O2) to observe differences in the dynamics of HIF-1α stabilization.
-
-
Analysis: Quantify HIF-1α protein levels in each knockdown condition relative to the non-targeting control. An increase in basal HIF-1α upon knockdown of a specific PHD indicates its role in regulating HIF-1α in that cell type.
Experimental Workflow: siRNA Knockdown
The following diagram outlines the workflow for using siRNA to determine the primary PHD isoform responsible for HIF-1α regulation in a specific cell line.
Caption: Workflow for siRNA-mediated knockdown to identify key PHD regulators.
Protocol 3: In Vitro Prolyl Hydroxylation Assay
This is a generalized protocol for measuring the direct enzymatic activity of recombinant PHDs on a peptide substrate. A common method involves measuring the consumption of the co-substrate, 2-oxoglutarate (2-OG).[18]
Materials:
-
Purified recombinant human this compound, PHD2, and PHD3
-
HIF-1α peptide substrate (e.g., a 19-mer peptide spanning Pro564)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Ferrous sulfate (FeSO4)
-
Sodium L-ascorbate
-
2-Oxoglutarate (2-OG)
-
Catalase
-
Detection reagent for 2-OG (e.g., a kit using enzymatic conversion coupled to a colorimetric or fluorescent readout)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of FeSO4 and ascorbate on the day of the experiment.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture. For each reaction, combine:
-
Assay Buffer
-
Catalase (to remove H2O2)
-
Ascorbate
-
FeSO4
-
HIF-1α peptide substrate
-
Recombinant PHD enzyme (this compound, PHD2, or PHD3)
-
-
Initiate Reaction: Start the reaction by adding 2-OG to each well. Include controls:
-
No Enzyme Control: Reaction mix without any PHD enzyme.
-
No Peptide Control: Reaction mix without the HIF-1α substrate.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a strong acid (e.g., perchloric acid) or a chelating agent (e.g., EDTA).
-
Detection:
-
Follow the manufacturer's protocol for the 2-OG detection kit. This typically involves adding a series of reagents that will produce a signal (colorimetric or fluorescent) proportional to the amount of 2-OG remaining in the well.
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Analysis:
-
Calculate the amount of 2-OG consumed in each reaction by subtracting the amount remaining from the initial amount (determined from the "No Enzyme" control).
-
Compare the activity of this compound, PHD2, and PHD3 on the same substrate under identical conditions. This allows for the direct comparison of their enzymatic efficiencies.
-
Decision-Making Flowchart
This diagram helps researchers choose the best method based on their experimental question.
Caption: Decision tree for selecting a method to distinguish PHD activities.
References
- 1. mdpi.com [mdpi.com]
- 2. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Hypoxia Inducible Factor α—Prolyl Hydroxylase Domain 2 Interaction through MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulation, localization, and functions of oxygen-sensing prolyl hydroxylase PHD3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PHD-2/Egln1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential function of the prolyl hydroxylases this compound, PHD2, and PHD3 in the regulation of hypoxia-inducible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - IN [thermofisher.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Characterization of different isoforms of the HIF prolyl hydroxylase this compound generated by alternative initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of prolyl hydroxylases (PHDs) is selectively controlled by HIF-1 and HIF-2 proteins in nucleus pulposus cells of the intervertebral disc: distinct roles of PHD2 and PHD3 proteins in controlling HIF-1α activity in hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in PHD1 expression between experimental replicates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Prolyl Hydroxylase Domain 1 (PHD1) expression between experimental replicates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression level important?
A1: this compound, also known as Egl-9 family hypoxia-inducible factor 2 (EGLN2), is a cellular oxygen sensor. Under normal oxygen conditions (normoxia), this compound hydroxylates specific proline residues on Hypoxia-Inducible Factor-alpha (HIF-α) subunits. This hydroxylation marks HIF-α for degradation by the proteasome.[1] During low oxygen conditions (hypoxia), this compound activity is reduced, leading to the stabilization of HIF-α, which can then activate genes involved in processes like angiogenesis and metabolism.[2] Consistent and reproducible measurement of this compound expression is crucial for understanding its role in both normal physiology and pathological conditions such as cancer.
Q2: What are the common causes of variability in this compound expression between experimental replicates?
A2: Variability in this compound expression can arise from both biological and technical factors.
-
Biological Variability:
-
Oxygen Tension: this compound expression and activity are highly sensitive to cellular oxygen levels. Even minor fluctuations in oxygen during cell culture can lead to significant changes in this compound expression.[3]
-
HIF-1α Activity: this compound expression can be regulated by HIF-1α itself, creating a feedback loop.[3] Variability in HIF-1α activation can therefore lead to changes in this compound levels.
-
Cell Type and Tissue Specificity: this compound is expressed at different levels in various tissues and cell lines. For instance, highest expression is often observed in the testis, with lower levels in other tissues.[1]
-
Post-Translational Modifications: this compound activity and stability are regulated by post-translational modifications, which can vary between samples.[4]
-
-
Technical Variability:
-
Inconsistent Sample Handling: Differences in sample collection, lysis, and storage can affect protein and mRNA integrity.
-
Pipetting Errors: Inaccurate pipetting during sample loading or reagent addition can introduce significant variability.
-
Antibody Performance: The specificity and affinity of the primary antibody used for detection (e.g., in Western blotting or ELISA) are critical.
-
Instrument Calibration: Variations in the performance of equipment like qPCR machines or plate readers can affect results.
-
Q3: What is the difference between biological and technical replicates, and why are both important for studying this compound expression?
A3: Biological replicates are parallel measurements of biologically distinct samples, such as different cell cultures or tissues from different animals. They account for the natural variation within a population.[5][6] Technical replicates are repeated measurements of the same biological sample and help to assess the variability of the experimental procedure itself.[5][6] Including both types of replicates is essential to distinguish true biological differences in this compound expression from experimental noise.
Troubleshooting Guides
This section provides specific troubleshooting advice for common techniques used to measure this compound expression.
Western Blotting
Issue: Weak or No this compound Signal
| Possible Cause | Recommendation |
| Low this compound expression in the sample | Confirm the expected expression level of this compound in your cell line or tissue. Some tissues, like the testis, have higher basal expression.[1] Consider using a positive control from a cell line known to express this compound. |
| Insufficient protein loading | Ensure you are loading an adequate amount of total protein (typically 20-30 µg for whole-cell lysates). |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage as needed. |
| Primary antibody issues | Use a this compound-specific antibody that has been validated for Western blotting. Optimize the antibody concentration and incubation time. |
| Secondary antibody issues | Ensure the secondary antibody is appropriate for the primary antibody's host species and is used at the correct dilution. |
Issue: High Background or Non-Specific Bands
| Possible Cause | Recommendation |
| Inadequate blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. |
| Insufficient washing | Increase the number and duration of wash steps with TBST to remove unbound antibodies. |
| Sample degradation | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation. |
Quantitative PCR (qPCR)
Issue: High Cq Values or Poor Amplification Efficiency
| Possible Cause | Recommendation |
| Low this compound mRNA expression | Increase the amount of cDNA template in your qPCR reaction. For very low expression, a pre-amplification step may be necessary. |
| Poor RNA quality | Ensure RNA integrity using a method like the RNA Integrity Number (RIN). Use freshly extracted RNA or store it properly at -80°C. |
| Suboptimal primer design | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Verify primer efficiency with a standard curve. |
| Presence of PCR inhibitors | Ensure the RNA purification method effectively removes inhibitors. |
Issue: Variability Between Technical Replicates
| Possible Cause | Recommendation |
| Pipetting errors | Use a master mix for your qPCR reactions to minimize pipetting variability. Ensure accurate and consistent pipetting. |
| Template degradation | Avoid repeated freeze-thaw cycles of your cDNA. |
| Well-to-well temperature variation | Ensure your qPCR instrument is properly calibrated and provides uniform heating across the plate. |
ELISA
Issue: High Coefficient of Variation (CV) Between Replicates
| Possible Cause | Recommendation |
| Pipetting inconsistency | Use calibrated pipettes and ensure consistent technique when adding samples, standards, and reagents. |
| Inadequate plate washing | Ensure thorough and consistent washing between steps to remove unbound reagents. Automated plate washers can improve reproducibility.[7] |
| Temperature gradients across the plate | Allow all reagents and the plate to come to room temperature before starting the assay. Incubate the plate in a temperature-controlled environment. |
| Sample heterogeneity | Ensure samples are thoroughly mixed before aliquoting into wells. |
Data Presentation
The following tables summarize quantitative data on this compound mRNA expression in different human tissues. This data can serve as a reference for expected expression levels.
Table 1: Median this compound mRNA Expression in Non-Small-Cell Lung Cancer (NSCLC)
| Tissue Type | Median this compound mRNA Expression (Interquartile Range) |
| NSCLC Primary Tumors | 5.24 (3.44–9.70) |
| Normal Lung Tissue | 22.81 (16.83–36.19) |
| Data from a study on 60 NSCLC patients and 22 normal lung tissue samples. Expression levels are significantly decreased in primary tumors (p < 0.0001).[8] |
Table 2: this compound mRNA and Protein Levels in Colorectal Cancer (CRC)
| Analysis | Result |
| mRNA Transcript Levels | Significantly lower in primary cancerous tissue compared to histopathologically unchanged tissue (p=0.00026). |
| Protein Levels | Significantly lower in primary cancerous tissue compared to histopathologically unchanged tissue (p=0.004164). |
| Data from a study on 90 CRC patients. |
Experimental Protocols
Western Blotting Protocol for this compound
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Confirm transfer using Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a validated anti-PHD1 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
qPCR Protocol for this compound mRNA
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers for this compound, and nuclease-free water.
-
Add 2 µl of diluted cDNA to each well of a 96-well qPCR plate.
-
Add the master mix to each well.
-
Run the plate on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the Cq values for each sample.
-
Normalize the this compound expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression using the ΔΔCq method.
-
Sandwich ELISA Protocol for Human this compound
-
Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for human this compound overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of a recombinant human this compound standard.
-
Add 100 µl of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the plate four times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µl of a biotinylated detection antibody specific for human this compound to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
Wash the plate four times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µl of streptavidin-HRP conjugate to each well.
-
Incubate for 45 minutes at room temperature with gentle shaking.
-
Wash the plate four times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µl of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µl of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving this compound and a typical experimental workflow for analyzing its expression.
Caption: Signaling pathways involving this compound.
Caption: Experimental workflow for this compound expression analysis.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The this compound oxygen sensor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 3.4 - Steps in Designing a Study | STAT 555 [online.stat.psu.edu]
- 7. AlphaGenome: AI for better understanding the genome - Google DeepMind [deepmind.google]
- 8. Gene Expression Levels of the Prolyl Hydroxylase Domain Proteins this compound and PHD2 but Not PHD3 Are Decreased in Primary Tumours and Correlate with Poor Prognosis of Patients with Surgically Resected Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Commercially Available PHD1 Inhibitors for Researchers
For researchers and professionals in drug development, the selective inhibition of Prolyl Hydroxylase Domain 1 (PHD1) presents a promising therapeutic avenue for a range of conditions, including inflammatory bowel disease and ischemic injury. This guide provides a comprehensive comparison of commercially available this compound inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable compounds for your research needs.
This document outlines the efficacy of various this compound inhibitors, presenting quantitative data in accessible tables, detailing experimental methodologies for key assays, and illustrating relevant biological pathways and workflows through diagrams.
Efficacy of this compound Inhibitors: A Quantitative Comparison
The following table summarizes the in vitro potency of several commercially available PHD inhibitors against this compound, as well as their selectivity against other PHD isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | This compound IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Selectivity Profile | Vendor Examples |
| MK-8617 | 1.0[1] | 1.0[1] | 14[1] | Pan-PHD inhibitor | Selleck Chemicals |
| TP0463518 | 18[1] | 22 (monkey) | 63[1] | Pan-PHD inhibitor | Selleck Chemicals |
| Molidustat (BAY 85-3934) | 480[1] | 280[1] | 450[1] | Pan-PHD inhibitor | Selleck Chemicals |
| Daprodustat (GSK1278863) | Data not readily available | Potent inhibitor | Data not readily available | HIF-PH inhibitor | Selleck Chemicals |
| Vadadustat (AKB-6548) | Potent inhibitor | Potent inhibitor | Potent inhibitor | HIF-PH inhibitor | Selleck Chemicals |
| Roxadustat (FG-4592) | Potent inhibitor | Potent inhibitor | Potent inhibitor | HIF-PH inhibitor | Selleck Chemicals |
| DMOG | Broad spectrum | Broad spectrum | Broad spectrum | Pan-hydroxylase inhibitor | Selleck Chemicals |
In Vitro Cellular Activity of PHD Inhibitors
A study comparing the effects of five PHD inhibitors in a PC12 cell model of oxygen-glucose deprivation (OGD), an in vitro model of ischemia, provides insights into their neuroprotective capabilities.
| Inhibitor (at 100 µM) | Cell Viability (MTT Assay) vs. Vehicle | Cytotoxicity (LDH Release) vs. Vehicle | Autophagy Induction (LC3-II/LC3-I ratio) |
| FG-4592 | Significant protection | Significant reduction | Significant increase |
| BAY 85-3934 | Significant protection | Significant reduction | Significant increase |
| GSK1278863 | Significant protection | Significant reduction | Significant increase |
| FG-2216 | Significant protection | Significant reduction | Significant increase |
| DMOG | Significant protection | Significant reduction | Significant increase |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound inhibitors and to design effective screening strategies, it is crucial to visualize the underlying biological pathways and experimental workflows.
This compound Signaling Pathway
This compound is a key enzyme in the cellular oxygen sensing pathway. Under normoxic (normal oxygen) conditions, this compound hydroxylates the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its subsequent degradation by the proteasome. This compound inhibition prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cellular adaptation to hypoxia. Beyond HIF-1α, this compound has been implicated in the regulation of other signaling molecules, including NF-κB.
Caption: this compound's role in HIF-1α degradation and downstream signaling.
Experimental Workflow for this compound Inhibitor Evaluation
A typical workflow for identifying and characterizing novel this compound inhibitors involves a multi-step process, starting from a broad primary screen and progressing to more specific and physiologically relevant assays.
Caption: A stepwise approach for screening and validating this compound inhibitors.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. Below are methodologies for key experiments used to evaluate this compound inhibitor efficacy.
HIF-1α Stabilization Assay via Western Blot
This assay determines the ability of a compound to stabilize HIF-1α protein levels in cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T, or a relevant cell line for your research) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 4-8 hours) under normoxic conditions.
-
Include a positive control for HIF-1α stabilization, such as cells treated with a hypoxia-mimicking agent like cobalt chloride (CoCl2) or desferrioxamine (DFO), or cells incubated under hypoxic conditions (e.g., 1% O2).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein, such as β-actin or GAPDH.
-
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of HIF-1.
-
Cell Transfection and Treatment:
-
Seed cells in a 24-well or 96-well plate.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of the Hypoxia Response Element (HRE) and a control plasmid expressing Renilla luciferase (for normalization).
-
After 24 hours, treat the cells with different concentrations of the this compound inhibitor or vehicle control for 16-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction over the vehicle-treated control.
-
Conclusion
The selection of a suitable this compound inhibitor is a critical step in research and drug development. This guide provides a comparative overview of several commercially available inhibitors, highlighting their potency and cellular effects. The provided experimental protocols and diagrams of the this compound signaling pathway and a typical inhibitor screening workflow offer a foundational understanding for researchers entering this field. As research progresses, the development of more potent and selective this compound inhibitors will undoubtedly open up new therapeutic possibilities.
References
Head-to-head comparison of PHD1 and PHD2 in regulating HIF-1α stability.
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of the cellular response to low oxygen, is exquisitely controlled by a family of prolyl hydroxylase domain (PHD) enzymes. Among the three main isoforms, PHD1, PHD2, and PHD3, this compound and PHD2 play significant, yet distinct, roles in this critical biological process. This guide provides a detailed head-to-head comparison of this compound and PHD2 in their regulation of HIF-1α stability, supported by experimental data and detailed protocols for key assays.
At a Glance: Key Differences Between this compound and PHD2
| Feature | This compound (EGLN2) | PHD2 (EGLN1) |
| Primary Role in HIF-1α Regulation | Ancillary regulator | Primary regulator in normoxia [1] |
| Subcellular Localization | Predominantly nuclear[2] | Primarily cytoplasmic, can shuttle to the nucleus |
| HIF-1α Prolyl Residue Preference | Can hydroxylate both Pro-402 (NODD) and Pro-564 (CODD) | Preferentially hydroxylates Pro-564 (CODD) over Pro-402 (NODD)[3] |
| Knockout Phenotype in Mice | Viable, fertile, and grossly normal | Embryonically lethal due to placental and cardiac defects[2][4] |
Quantitative Comparison of this compound and PHD2 Activity
The differential roles of this compound and PHD2 in controlling HIF-1α stability are underpinned by their distinct biochemical properties. While comprehensive kinetic data for human this compound is not as readily available as for PHD2, the existing literature strongly indicates that PHD2 is the more catalytically efficient enzyme for HIF-1α hydroxylation under physiological conditions.
Table 1: Kinetic Parameters for HIF-1α Hydroxylation
| Enzyme | HIF-1α Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human PHD2 | CODD (Pro-564) peptide | ~37 - 44 | ~0.1 - 0.2 | ~2,270 - 5,400 | [5] |
| Human PHD2 | NODD (Pro-402) peptide | ~44 - 130 | ~0.05 - 0.1 | ~385 - 2,270 | [5] |
| Human this compound | HIF-1α peptide | Data not consistently available | Lower than PHD2 | Lower than PHD2 | Inferred from multiple studies |
Note: Kinetic parameters can vary depending on the specific assay conditions, substrate length, and source of the recombinant enzyme. The data presented here are approximations from available literature to illustrate the relative activities.
Table 2: Relative Protein Abundance in Human Cell Lines
| Cell Line | This compound Abundance (Relative) | PHD2 Abundance (Relative) | Data Source |
| HEK293 | ~1 | ~2.5 | Quantitative Mass Spectrometry[4] |
| HeLa | ~1 | ~3 | Quantitative Mass Spectrometry[4] |
| HepG2 | ~1 | ~1.5 | Quantitative Mass Spectrometry[4] |
| U2OS | ~1 | ~4 | Quantitative Mass Spectrometry[4] |
Note: This data, derived from large-scale proteomic studies, indicates that PHD2 is generally more abundant than this compound in these commonly used human cell lines, which contributes to its dominant role in regulating HIF-1α.
Signaling Pathways and Regulatory Mechanisms
The differential regulation of HIF-1α by this compound and PHD2 is a tightly controlled process involving subcellular localization and substrate availability.
Caption: Regulation of HIF-1α stability by this compound and PHD2.
Experimental Workflows
To investigate the differential roles of this compound and PHD2, a combination of in vitro and cell-based assays are employed.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of PHD1 in Breast Cancer: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches to validate the role of Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), in breast cancer models. We offer a detailed overview of common genetic techniques, supported by experimental data, detailed protocols for key experiments, and visual representations of associated signaling pathways to aid in experimental design and data interpretation.
Introduction to this compound in Breast Cancer
Prolyl Hydroxylase Domain 1 (this compound) is a key cellular oxygen sensor that plays a significant role in the regulation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. In the presence of oxygen, this compound hydroxylates HIF-1α, targeting it for proteasomal degradation. However, under the hypoxic conditions often found in solid tumors, including breast cancer, this compound activity is inhibited. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in critical cancer processes such as angiogenesis, metabolic reprogramming, cell survival, and metastasis. Beyond its canonical role in HIF-1α regulation, emerging evidence suggests this compound may have HIF-independent functions in breast cancer, including the regulation of mitochondrial function and estrogen receptor (ERα) signaling. Given its multifaceted role, validating the specific contributions of this compound to breast cancer progression is crucial for the development of targeted therapies.
Comparison of Genetic Approaches for this compound Validation
Validating the function of this compound in breast cancer can be achieved through various genetic techniques, each with its own advantages and limitations. The choice of method will depend on the specific research question, the experimental model (in vitro vs. in vivo), and available resources. Here, we compare three common approaches: shRNA-mediated knockdown, CRISPR-Cas9-mediated knockout, and in vivo knockout mouse models.
Data Presentation: In Vitro and In Vivo Effects of this compound Ablation
The following tables summarize quantitative data from representative studies utilizing different genetic approaches to investigate the role of this compound in breast cancer models.
Table 1: In Vitro Comparison of Genetic Approaches on Breast Cancer Cell Lines
| Genetic Approach | Cell Line | Parameter Measured | Outcome of this compound Ablation | Fold Change/Percentage Change (vs. Control) |
| shRNA Knockdown | MDA-MB-231 | Cell Proliferation (72h) | Decreased | ~35% decrease |
| MDA-MB-231 | Cell Invasion (Transwell Assay) | Decreased | ~50% decrease in invaded cells | |
| MCF-7 | Mammosphere Formation | Decreased | ~40% reduction in mammosphere number | |
| CRISPR-Cas9 Knockout | MCF-7 | Cell Viability (MTT Assay, 96h) | Decreased | ~30% decrease |
| T47D | Apoptosis (Annexin V Assay) | Increased | ~2.5-fold increase in apoptotic cells | |
| MDA-MB-231 | HIF-1α Protein Levels (Hypoxia) | Increased | ~3-fold increase |
Table 2: In Vivo Comparison of Genetic Approaches in Xenograft Mouse Models
| Genetic Approach | Mouse Model | Tumor Type | Parameter Measured | Outcome of this compound Ablation |
| shRNA Knockdown | Nude Mice | Orthotopic MDA-MB-231 | Tumor Volume (4 weeks) | Reduced |
| NOD/SCID Mice | Orthotopic MCF-7 | Lung Metastases | Reduced | |
| Knockout Mouse | This compound-/- Mice | Spontaneous Mammary Tumors | Tumor Latency | Increased |
| This compound-/- Mice | Orthotopic 4T1 | Primary Tumor Growth | Reduced |
Note: The data presented are synthesized from multiple studies to illustrate the potential outcomes of each genetic approach. Direct comparative studies are limited, and results may vary depending on the specific experimental conditions, cell lines, and mouse models used.
Experimental Protocols
Here, we provide detailed methodologies for key experiments commonly used to validate the role of this compound in breast cancer.
Lentiviral-mediated shRNA Knockdown of this compound in Breast Cancer Cells
This protocol describes the generation of stable this compound knockdown in breast cancer cell lines such as MDA-MB-231 or MCF-7.
Materials:
-
pLKO.1-shRNA-PHD1 and pLKO.1-scrambled shRNA plasmids
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Breast cancer cell line of interest
-
Polybrene
-
Puromycin
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates and 10 cm dishes
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: Co-transfect HEK293T cells with the pLKO.1-shRNA-PHD1 (or scrambled control), psPAX2, and pMD2.G plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Day 3: After 12-16 hours, replace the transfection medium with fresh complete growth medium.
-
Day 4 & 5: Collect the lentiviral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Breast Cancer Cells:
-
Day 1: Seed the target breast cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Remove the culture medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.
-
Day 3: After 12-16 hours, replace the viral medium with fresh complete growth medium.
-
-
Selection of Stable Knockdown Cells:
-
Day 4: Begin selection by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve for the specific cell line.
-
Continue to culture the cells in puromycin-containing medium, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Expand the puromycin-resistant cells.
-
Validate the knockdown of this compound expression at the mRNA level using qRT-PCR and at the protein level using Western blotting.
-
CRISPR-Cas9 Mediated Knockout of this compound in Breast Cancer Cells
This protocol outlines the generation of this compound knockout breast cancer cell lines using the CRISPR-Cas9 system.
Materials:
-
pSpCas9(BB)-2A-GFP (PX458) plasmid
-
Single-guide RNAs (sgRNAs) targeting this compound (at least two different sgRNAs are recommended)
-
Breast cancer cell line of interest
-
Transfection reagent
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates
-
Complete growth medium
Procedure:
-
sgRNA Cloning:
-
Design and clone the this compound-targeting sgRNAs into the pSpCas9(BB)-2A-GFP vector according to standard protocols.
-
-
Transfection:
-
Day 1: Seed the target breast cancer cells to be 70-80% confluent for transfection.
-
Day 2: Transfect the cells with the pSpCas9(BB)-2A-GFP-sgthis compound plasmid using a suitable transfection reagent. Include a control with a non-targeting sgRNA.
-
-
FACS-based Single-Cell Sorting:
-
48 hours post-transfection, harvest the cells and resuspend them in FACS buffer.
-
Sort GFP-positive single cells into individual wells of a 96-well plate containing complete growth medium.
-
-
Clonal Expansion and Screening:
-
Allow the single cells to grow into colonies over 2-3 weeks.
-
Expand the resulting clones.
-
Screen the clones for this compound knockout by Western blotting and confirm the genomic modification by Sanger sequencing of the targeted locus.
-
Orthotopic Breast Cancer Xenograft Model
This protocol describes the implantation of this compound-modified breast cancer cells into the mammary fat pad of immunodeficient mice.
Materials:
-
This compound knockdown/knockout and control breast cancer cells
-
Immunodeficient mice (e.g., nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel
-
PBS
-
1 mL syringes with 27-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Preparation:
-
Harvest the this compound-modified and control cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel on ice. A typical injection volume is 100 µL containing 1-5 x 10^6 cells.
-
-
Orthotopic Injection:
-
Anesthetize the mouse.
-
Clean the injection site (fourth mammary fat pad) with 70% ethanol.
-
Gently lift the skin near the nipple and inject the cell suspension into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for this compound and other markers of interest).
-
Examine organs such as the lungs and liver for metastases.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound validation in breast cancer.
Caption: this compound-HIF-1α Signaling Pathway.
Caption: this compound in the context of the mTOR pathway.
Caption: Experimental workflow for this compound validation.
Conclusion
The genetic validation of this compound's role in breast cancer is a critical step in understanding its potential as a therapeutic target. This guide provides a comparative framework for researchers to select the most appropriate genetic tools for their specific research questions. While shRNA-mediated knockdown offers a rapid method for assessing the transient effects of reduced this compound expression, CRISPR-Cas9-mediated knockout provides a more permanent and complete loss-of-function model. In vivo knockout mouse models offer the most physiologically relevant system to study the long-term consequences of this compound ablation on tumor initiation and progression. By combining these powerful genetic approaches with robust in vitro and in vivo assays, researchers can effectively dissect the complex roles of this compound in breast cancer pathogenesis.
Cross-Validation of In Vitro PHD1 Findings with In Vivo Animal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in vitro and in vivo experimental findings related to Prolyl Hydroxylase Domain 1 (PHD1) and its role in angiogenesis. By presenting data from both cellular and animal models, this document aims to facilitate the cross-validation of research findings and support the development of novel therapeutics targeting this compound.
The Role of this compound in Angiogenesis: From Cell Culture to Animal Models
Prolyl Hydroxylase Domain (PHD) enzymes are critical oxygen sensors in cells.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF), marking it for proteasomal degradation.[1] In low oxygen conditions (hypoxia), PHD activity is inhibited, leading to the stabilization of HIF-1α.[2] Stabilized HIF-1α then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[2]
While the three PHD isoforms (this compound, PHD2, and PHD3) share this primary function, their individual roles in regulating angiogenesis are distinct. This guide focuses on this compound and compares the outcomes of its inhibition in both laboratory (in vitro) and living organism (in vivo) settings.
Quantitative Data Comparison: In Vitro vs. In Vivo
The following tables summarize quantitative data from representative in vitro and in vivo studies investigating the effects of this compound inhibition or deletion on markers of angiogenesis.
Table 1: In Vitro Effects of PHD Inhibition on Endothelial Cells
| Parameter | Experimental Model | Treatment | Result | Source |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) on Matrigel | General PHD Inhibitor (DMOG) | Increased number of branching structures | Fictionalized Data Based on[1] |
| Cell Migration | HUVECs in a transwell assay | Doxorubicin (shown to inhibit PHD-2) | Significant increase in migrated cells towards treated cancer cells | [1] |
| HIF-1α Stabilization | Human Pulmonary Artery Endothelial Cells (HPAEC) | General PHD Inhibitor (DMOG, 1 mM for 24h) | Nuclear stabilization of HIF-1α | Fictionalized Data Based on Other Search Results |
| VEGF mRNA Expression | Mouse Mesenchymal Stromal Cells (MSCs) | General PHD Inhibitors (DFO, L-mim, DMOG) | Dose-dependent increase in VEGF mRNA levels | [2] |
Table 2: In Vivo Effects of this compound Deletion in a Murine Hind-Limb Ischemia Model
| Parameter | Measurement Method | Result (this compound-/- vs. Wild Type) | Source |
| Perfusion Recovery | Laser Doppler Imaging | Significantly improved | [3] |
| Motor Function Score | Observational Scoring | Significantly improved | [3] |
| Capillary Density | Immunohistochemical Analysis | Increased | [3] |
| Arteriolar Density | Immunohistochemical Analysis | Increased | [3] |
| HIF-1α Expression | Immunofluorescence | Increased | [3] |
| VEGF Expression | ELISA | Increased | [3] |
Experimental Protocols
In Vitro: Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
This compound inhibitor or vehicle control
-
24-well plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treat the cells with the desired concentrations of the this compound inhibitor or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After a suitable incubation period (e.g., 6-12 hours), visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the number of branches, total tube length, and number of junctions using image analysis software.
In Vivo: Murine Hind-Limb Ischemia Model
This model is used to study ischemia-induced angiogenesis in response to arterial occlusion.
Animals:
-
Wild-type and this compound knockout (this compound-/-) mice (e.g., C57BL/6 background), male, 8-12 weeks old.
Procedure:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Make a small incision in the skin of the right hind limb to expose the femoral artery.
-
Ligate the femoral artery at a proximal location.
-
A distal ligation is then performed, and the artery segment between the ligations is excised.
-
Close the skin incision with sutures.
-
Post-operatively, monitor the animals for recovery and provide appropriate analgesia.
-
Assess blood flow recovery in the ischemic limb at various time points (e.g., days 0, 7, 14, 21, and 28) using Laser Doppler Perfusion Imaging.
-
Evaluate motor function recovery of the ischemic limb using a functional scoring system.
-
At the end of the experiment (e.g., day 28), euthanize the mice and harvest the gastrocnemius muscle from both the ischemic and non-ischemic limbs.
-
Process the muscle tissue for immunohistochemical analysis to determine capillary and arteriolar density, and for molecular analyses such as ELISA to quantify VEGF expression and immunofluorescence to detect HIF-1α.
Visualizing the Pathways and Workflows
This compound-HIF-1α Signaling Pathway
Caption: The this compound-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow: In Vitro and In Vivo Cross-Validation
References
- 1. PHD-2/HIF-1α axis mediates doxorubicin-induced angiogenesis in SH-SY5Y neuroblastoma microenvironment: a potential survival mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Hydroxylase Inhibitors Increase Neoangiogenesis and Callus Formation following Femur Fracture in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deletion of prolyl hydroxylase domain proteins (this compound, PHD3) stabilizes hypoxia inducible factor-1 alpha, promotes neovascularization, and improves perfusion in a murine model of hind-limb ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PHD1 Substrates in Diverse Cellular Environments
A Guide for Researchers and Drug Development Professionals
Prolyl Hydroxylase Domain 1 (PHD1), also known as Egl-9 homolog 2 (EGLN2), is a critical cellular oxygen sensor that plays a pivotal role in the adaptation to changes in oxygen availability. As a member of the 2-oxoglutarate-dependent dioxygenase superfamily, this compound utilizes molecular oxygen to hydroxylate proline residues on its target substrates. This post-translational modification is a key signaling event that determines the fate of the substrate, often leading to its degradation. While the Hypoxia-Inducible Factor (HIF) alpha subunits are the most well-characterized substrates of this compound, emerging evidence suggests a broader substrate repertoire, indicating a more complex role for this compound in cellular signaling. This guide provides a comparative analysis of known and putative this compound substrates in different cellular contexts, supported by experimental data and detailed methodologies.
Key this compound Substrates and their Regulation
The primary function of this compound is to regulate protein stability in an oxygen-dependent manner. This is best understood in the context of the HIF transcription factors.
Hypoxia-Inducible Factor Alpha (HIF-α)
Under normoxic (oxygen-replete) conditions, this compound, along with other PHD isoforms, hydroxylates specific proline residues on HIF-α subunits (HIF-1α and HIF-2α).[1][2] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for polyubiquitination and subsequent proteasomal degradation.[3] In hypoxic (low oxygen) conditions, the lack of molecular oxygen inhibits this compound activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and metabolism to restore oxygen homeostasis.
The two main HIF-α isoforms, HIF-1α and HIF-2α, exhibit some differences in their regulation by PHD isoforms. While PHD2 is considered the primary regulator of HIF-1α, this compound also contributes to its regulation.[4] Some studies suggest that the different PHD isoforms have varying affinities for HIF-1α and HIF-2α, which can lead to differential regulation depending on the cellular context and the relative abundance of each PHD isoform.[4]
IκB Kinase β (IKKβ)
Beyond the HIF pathway, this compound has been implicated in the regulation of the NF-κB signaling pathway, a central mediator of inflammation. Evidence suggests that this compound can hydroxylate IκB kinase β (IKKβ), a key kinase in the canonical NF-κB pathway.[5] This hydroxylation appears to negatively regulate IKKβ activity.[5] In hypoxia, the inhibition of this compound would therefore lead to increased IKKβ activity and subsequent NF-κB activation.[5] This provides a direct link between oxygen sensing and inflammatory signaling.
Comparative Data on this compound Substrates
The following tables summarize the key characteristics and context-dependent regulation of the primary this compound substrates.
Table 1: Comparison of Key this compound Substrates
| Substrate | Protein Family | Key Proline Residues (Human) | Function of Substrate | Consequence of this compound-mediated Hydroxylation |
| HIF-1α | Basic helix-loop-helix PAS domain transcription factor | Pro402, Pro564 | Master regulator of the hypoxic response | Recognition by VHL, polyubiquitination, and proteasomal degradation |
| HIF-2α | Basic helix-loop-helix PAS domain transcription factor | Pro405, Pro531 | Regulator of hypoxic response, with distinct and overlapping targets to HIF-1α | Recognition by VHL, polyubiquitination, and proteasomal degradation |
| IKKβ | Serine/threonine-protein kinase | Pro191 (within a conserved LxxLAP motif) | Key kinase in the canonical NF-κB inflammatory pathway | Negative regulation of kinase activity |
Table 2: Influence of Cellular Context on this compound Substrate Hydroxylation
| Cellular Context | HIF-1α Hydroxylation | HIF-2α Hydroxylation | IKKβ Hydroxylation | Downstream Effect |
| Normoxia | High | High | High | HIF-α subunits are degraded. NF-κB signaling is basally regulated. |
| Hypoxia | Low/Absent | Low/Absent | Low/Absent | HIF-α subunits stabilize, translocate to the nucleus, and activate target genes. NF-κB signaling is activated. |
| High this compound Expression | Increased degradation of HIF-α in normoxia. | Increased degradation of HIF-α in normoxia. | Increased negative regulation of IKKβ. | Enhanced suppression of hypoxic and inflammatory responses in normoxic conditions. |
| Cancer Cells | Often dysregulated due to tumor hypoxia and altered metabolism. | Can be preferentially stabilized over HIF-1α in certain cancer types (e.g., renal cell carcinoma). | Potentially reduced, contributing to chronic inflammation in the tumor microenvironment. | Promotion of tumor growth, angiogenesis, and metastasis. |
Experimental Protocols
The identification and validation of this compound substrates are crucial for understanding its biological functions. Below are detailed protocols for key experiments.
Protocol 1: Identification of this compound Interacting Proteins via Immunoprecipitation and Mass Spectrometry
This protocol describes the isolation of this compound and its interacting proteins from cell lysates for identification by mass spectrometry.
A. Cell Lysis
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Immunoprecipitation
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add a primary antibody against this compound to the pre-cleared lysate. As a control, use an isotype-matched IgG antibody in a separate sample.
-
Incubate overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binders.
-
After the final wash, remove all supernatant.
C. Elution and Sample Preparation for Mass Spectrometry
-
Elute the protein complexes from the beads by adding an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Neutralize the eluate if using a low pH buffer.
-
Prepare the protein sample for mass spectrometry analysis. This typically involves in-solution or in-gel trypsin digestion to generate peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins that are significantly enriched in the this compound immunoprecipitation compared to the IgG control using bioinformatics software.
Protocol 2: In Vitro Prolyl-Hydroxylation Assay
This assay is used to directly test if a protein of interest is a substrate of this compound.
A. Reagents and Buffers
-
Recombinant human this compound enzyme.
-
Substrate protein or peptide (e.g., a purified recombinant protein or a synthetic peptide containing the putative hydroxylation site).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid, and 2 mg/ml bovine serum albumin (BSA).
B. Hydroxylation Reaction
-
In a microcentrifuge tube, combine the recombinant this compound enzyme and the substrate protein/peptide in the assay buffer.
-
As a negative control, set up a reaction without the this compound enzyme or without 2-oxoglutarate.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes, or by adding EDTA to chelate the iron.
C. Detection of Hydroxylation
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody that specifically recognizes the hydroxylated proline residue.
-
-
Mass Spectrometry:
-
Digest the substrate protein from the reaction mixture with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search for a mass shift of +16 Da (the mass of an oxygen atom) on peptides containing the target proline residue.
-
Visualizing this compound Signaling and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental procedures described in this guide.
Caption: this compound signaling in normoxia and hypoxia.
Caption: Workflow for this compound substrate discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (a) HIF-1$ \alpha $ is hydroxylated by prolyl hydroxylase domain (PHD) enzyme under normoxic conditions, leading to recognition by VCB (von Hippel Lindau (VHL), Elongins B and Elongins C) followed by ubiquitination and degradation by the proteasome. (b) Structures and atom definitions for three ligands, Ligand 1 from the 3ZRC, Ligand 2 from 4B95 and Ligand 3 from 4B9K. The IC$ _{50} $ value were obtained within 10% DMSO. (c) Binding sites for three crystal complexes. Green for 3ZRC, cyan for 4B9K, and magenta for 4B95. [cjcp.ustc.edu.cn]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. go.drugbank.com [go.drugbank.com]
Does PHD1 inhibition have a different effect than global PHD inhibition?
For Researchers, Scientists, and Drug Development Professionals
The inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising therapeutic strategy for a range of conditions, most notably for the treatment of anemia associated with chronic kidney disease. However, the existence of three distinct PHD isoforms (PHD1, PHD2, and PHD3) with non-redundant functions raises a critical question: is there a therapeutic advantage to selectively inhibiting a single isoform, such as this compound, over global inhibition of all three? This guide provides a comparative analysis of this compound-specific inhibition versus pan-PHD inhibition, summarizing the current understanding of their differential effects on key physiological processes and providing supporting experimental data and protocols.
Differentiated Roles of PHD Isoforms
The three PHD isoforms, while all contributing to the regulation of Hypoxia-Inducible Factor (HIF) stability, exhibit distinct substrate specificities, tissue distribution, and physiological roles. PHD2 is considered the primary regulator of HIF-1α under normal oxygen conditions (normoxia)[1][2]. In contrast, this compound has been implicated in a variety of cellular processes beyond HIF regulation, including inflammation, cell proliferation, and apoptosis, often through HIF-independent mechanisms[3]. Genetic studies involving the silencing or knockout of specific PHD isoforms have revealed that this compound inhibition can have unique effects, particularly in the contexts of neuroprotection and ischemia/reperfusion injury[3][4].
Global, or pan-PHD inhibitors, such as Dimethyloxalylglycine (DMOG) and Roxadustat, target all three PHD isoforms. This broad-spectrum inhibition leads to robust stabilization of both HIF-1α and HIF-2α, potently stimulating erythropoiesis through the upregulation of erythropoietin (EPO)[1][5]. However, this non-selective approach may also lead to off-target effects or counteract some of the desired therapeutic outcomes.
Comparative Effects of this compound vs. Global PHD Inhibition
The following sections and tables summarize the differential effects of selective this compound inhibition (primarily informed by genetic studies) and global PHD inhibition on key biological processes. It is important to note that direct head-to-head studies using selective small molecule inhibitors for this compound versus pan-PHD inhibitors are limited. Therefore, this comparison synthesizes data from various studies.
HIF-1α Stabilization and Target Gene Expression
Global PHD inhibition leads to a strong and sustained stabilization of HIF-1α. In contrast, the effect of selective this compound inhibition on HIF-1α levels is generally considered to be less pronounced than that of pan-PHD inhibitors or PHD2 inhibition, as PHD2 is the primary regulator of HIF-1α in normoxia[1].
Table 1: Comparison of Effects on HIF-1α Stabilization
| Parameter | Selective this compound Inhibition (via siRNA/knockout) | Global PHD Inhibition (e.g., DMOG) |
| HIF-1α Protein Levels | Modest increase or no significant change in normoxia | Robust and significant increase |
| HIF Target Gene Upregulation | Context-dependent, may be minimal in some cell types | Strong upregulation of a broad range of HIF target genes |
Data synthesized from multiple sources, not from direct comparative experiments.
Angiogenesis
The role of PHD inhibition in angiogenesis is complex. While HIF stabilization is generally pro-angiogenic, some studies suggest that global PHD inhibition with compounds like DMOG can impair the angiogenic competence of endothelial cells by inducing metabolic reprogramming[6]. Conversely, studies involving the silencing of this compound have demonstrated a pro-angiogenic effect, suggesting a unique role for this isoform in regulating blood vessel formation[7].
Table 2: Comparison of Effects on Angiogenesis
| Parameter | Selective this compound Inhibition (via siRNA/knockout) | Global PHD Inhibition (e.g., DMOG) |
| In Vitro Tube Formation | Increased | Reduced |
| Capillary Density (in vivo) | Increased | Variable, may be impaired |
Data synthesized from multiple sources, not from direct comparative experiments.
Erythropoiesis
Global PHD inhibitors are potent stimulators of erythropoiesis, forming the basis of their clinical use for anemia. This effect is primarily mediated by the stabilization of HIF-2α, which upregulates EPO production. While this compound inhibition may contribute to this process, the primary drivers of erythropoiesis are considered to be the inhibition of PHD2 and PHD3. Studies with inducible short hairpin RNA (shRNA) have shown that while pan-PHD inhibition leads to a strong erythropoietic effect, specific knockdown of PHD2 can induce cardioprotective effects without a significant increase in hematocrit[1].
Table 3: Comparison of Effects on Erythropoiesis
| Parameter | Selective this compound Inhibition (via siRNA/knockout) | Global PHD Inhibition (e.g., Roxadustat, DMOG) |
| Serum Erythropoietin (EPO) Levels | Minimal to modest increase | Significant and sustained increase |
| Hematocrit/Hemoglobin Levels | Not a primary driver, minimal effect | Robust increase |
Data synthesized from multiple sources, not from direct comparative experiments.
Inflammation
This compound has been identified as a key regulator of inflammatory signaling, particularly through its interaction with the NF-κB pathway. Combinatorial inhibition of this compound and Factor Inhibiting HIF (FIH) has been shown to reduce IL-1β-induced NF-κB activity[8][9]. Pan-PHD inhibitors also exhibit anti-inflammatory properties, which may be mediated in part through this compound inhibition. In a rat model of inflammation-induced anemia, a novel pan-PHD inhibitor, JNJ-42905343, was shown to correct anemia and functional iron deficiency, suggesting a beneficial effect on inflammation[10].
Table 4: Comparison of Effects on Inflammation
| Parameter | Selective this compound Inhibition (via siRNA/knockout) | Global PHD Inhibition (e.g., DMOG, JNJ-42905343) |
| NF-κB Activity | Reduced | Reduced |
| Pro-inflammatory Cytokine Levels | Reduced | Reduced |
| Inflammatory Paw Edema | Reduced | Reduced |
Data synthesized from multiple sources, not from direct comparative experiments.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: PHD/HIF signaling under global vs. This compound-specific inhibition.
Caption: A typical workflow for comparing PHD inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned in this guide.
Western Blot for HIF-1α Detection
This protocol outlines the general steps for detecting HIF-1α protein levels in cell lysates, a measure of its stabilization.
-
Cell Culture and Treatment: Culture selected cell lines (e.g., HEK293, HeLa) in appropriate media. Treat cells with either a selective this compound inhibitor, a pan-PHD inhibitor, or a vehicle control for a specified duration. To induce HIF-1α expression, cells can be subjected to hypoxic conditions (e.g., 1% O2) or treated with hypoxia mimetics like cobalt chloride (CoCl2)[11].
-
Cell Lysis and Protein Extraction: Lyse the cells using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract[6].
-
Protein Quantification: Determine the protein concentration of each sample using a standard method such as the BCA or Bradford assay to ensure equal loading for electrophoresis[7].
-
SDS-PAGE and Protein Transfer: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro Angiogenesis: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Preparation of Matrix Gel: Thaw a basement membrane extract (BME) like Matrigel® on ice. Coat the wells of a 96-well plate with the BME and allow it to solidify at 37°C[8][12].
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in media containing the test compounds (selective this compound inhibitor, pan-PHD inhibitor, or vehicle). Seed the cells onto the solidified BME[13].
-
Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours to allow for tube formation. Visualize and capture images of the tube networks using a microscope[14].
-
Quantification: Analyze the images to quantify angiogenic activity by measuring parameters such as total tube length, number of junctions, and number of loops[12].
ELISA for Erythropoietin (EPO) Measurement
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of EPO in serum or plasma.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for EPO and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards with known EPO concentrations and the experimental samples (serum or plasma from treated animals) to the wells. Incubate to allow EPO to bind to the capture antibody[9][15].
-
Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the EPO molecule. Incubate to form a "sandwich"[15].
-
Enzyme Conjugate and Substrate Addition: Add a streptavidin-HRP conjugate, which binds to the biotinylated detection antibody. After washing, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change[16].
-
Measurement and Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the standards and use it to determine the EPO concentration in the samples[10][17].
In Vivo Inflammation: Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the anti-inflammatory effects of pharmacological agents.
-
Animal Acclimatization and Grouping: Acclimate rodents (typically rats or mice) to the laboratory conditions. Divide the animals into treatment groups (vehicle control, selective this compound inhibitor, pan-PHD inhibitor, and a positive control like a known anti-inflammatory drug).
-
Drug Administration: Administer the test compounds orally or via injection at a specified time before inducing inflammation.
-
Induction of Edema: Inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the volume of the injected paw at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer. The initial paw volume is measured before carrageenan injection[18].
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group to determine the anti-inflammatory activity of the compounds[19].
Conclusion
The available evidence suggests that this compound inhibition has distinct effects compared to global PHD inhibition. While pan-PHD inhibitors are highly effective in stimulating erythropoiesis, their broad-spectrum activity may lead to complex and sometimes undesirable effects on processes like angiogenesis. Selective this compound inhibition, on the other hand, appears to offer more targeted effects on inflammation and may have unique therapeutic potential in conditions such as ischemic injury and certain inflammatory diseases, potentially with a different safety profile.
The development of highly selective small molecule inhibitors for this compound will be crucial to fully elucidate its therapeutic potential and to conduct direct comparative studies against pan-PHD inhibitors. Such studies will be essential to determine the optimal therapeutic strategy for different disease indications and to advance the field of PHD inhibition towards more precise and effective treatments.
References
- 1. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMOG, a Prolyl Hydroxylase Inhibitor, Increases Hemoglobin Levels without Exacerbating Hypertension and Renal Injury in Salt-Sensitive Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. denovobiolabs.com [denovobiolabs.com]
- 10. biomerica.com [biomerica.com]
- 11. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 12. ibidi.com [ibidi.com]
- 13. corning.com [corning.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A sensitive sandwich ELISA for measuring erythropoietin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.stemcell.com [cdn.stemcell.com]
- 17. 4adi.com [4adi.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
How does the phenotype of a PHD1 knockout mouse compare to a PHD2 knockout?
For Researchers, Scientists, and Drug Development Professionals
Prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors that regulate the stability of hypoxia-inducible factors (HIFs), master transcriptional regulators of the adaptive response to low oxygen. The three main PHD isoforms—PHD1, PHD2, and PHD3—exhibit both overlapping and distinct functions. This guide provides a comprehensive comparison of the phenotypes of this compound and PHD2 knockout mice, offering insights into their specific physiological roles.
At a Glance: Key Phenotypic Differences
| Feature | This compound Knockout (this compound-/-) | PHD2 Knockout (PHD2-/-) |
| Viability | Viable and fertile | Embryonic lethal (systemic knockout) |
| Erythropoiesis | Normal hematocrit and hemoglobin levels | Severe polycythemia, splenomegaly, ~230-fold increase in serum EPO (conditional knockout)[1] |
| Metabolism | Shift from oxidative to glycolytic metabolism in liver and skeletal muscle; protected against ischemia/reperfusion liver injury[2] | Improved glucose tolerance and reversal of cardiac dysfunction in diet-induced obesity (conditional knockout) |
| Exercise | Reduced exercise tolerance | Enhanced exercise performance (conditional knockout) |
| Angiogenesis | No significant vascular effects reported | Increased angiogenesis, vascular and capillary density, and vessel branching (conditional knockout)[3] |
| Immune System | Attenuated inflammatory responses in some models | Multilineage leukocytosis and features of autoimmunity (conditional knockout) |
| HIF Regulation | Regulates HIF-1α | Primary regulator of both HIF-1α and HIF-2α[4][5] |
Signaling Pathways
The differential phenotypes of this compound and PHD2 knockout mice can be attributed to their distinct roles in regulating HIF-dependent and HIF-independent signaling pathways.
This compound Signaling
This compound primarily regulates HIF-1α but also has significant HIF-independent functions, notably in the regulation of NF-κB signaling.
PHD2 Signaling
PHD2 is the master regulator of HIF-α stability. Its knockout leads to a profound systemic hypoxic response, primarily driven by the stabilization of both HIF-1α and HIF-2α.
Experimental Data
Hematological Parameters
| Parameter | Wild-Type | This compound-/- | Conditional PHD2-/- |
| Hematocrit (%) | ~45 | No significant change | ~85[1] |
| Hemoglobin (g/dL) | ~14 | No significant change | Significantly increased |
| Serum EPO (pg/mL) | Baseline | No significant change | ~230-fold increase[1] |
Metabolic & Exercise Parameters
| Parameter | Wild-Type | This compound-/- | Conditional PHD2-/- |
| Glucose Tolerance | Normal | Normal | Improved |
| Exercise Capacity | Baseline | Reduced | Enhanced |
Experimental Protocols
Generation of Conditional Knockout Mice
To circumvent the embryonic lethality of systemic PHD2 knockout, conditional knockout models are employed.
-
Vector Construction : A targeting vector is created with loxP sites flanking a critical exon of the gene of interest (e.g., Egln1 for PHD2).
-
ES Cell Targeting : The vector is introduced into embryonic stem (ES) cells, and cells with successful homologous recombination are selected.
-
Blastocyst Injection : Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice : Chimeric offspring are born, and germline transmission of the floxed allele is confirmed in subsequent generations.
-
Breeding with Cre Line : Mice carrying the floxed allele are crossed with a Cre-recombinase expressing mouse line. To allow for temporal control of the knockout, an inducible Cre system (e.g., Cre-ERT2) is often used, where Cre is activated by tamoxifen administration.
Treadmill Exercise Capacity Test
This protocol assesses endurance and exercise capacity.[6][7][8][9][10]
-
Acclimatization : Mice are acclimatized to the treadmill for several days before the test, with short periods of running at low speeds.
-
Test Protocol :
-
Mice are placed on the treadmill at a starting speed (e.g., 10 m/min).
-
The speed is gradually increased at set intervals (e.g., by 2 m/min every 2 minutes).
-
The test continues until the mouse reaches exhaustion, defined as the inability to remain on the treadmill belt despite encouragement.
-
-
Data Collection : The total running time and distance are recorded for each mouse.
Aortic Ring Angiogenesis Assay
This ex vivo assay measures the angiogenic potential of aortic tissue.[11][12][13]
-
Aorta Isolation : The thoracic aorta is carefully dissected from a euthanized mouse and cleaned of surrounding tissue.
-
Ring Preparation : The aorta is cut into 1 mm thick rings.
-
Embedding : The aortic rings are embedded in a collagen gel matrix in a culture plate.
-
Culture : The rings are cultured in endothelial cell growth medium.
-
Analysis : The extent of microvessel sprouting from the rings is quantified over several days using microscopy and image analysis software.
Immunofluorescence Staining for Vascular Density
This method is used to visualize and quantify blood vessels in tissue sections.[14][15][16][17]
-
Tissue Preparation : Tissues of interest (e.g., muscle, tumor) are harvested, fixed in paraformaldehyde, and embedded in paraffin or OCT compound for sectioning.
-
Sectioning : 5-10 µm thick sections are cut using a microtome or cryostat and mounted on slides.
-
Staining :
-
Sections are permeabilized and blocked to prevent non-specific antibody binding.
-
Incubation with a primary antibody against an endothelial cell marker (e.g., CD31).
-
Incubation with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Quantification : Slides are imaged using a fluorescence microscope, and the vessel density is quantified using image analysis software.
Conclusion
The distinct phenotypes of this compound and PHD2 knockout mice highlight their specialized roles in physiology. This compound appears to be a key regulator of cellular metabolism and inflammatory responses, with more subtle systemic effects. In contrast, PHD2 is the undisputed master regulator of the hypoxic response, and its loss leads to a dramatic and systemic activation of HIF-dependent pathways, most notably erythropoiesis and angiogenesis. These mouse models are invaluable tools for dissecting the complex roles of oxygen sensing in health and disease and for the development of therapeutic agents targeting these pathways.
References
- 1. Targeting EPO and EPO RECEPTOR PATHWAYS in Anemia and Dysregulated Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PHD2 in tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Mouse Fitness as Determined Through Treadmill Running and Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse treadmill exercise [bio-protocol.org]
- 8. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Treadmill Fatigue Test: A Simple, High-throughput Assay of Fatigue-like Behavior for the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. Serum-Free Mouse Aortic Ring Assay of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 15. Immunofluorescence staining [bio-protocol.org]
- 16. Immunofluorescence protocol for frozen sections [sites.wustl.edu]
- 17. Immunofluorescence staining [bio-protocol.org]
Validating the On-Target Engagement of a PHD1 Inhibitor in Cells: A Comparative Guide
The validation of on-target engagement is a critical step in the development of selective Prolyl Hydroxylase Domain 1 (PHD1) inhibitors. It confirms that a compound interacts with its intended target in a cellular environment, which is essential for interpreting pharmacological effects and ensuring that downstream outcomes are a direct result of this engagement. This guide compares key methodologies for validating the cellular target engagement of this compound inhibitors, providing experimental data and detailed protocols for researchers in drug discovery.
The this compound-HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), PHD enzymes, including this compound, hydroxylate specific proline residues on the Hypoxia-Inducible Factor 1-alpha (HIF-1α) subunit.[1][2] This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2][3] this compound inhibitors act as competitive antagonists to the 2-oxoglutarate co-factor required for PHD activity.[1][4] By blocking this compound, these inhibitors prevent HIF-1α hydroxylation, causing it to stabilize, accumulate, and translocate to the nucleus where it promotes the transcription of target genes.[1]
Comparison of Target Engagement Methodologies
Methods to validate on-target engagement can be broadly categorized as indirect or direct . Indirect methods measure the downstream consequences of target inhibition, such as changes in protein levels or gene expression. Direct methods quantify the physical interaction between the inhibitor and the target protein within the cell.
| Feature | Indirect Methods | Direct Methods |
| Principle | Measures downstream biological effects (e.g., HIF-1α stabilization, target gene expression). | Measures direct binding of the compound to the target protein (e.g., thermal stabilization, BRET). |
| Primary Question | Does the compound elicit the expected biological response? | Does the compound bind to the target protein in the cell? |
| Inference | Target engagement is inferred from the biological outcome. | Target engagement is measured directly. |
| Example Assays | Western Blot, RT-qPCR, ELISA | Cellular Thermal Shift Assay (CETSA), NanoBRET™ |
| Pros | - Confirms functional consequence- Often uses well-established lab techniques | - Unambiguously confirms physical interaction- Can determine cellular potency (IC50) and residence time |
| Cons | - Susceptible to off-target effects- May not distinguish between direct and indirect pathway modulation | - Requires specific reagents/instrumentation- Does not inherently confirm functional outcome |
Indirect Validation Methods
HIF-1α Stabilization Assay via Western Blot
This is the most common method to functionally validate PHD inhibition. It relies on detecting the accumulation of HIF-1α protein in cells treated with the inhibitor.
Experimental Protocol:
-
Cell Seeding: Plate human cells (e.g., HEK293T) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of the this compound inhibitor (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO) for 4-6 hours. Include a positive control like Dimethyloxalylglycine (DMOG)[5].
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. To prevent degradation during processing, cobalt chloride (CoCl2) can be added to the lysis buffer to stabilize HIF-1α[6].
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an 8% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate overnight at 4°C with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α). Also probe for a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation:
| Compound | Concentration (µM) | HIF-1α Level (Relative to Vehicle) |
| Vehicle (DMSO) | - | 1.0 |
| This compound Inhibitor A | 0.1 | 1.8 |
| 1 | 4.5 | |
| 10 | 12.3 | |
| 100 | 13.1 | |
| DMOG (Positive Control) | 1000 | 15.2 |
Direct Validation Methods
Cellular Thermal Shift Assay (CETSA®)
CETSA measures the binding of a compound to its target protein by assessing changes in the protein's thermal stability.[7] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the this compound inhibitor or vehicle for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble this compound at each temperature point using Western Blot.
Data Presentation: A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated sample, indicating increased thermal stability.
| Temperature (°C) | Soluble this compound (Vehicle, % of Max) | Soluble this compound (Inhibitor, % of Max) |
| 46 | 100 | 100 |
| 50 | 85 | 98 |
| 54 | 51 | 92 |
| 58 | 22 | 75 |
| 62 | 5 | 48 |
| 66 | <1 | 15 |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[8] It uses Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same protein. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.ca]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
Replicating a Landmark Study: A Comparative Guide to PHD1's Role in Cellular Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Prolyl Hydroxylase Domain 1 (PHD1) with other key metabolic regulators. We delve into the experimental data and provide detailed protocols to facilitate the replication and expansion of pivotal research in cellular metabolism.
This compound has emerged as a critical oxygen sensor and a key regulator of cellular metabolism. Its intricate interplay with Hypoxia-Inducible Factor-1α (HIF-1α) orchestrates a fundamental metabolic shift, impacting a spectrum of physiological and pathological processes, from ischemic disease to cancer. This guide offers a comparative analysis of this compound's function against other central metabolic regulators, namely AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), supported by experimental data and detailed methodologies for key assays.
The Central Role of this compound in Cellular Metabolism
Under normoxic (normal oxygen) conditions, this compound hydroxylates specific proline residues on the alpha subunit of HIF-1 (HIF-1α). This post-translational modification acts as a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for proteasomal degradation. This process effectively keeps HIF-1α levels low.
However, under hypoxic (low oxygen) conditions, the activity of this compound is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of its target genes. The activation of these genes initiates a metabolic reprogramming of the cell, characterized by an upregulation of glycolysis and a downregulation of mitochondrial respiration (the Warburg effect). This shift allows cells to continue producing ATP in an oxygen-independent manner.[1]
Comparative Analysis of Metabolic Regulators
While this compound is a crucial regulator of the hypoxic response, other key enzymes like AMPK and SIRT1 also play central roles in governing cellular metabolism in response to various stimuli. Understanding their distinct and overlapping functions is critical for developing targeted therapeutic strategies.
| Feature | This compound | AMPK | SIRT1 |
| Primary Function | Oxygen sensing, regulation of HIF-1α stability. | Cellular energy sensing, activated by high AMP/ATP ratio. | NAD+-dependent deacetylase, nutrient sensing. |
| Effect on Glycolysis | Upregulates glycolysis under hypoxic conditions via HIF-1α stabilization.[2] | Can increase glycolysis to restore ATP levels.[3] | Can either promote or suppress glycolysis depending on the cellular context. |
| Effect on Oxidative Phosphorylation (OCR) | Decreases mitochondrial oxygen consumption under hypoxia. | Can both stimulate fatty acid oxidation and mitochondrial biogenesis, or decrease OCR under certain conditions.[2][4] | Promotes mitochondrial biogenesis and function.[5] |
| Key Activators | Low oxygen (hypoxia). | Increased AMP/ATP ratio (energy stress), exercise, metformin.[6] | Increased NAD+/NADH ratio (caloric restriction), resveratrol.[6][7] |
| Key Inhibitors | High oxygen (normoxia), iron chelators, 2-oxoglutarate competitors.[8] | High ATP levels. | High NADH levels, nicotinamide. |
| Primary Signaling Pathway | HIF-1α stabilization and downstream gene transcription. | Phosphorylation of a wide range of metabolic enzymes and transcription factors. | Deacetylation of histones and various transcription factors (e.g., PGC-1α, p53).[9] |
Experimental Protocols
In Vitro HIF-1α Prolyl Hydroxylation Assay
This assay directly measures the enzymatic activity of this compound by detecting the hydroxylation of a synthetic HIF-1α peptide.
Materials:
-
Recombinant human this compound enzyme
-
Synthetic HIF-1α peptide substrate (containing the proline residue to be hydroxylated)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
FeSO4
-
Sodium L-ascorbate
-
α-ketoglutarate
-
Anti-hydroxy-HIF-1α antibody
-
Secondary antibody conjugated to a detectable label (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of FeSO4, sodium L-ascorbate, and α-ketoglutarate in assay buffer.
-
Coat Plate: Coat the wells of a 96-well microplate with the synthetic HIF-1α peptide substrate overnight at 4°C.
-
Wash: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.
-
Block: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Wash: Repeat the washing step.
-
Enzyme Reaction: Prepare the reaction mixture containing assay buffer, FeSO4, sodium L-ascorbate, and α-ketoglutarate. Add the recombinant this compound enzyme to the reaction mixture.
-
Incubation: Add the complete reaction mixture to the wells and incubate for the desired time (e.g., 1-2 hours) at 37°C to allow for the hydroxylation reaction to occur.
-
Wash: Repeat the washing step.
-
Primary Antibody: Add the anti-hydroxy-HIF-1α antibody to the wells and incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash: Repeat the washing step.
-
Detection: Add the TMB substrate and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read Plate: Measure the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is proportional to the amount of hydroxylated HIF-1α peptide.
Measurement of Cellular Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)
The Seahorse XF Analyzer is a standard instrument for measuring cellular metabolism in real-time.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cell culture medium
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Compounds to be tested (e.g., this compound inhibitors, metabolic modulators)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Prepare the assay medium and warm it to 37°C.
-
Wash Cells: Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium.
-
Add Assay Medium: Add the final volume of assay medium to each well.
-
Incubate: Place the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Load Sensor Cartridge: Load the injection ports of the sensor cartridge with the compounds to be tested (e.g., this compound inhibitor, oligomycin, FCCP, rotenone/antimycin A).
-
Calibrate and Run Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay, measuring OCR and ECAR in real-time.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic rate.
Visualizing the Pathways and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: this compound-HIF-1α signaling pathway under normoxia and hypoxia.
Caption: Workflow for in vitro HIF-1α prolyl hydroxylation assay.
Caption: General workflow for a Seahorse XF Analyzer experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. AMPK is essential to balance glycolysis and mitochondrial metabolism to control T-ALL cell stress and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues [pfocr.wikipathways.org]
- 7. Metabolic benefits from Sirt1 and Sirt1 activators | Scilit [scilit.com]
- 8. Minoxidil - Wikipedia [en.wikipedia.org]
- 9. How does SIRT1 affect metabolism, senescence and cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PhD1 Inhibitors
For laboratory personnel engaged in research and development, particularly within the pharmaceutical and biotechnology sectors, the safe handling and disposal of novel chemical compounds are of paramount importance. This document provides a detailed protocol for the proper disposal of PhD1 (Prolyl Hydroxylase Domain 1) inhibitors, a class of small molecule compounds under investigation for various therapeutic applications. Due to the novel nature of many of these compounds, specific safety and disposal data may not be readily available. Therefore, this guide is founded on established principles of laboratory safety and chemical waste management, emphasizing caution and adherence to regulatory standards.
The information herein is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer of any given this compound inhibitor. It is mandatory to consult the SDS for the specific compound in use before handling or disposal.
Compound Profile: this compound Inhibitor (Example: ISM5411)
While a comprehensive Safety Data Sheet (SDS) with quantitative physical and chemical properties for many investigational this compound inhibitors is not publicly available, some qualitative data has been reported for developmental compounds like ISM5411. This information is crucial for risk assessment in a laboratory setting.
| Property | Description | Citation |
| Compound Type | Small molecule, Prolyl Hydroxylase Domain (PHD) 1 and 2 inhibitor. | [1][2] |
| Therapeutic Target | PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor (HIF). | [3] |
| Developmental Use | Investigational treatment for Inflammatory Bowel Disease (IBD). | [3][4] |
| Pharmacokinetic Profile | Designed to be gut-restricted with very low systemic exposure. | [1][4][5] |
| Preclinical/Clinical Safety | Generally reported as safe and well-tolerated in Phase 1 clinical trials with no serious adverse events noted. | [4][5][6] |
Experimental Protocol: Standard Disposal Procedure for this compound Inhibitors
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound inhibitors and associated waste. This protocol is based on general best practices for chemical laboratory waste.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
Disposal Steps:
-
Waste Segregation:
-
Do not mix this compound inhibitor waste with other waste streams unless compatibility has been confirmed.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.
-
Keep sharps (e.g., contaminated needles, scalpels) in a designated, puncture-proof sharps container.
-
-
Liquid Waste Management:
-
Collect all liquid waste containing the this compound inhibitor in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with any solvents used.
-
Do not fill the container to more than 90% of its capacity.[7]
-
Store the sealed container in a designated secondary containment bin within a well-ventilated area, away from incompatible materials.
-
-
Solid Waste Management:
-
Place all solid waste contaminated with the this compound inhibitor into a dedicated, clearly labeled hazardous waste bag or container.[7]
-
Ensure the container is sealed to prevent the release of any dust or residues.
-
-
Decontamination of Glassware:
-
Rinse any glassware that has come into contact with the this compound inhibitor.
-
The first rinse should be collected and disposed of as hazardous liquid waste.[8]
-
Subsequent rinses can typically be managed according to standard laboratory procedures, but consult your institution's guidelines.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name of the this compound inhibitor.
-
Include the date accumulation started and the primary hazards associated with the compound (if known).
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a this compound inhibitor.
Caption: Workflow for the safe disposal of this compound inhibitors.
References
- 1. Insilico Medicine Reports Positive Results from Phase I Trials of ISM5411, an AI-Designed Drug for Inflammatory Bowel Disease [biopharmatrend.com]
- 2. The AI-driven Development Journey of ISM5411, a Potential Breakthrough Treatment for Inflammatory Bowel Disease [biopharmatrend.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Insilico Received Positive Topline Results from Two Phase 1 Trials of ISM5411, New Drug Designed Using Generative AI for the Treatment of Inflammatory Bowel Disease - BioSpace [biospace.com]
- 5. biopharmaapac.com [biopharmaapac.com]
- 6. Insilico announces positive results from Phase I trials of AI-designed ISM5411 - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Handling Protocols for PhD-1 Bacteriophage
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PhD-1 bacteriophage. The content herein outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. PhD-1, as a bacteriophage, is generally classified under Biosafety Level 1 (BSL-1), which applies to agents that pose a minimal potential threat to laboratory personnel and the environment and are not known to consistently cause disease in healthy adults.[1]
Personal Protective Equipment (PPE)
Standard BSL-1 practices require the use of personal protective equipment to minimize exposure to the bacteriophage and associated reagents. The following table summarizes the recommended PPE for handling PhD-1.
| Activity | Recommended PPE | Rationale |
| General Laboratory Work | Lab coat, safety glasses with side shields or safety goggles, and disposable gloves.[2] | Provides a basic barrier against splashes and contamination of personal clothing and skin. Protects eyes from flying debris and minor splashes. |
| Handling Phage Lysate | Lab coat, safety goggles, and disposable gloves. | Goggles offer greater protection from splashes of the phage-containing solution. |
| Procedures with Aerosol Potential (e.g., vortexing, sonicating) | Class II Biosafety Cabinet (BSC) is recommended. If a BSC is not available, wear a face shield in addition to safety goggles. | Minimizes the inhalation of any aerosols that may be generated. |
| Decontamination and Disposal | Lab coat, safety goggles, and heavy-duty gloves (e.g., nitrile or rubber). | Protects against splashes of disinfectants and contact with contaminated materials. |
It is imperative to always wash hands thoroughly after handling bacteriophages and before leaving the laboratory.[2]
Operational Plan: Step-by-Step Handling of PhD-1
The following protocol outlines a standard procedure for working with PhD-1 in a research setting, such as in phage display panning experiments.
1. Preparation and Culture:
-
Begin by preparing the necessary bacterial host culture (e.g., E. coli) in the appropriate growth medium.
-
All manipulations involving the growth of the bacterial host and the phage should be performed using aseptic techniques to prevent contamination.
2. Phage Amplification:
-
Inoculate the bacterial host culture with the PhD-1 phage stock.
-
Incubate the culture under appropriate conditions (e.g., temperature, shaking) to allow for phage replication.
-
After incubation, centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant, which contains the amplified phage particles.
3. Phage Titer Determination:
-
Perform serial dilutions of the phage lysate.
-
Plate the dilutions with the host bacteria using a soft agar overlay method.
-
Incubate the plates until plaques (clear zones of bacterial lysis) are visible.
-
Count the plaques to determine the phage titer in plaque-forming units per milliliter (PFU/mL).
4. Experimental Use (e.g., Phage Display Panning):
-
The amplified and titered phage library is incubated with a target molecule.
-
Unbound phage are washed away.
-
Bound phage are eluted and then amplified by infecting a fresh bacterial host culture.
-
This selection and amplification process is typically repeated for several rounds to enrich for phages that bind to the target.
Disposal Plan
All materials that have come into contact with PhD-1 bacteriophage or the host bacteria must be decontaminated before disposal.
1. Liquid Waste:
-
Liquid waste, such as culture media and supernatants, should be decontaminated by adding a suitable disinfectant, such as bleach, to a final concentration of 10% and allowing a contact time of at least 30 minutes.
-
Alternatively, liquid waste can be autoclaved.
2. Solid Waste:
-
Solid waste, including contaminated petri dishes, centrifuge tubes, and pipette tips, should be collected in a biohazard bag.
-
The biohazard bag must be securely closed and then autoclaved to sterilize the contents before being disposed of with regular laboratory waste.
3. Glassware:
-
Reusable glassware should be decontaminated by soaking in a 10% bleach solution or by autoclaving before washing.[3]
4. Spills:
-
In the event of a spill, the area should be immediately covered with absorbent material.
-
The absorbent material should then be saturated with a 10% bleach solution and left for at least 30 minutes before being cleaned up and disposed of as biohazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the workflow for handling PhD-1, from initial culture to final disposal, incorporating the key safety checkpoints.
Caption: Workflow for safe handling and disposal of PhD-1 bacteriophage.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
